ZK118182 Isopropyl ester
Description
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Properties
Molecular Formula |
C23H37ClO5 |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |
InChI |
InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6+,12-11?/t18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
QLJUNFBXIBNQOL-ZKQIHTEDSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC/C=C/C[C@H]1[C@@H](C[C@H]([C@@H]1C=C[C@H](C2CCCCC2)O)O)Cl |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
ZK118182 Isopropyl Ester: A Technical Guide to its Prostaglandin DP Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prostaglandin (B15479496) DP receptor agonist activity of ZK118182 isopropyl ester. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Concepts: Prostaglandin DP Receptors and Agonism
Prostaglandin D2 (PGD2) is a lipid mediator that exerts its effects through two main G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors. ZK118182 is a potent agonist that primarily targets the DP1 receptor. The DP1 receptor is coupled to a stimulatory G protein (Gs), which upon activation, initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This mechanism is central to the pharmacological effects of DP1 receptor agonists.
This compound is a prodrug of ZK118182, designed to enhance its penetration across biological membranes, such as the cornea. Following administration, the ester is hydrolyzed to the active free acid, ZK118182.
Quantitative Pharmacological Data
The agonist activity of ZK118182 has been quantified through various in vitro assays, providing key metrics for its potency and binding affinity.
| Compound | EC50 (nM) [cAMP Assay] | Ki (nM) [Binding Assay] | Receptor Target |
| ZK118182 | 16 ± 4 | 74 | DP1 |
| PGD2 (endogenous ligand) | 101 ± 10 | Not specified | DP1 |
| BW245C | 59 ± 19 | Not specified | DP1 |
| RS-93520 | 23 ± 4 | Not specified | DP1 |
| SQ27986 | 33 ± 9 | Not specified | DP1 |
| ZK110841 | 33 ± 5 | Not specified | DP1 |
In vivo, this compound has demonstrated significant efficacy in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma.
| Species | Dose | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours |
| Rabbit | 0.03 µg | 20% | 2 hours |
Signaling Pathway and Experimental Workflow
The interaction of ZK118182 with the DP1 receptor and the subsequent intracellular signaling can be visualized, as can the typical experimental workflows for its characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a method to determine the binding affinity (Ki) of ZK118182 for the DP1 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor (ZK118182).
-
A fixed concentration of a suitable radioligand for the DP1 receptor (e.g., [3H]-PGD2).
-
The prepared cell membranes.
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled DP1 agonist).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (HTRF)
This protocol describes a method to determine the functional potency (EC50) of ZK118182 by measuring its ability to stimulate cAMP production.
-
Cell Preparation:
-
Seed cells expressing the DP1 receptor into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Addition:
-
Prepare serial dilutions of ZK118182 and other agonists.
-
Add the compounds to the appropriate wells of the cell plate.
-
Include a vehicle control (no agonist).
-
-
Cell Stimulation and Lysis:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Add a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
-
Detection and Analysis:
-
Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of cAMP produced.
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the agonist concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Intraocular Pressure (IOP) Measurement
This protocol outlines a general procedure for evaluating the effect of this compound on IOP in an animal model.
-
Animal Model:
-
Use a relevant animal model, such as normotensive or ocular hypertensive monkeys or rabbits.
-
Acclimatize the animals to the experimental procedures to minimize stress-induced IOP fluctuations.
-
-
Drug Administration:
-
Administer a single topical dose of this compound (e.g., 0.03 µg in a suitable vehicle) to one eye of each animal.
-
Administer the vehicle alone to the contralateral eye as a control.
-
-
IOP Measurement:
-
Measure the IOP in both eyes at baseline (before drug administration) and at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Use a calibrated tonometer suitable for the animal species. Anesthesia may be required for some species.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Express the IOP reduction in the treated eye as a percentage of the baseline IOP.
-
Compare the IOP changes in the treated eyes to those in the vehicle-treated control eyes using appropriate statistical methods to determine the significance of the drug's effect.
-
This technical guide provides a foundational understanding of the DP receptor agonist activity of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
ZK118182 Isopropyl Ester: A Technical Guide to a Prodrug for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated intraocular pressure (IOP) is a primary risk factor in the progression of glaucoma, a leading cause of irreversible blindness. Prostaglandin (B15479496) (PG) analogs are a first-line treatment for reducing IOP. This technical guide provides an in-depth overview of ZK118182 isopropyl ester, a prodrug of the potent prostaglandin DP receptor agonist, ZK118182. By converting the carboxylic acid group of the active compound into an isopropyl ester, the prodrug strategy aims to enhance corneal absorption and improve therapeutic efficacy. This document details the physicochemical properties, proposed synthesis, mechanism of action, and preclinical data of ZK118182 and its prodrug. Experimental protocols for key in vitro and in vivo studies are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells and corresponding visual field loss. A major modifiable risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Prostaglandin analogs have become a cornerstone of glaucoma therapy due to their potent IOP-lowering effects and favorable side-effect profile. These drugs primarily work by increasing the uveoscleral outflow of aqueous humor.
ZK118182 is a prostaglandin analog identified as a potent and selective agonist for the prostaglandin D2 (DP) receptor.[1] The active form of ZK118182 is a carboxylic acid, which, due to its polarity, may exhibit limited penetration across the lipophilic corneal epithelium. To overcome this barrier, ZK118182 has been formulated as an isopropyl ester prodrug, this compound.[1] This chemical modification increases the lipophilicity of the molecule, facilitating its passage through the cornea. Once inside the eye, endogenous esterases are expected to hydrolyze the ester bond, releasing the active drug, ZK118182, at the target site.
This technical guide provides a comprehensive summary of the available data on this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, and preclinical efficacy data. Detailed experimental protocols are provided to enable researchers to conduct further studies, and diagrams are included to visualize key concepts.
Physicochemical Properties
A summary of the known physicochemical properties of ZK118182 and its isopropyl ester prodrug is presented in Table 1. The increased lipophilicity of the isopropyl ester, as indicated by its calculated XLogP3 value, is consistent with its design to enhance corneal permeability.
Table 1: Physicochemical Properties of this compound and ZK118182
| Property | This compound | ZK118182 (Free Acid) |
| CAS Number | 154927-31-8 | Not available |
| Molecular Formula | C₂₃H₃₇ClO₅ | C₂₀H₃₁ClO₅ |
| Molecular Weight | 429.0 g/mol | 386.9 g/mol |
| IUPAC Name | propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid |
| Calculated XLogP3 | 4.3 | Not available |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml | Not available |
Data for this compound sourced from PubChem and Cayman Chemical.[1][2] Data for ZK118182 (Free Acid) is calculated based on the structure of the isopropyl ester.
Synthesis and Formulation
Proposed Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the general synthesis of prostaglandin F2α analogs described in the patent literature. The synthesis would likely involve a multi-step process starting from a commercially available cyclopentane (B165970) core, followed by the introduction of the alpha and omega side chains through stereoselective reactions. The final step would be the esterification of the carboxylic acid group of the ZK118182 free acid with isopropanol. A generalized protocol is provided below, based on similar prostaglandin syntheses.
Experimental Protocol: Generalized Synthesis of a Prostaglandin F2α Analog Isopropyl Ester
-
Corey Lactone Preparation: The synthesis typically begins with a protected Corey lactone derivative, which serves as the chiral template for the cyclopentane ring.
-
Omega Chain Installation: The omega chain is introduced via a Wittig-Horner or related olefination reaction with the appropriate phosphonate (B1237965) ylide.
-
Reduction of Ketone: The ketone on the cyclopentane ring is stereoselectively reduced to a hydroxyl group.
-
Alpha Chain Installation: The alpha chain is installed through another Wittig reaction.
-
Deprotection: Protecting groups are removed to yield the free acid form of the prostaglandin analog (ZK118182).
-
Esterification: The carboxylic acid is then esterified with isopropanol, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst, to yield the isopropyl ester. The reaction is typically carried out in an inert solvent like dichloromethane.
-
Purification: The final product is purified by column chromatography.
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Formulation
For preclinical studies, this compound is typically dissolved in an organic solvent such as methyl acetate.[1] For topical ophthalmic administration, it would be formulated as a sterile, buffered aqueous solution or emulsion, potentially with solubilizing agents and preservatives. A patent for similar prostaglandin derivatives suggests dissolving the active compound in a sterilized aqueous solution (e.g., 0.9% saline) containing a solubilizing agent like 0.5% polysorbate-80.[3][4]
Mechanism of Action and Prodrug Conversion
Prodrug Activation
The rationale behind the isopropyl ester prodrug of ZK118182 is to enhance its penetration through the cornea. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, allowing it to better traverse the lipid-rich corneal epithelium. Once in the cornea and aqueous humor, endogenous esterases hydrolyze the ester bond, releasing the active drug, ZK118182.
Caption: Prodrug conversion of this compound.
DP Receptor Signaling Pathway
The active drug, ZK118182, is a potent agonist of the prostaglandin D2 (DP1) receptor.[1] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the ciliary body, this signaling cascade is believed to lead to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.
Caption: DP1 receptor signaling pathway in the ciliary body.
Preclinical Data
In Vitro Potency
ZK118182 has demonstrated potent agonist activity at the DP receptor.
Table 2: In Vitro Potency of ZK118182
| Parameter | Value |
| EC₅₀ | 16.5 nM |
| Kᵢ | 74 nM |
Data sourced from Cayman Chemical.[1]
In Vivo Efficacy: IOP Reduction
Topical administration of this compound has been shown to significantly lower IOP in animal models.
Table 3: In Vivo IOP Reduction with this compound
| Animal Model | Dose | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours |
| Rabbit | 0.03 µg | 20% | 2 hours |
Data sourced from Cayman Chemical.[1] These studies demonstrated a much more potent effect compared to the free acid.
Experimental Protocols
In Vitro Hydrolysis of this compound in Ocular Tissues
This protocol is adapted from a study on a different isopropyl ester prodrug and would need to be optimized for ZK118182.[5]
-
Tissue Preparation: Obtain fresh rabbit eyes. Dissect the cornea, iris-ciliary body, and aqueous humor. Homogenize the tissues in phosphate (B84403) buffer.
-
Incubation: Add this compound to the tissue homogenates and incubate at 37°C.
-
Sampling: At various time points, take aliquots of the incubation mixture and quench the enzymatic reaction (e.g., with acetonitrile).
-
Analysis: Analyze the samples for the concentrations of both this compound and the hydrolyzed ZK118182 free acid using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of hydrolysis in each tissue.
In Vivo IOP Measurement in Rabbits and Monkeys
The following is a general protocol for assessing the IOP-lowering effects of a topical ophthalmic formulation.
-
Animal Acclimation: Acclimate the animals to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Drug Administration: Administer a single drop of the this compound formulation to one eye. The contralateral eye receives the vehicle as a control.
-
Post-Dose IOP Measurements: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction between the two groups to determine the efficacy of the treatment.
Caption: Experimental workflow for in vivo IOP studies.
Pharmacokinetics
Specific pharmacokinetic data for ZK118182 and its isopropyl ester are not publicly available. However, data from a similar prostaglandin F2α analog prodrug, latanoprost (B1674536), in rabbits can provide an indication of the expected pharmacokinetic profile. Latanoprost, also an isopropyl ester prodrug, is rapidly hydrolyzed to its active acid form in the eye.
Table 4: Representative Pharmacokinetic Parameters of Latanoprost Acid in Rabbit Ocular Tissues Following Topical Administration of Latanoprost
| Ocular Tissue | Cₘₐₓ (ng eq/g or /ml) | Elimination Half-life (hours) |
| Aqueous Humor | 0.09 | 3.0 |
| Cornea | 1.59 | 1.8 |
| Ciliary Body | 0.39 | 2.8 |
| Iris | 0.39 | 2.1 |
Data for latanoprost, a different prostaglandin analog, sourced from Sjöquist et al. (1998). This data is presented as a representative example of the expected pharmacokinetics of a topical prostaglandin prodrug.
The plasma half-life of the active acid of latanoprost after topical administration is very short, in the order of minutes, indicating rapid systemic clearance. A similar rapid clearance would be expected for ZK118182.
Conclusion
This compound is a promising prodrug of a potent DP receptor agonist for the treatment of glaucoma. The prodrug approach effectively addresses the challenge of corneal penetration, a common hurdle for acidic prostaglandin analogs. The available preclinical data demonstrates significant IOP reduction in relevant animal models. This technical guide provides a foundation for researchers and drug development professionals by consolidating the current knowledge on this compound and offering detailed experimental frameworks for further investigation. Future studies should focus on obtaining specific pharmacokinetic and in vitro hydrolysis data for ZK118182 to further elucidate its clinical potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C23H37ClO5 | CID 91886155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5296504A - Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension - Google Patents [patents.google.com]
- 4. US6429226B1 - Prostaglandin derivatives for the treatment of glaucoma or ocular hypertension - Google Patents [patents.google.com]
- 5. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK118182 Isopropyl Ester: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZK118182 Isopropyl ester, a prostaglandin (B15479496) D2 (PGD2) analog, for researchers and professionals in the field of drug development. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is the prodrug form of ZK118182, a potent and selective agonist for the Prostaglandin D2 (DP) receptor, specifically the DP1 subtype. The isopropyl ester formulation is designed to enhance its corneal absorption, making it particularly relevant for ophthalmological applications such as the reduction of intraocular pressure.
| Property | Value | Source(s) |
| CAS Number | 154927-31-8 | [1][2][3][4][5][6] |
| Molecular Formula | C23H37ClO5 | [1][4][5][6] |
| Molecular Weight | 429.0 g/mol | [1][2][4][5] |
| Formal Name | [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester | [1] |
Mechanism of Action: DP1 Receptor Agonism
ZK118182 acts as a selective agonist at the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit of its associated G protein. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) mediates various cellular responses. In the context of ocular physiology, this pathway is implicated in the regulation of intraocular pressure. In inflammatory cells like mast cells, activation of the DP1 receptor can lead to the inhibition of histamine (B1213489) release.
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are representative methodologies for assessing the biological activity of DP1 receptor agonists like ZK118182.
Measurement of Intraocular Pressure (IOP) in Animal Models
This protocol describes a general procedure for evaluating the effect of this compound on intraocular pressure in a preclinical setting.
-
Animal Model: Utilize appropriate animal models such as normotensive rabbits or monkeys.
-
Acclimatization: Acclimate animals to the experimental procedures, including IOP measurements, to minimize stress-induced variations.
-
Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen) prior to drug administration.
-
Drug Administration: Topically administer a single drop of this compound solution (e.g., 0.03 µg in a suitable vehicle) to one eye, with the contralateral eye receiving the vehicle as a control.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP-lowering effect.
Mast Cell Degranulation and Histamine Release Assay
This assay is designed to evaluate the inhibitory effect of ZK118182 on mast cell degranulation, a key event in allergic and inflammatory responses.
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitization (for IgE-mediated activation): Sensitize the cells with anti-DNP IgE overnight.
-
Pre-incubation with Test Compound: Wash the cells and pre-incubate with varying concentrations of ZK118182 for a specified period (e.g., 15-30 minutes) at 37°C.
-
Induction of Degranulation: Stimulate the cells with a degranulating agent such as DNP-BSA (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187). Include positive (stimulant alone) and negative (buffer alone) controls.
-
Supernatant Collection: After incubation (e.g., 30-60 minutes), centrifuge the samples and collect the supernatant.
-
Quantification of Released Mediators:
-
Histamine: Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
β-hexosaminidase: Measure the activity of the released granule-associated enzyme β-hexosaminidase using a colorimetric substrate.
-
-
Data Analysis: Express the release of mediators as a percentage of the total cellular content (determined by lysing a parallel set of cells) and calculate the dose-dependent inhibition by ZK118182.
Experimental Workflow Diagram
Caption: General Experimental Workflows.
References
- 1. Characterization of prostanoid receptors mediating inhibition of histamine release from anti-IgE-activated rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of prostanoid receptors mediating inhibition of histamine release from anti-IgE-activated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intravenous fenoldopam on intraocular pressure in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 5. Effects of selective dopamine-1 receptor activation on intraocular pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
The Role of ZK118182 Isopropyl Ester in Intraocular Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Prostaglandin (B15479496) (PG) analogs are a first-line treatment for managing elevated IOP. ZK118182 Isopropyl ester is a potent and selective prostaglandin D2 (DP) receptor agonist that has demonstrated significant efficacy in preclinical models of IOP reduction. As a prodrug, its isopropyl ester formulation enhances corneal penetration, allowing for effective delivery to target tissues within the eye. This technical guide provides a comprehensive overview of the current understanding of this compound's role in intraocular pressure regulation, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.
Introduction
Glaucoma management primarily focuses on reducing intraocular pressure to prevent further damage to the optic nerve. Prostaglandin analogs have become a cornerstone of glaucoma therapy due to their potent IOP-lowering effects and favorable side-effect profile.[1] These agents primarily function by increasing the outflow of aqueous humor, the fluid that fills the anterior chamber of the eye. The two primary outflow pathways are the conventional (trabecular) and unconventional (uveoscleral) routes.
This compound is a synthetic prostaglandin analog that acts as a selective agonist for the DP receptor.[2] Its isopropyl ester chemical modification makes it a prodrug, which is hydrolyzed into its active acid form after penetrating the cornea. This enhances its bioavailability within the eye.[2]
Mechanism of Action
The primary mechanism by which this compound is believed to lower intraocular pressure is by increasing the uveoscleral outflow of aqueous humor. This is a common mechanism for many prostaglandin analogs.[1] The binding of the active form of ZK118182 to DP receptors located in the ciliary muscle is thought to initiate a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[3] This alteration in the tissue structure reduces the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.
Signaling Pathway
While the precise signaling pathway for DP receptor agonists in the human ciliary muscle is still under investigation, it is hypothesized to involve the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This is based on studies of DP receptor signaling in other tissues and the known effects of other prostanoid receptor agonists in the eye.[4][5] Increased cAMP levels can lead to the relaxation of smooth muscle cells, such as those in the ciliary body.[4]
Quantitative Data
Preclinical studies have demonstrated the potent IOP-lowering effects of this compound in animal models. The following table summarizes the key quantitative findings.
| Animal Model | Dose (µg) | Time Point | IOP Reduction (%) | Reference |
| Monkey | 0.03 | 2 hours | 46 | [2] |
| Rabbit | 0.03 | 2 hours | 20 | [2] |
Note: Further dose-response and time-course studies are needed to fully characterize the pharmacodynamics of this compound.
Experimental Protocols
The evaluation of this compound's effect on intraocular pressure has been conducted in established preclinical animal models, primarily rabbits and non-human primates.
Animal Models
-
Rabbits: New Zealand White rabbits are a commonly used model for initial screening of IOP-lowering compounds due to their large eyes and relative ease of handling.[1]
-
Monkeys: Cynomolgus or Rhesus monkeys are considered a more translatable model to humans due to the anatomical and physiological similarities of their eyes.[6]
Measurement of Intraocular Pressure (Tonometry)
Intraocular pressure is measured using a tonometer. The general procedure is as follows:
-
Animal Restraint and Anesthesia: Animals are appropriately restrained. Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) is applied to the cornea to minimize discomfort and blinking.[7] For more invasive or prolonged measurements, sedation or general anesthesia may be used, although this can influence IOP readings.[3]
-
Tonometry: A calibrated tonometer (e.g., Tono-Pen, TonoVet, or pneumatonometer) is used to measure the IOP.[6][8] The tonometer is gently applied to the central cornea, and multiple readings are taken to ensure accuracy.
-
Baseline and Post-Dosing Measurements: Baseline IOP is measured before the administration of the test compound. After topical instillation of this compound, IOP is measured at various time points (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a potent ocular hypotensive agent with a mechanism of action consistent with other effective prostaglandin analogs. Its selectivity for the DP receptor may offer a differentiated profile compared to existing FP receptor agonists, potentially leading to a different side-effect profile or efficacy in certain patient populations.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Dose-response and duration of action studies: To establish the optimal dosing regimen and the full pharmacodynamic profile.
-
Mechanism of action studies: To definitively map the signaling pathways activated by DP receptor agonism in the human trabecular meshwork and ciliary muscle.
-
Comparative studies: To evaluate the efficacy and safety of this compound relative to current first-line glaucoma medications.
-
Clinical Trials: To assess the safety and efficacy of this compound in human subjects with glaucoma or ocular hypertension.
Conclusion
This compound represents a promising therapeutic candidate for the management of elevated intraocular pressure. Its potent DP receptor agonist activity and favorable preclinical efficacy profile highlight its potential as a novel treatment for glaucoma. Continued research and clinical development will be crucial in determining its ultimate role in the therapeutic armamentarium against this sight-threatening disease.
References
- 1. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of exogenous prostaglandins on aqueous humor dynamics and blood-aqueous barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of intraocular pressure responses of the Tibetan monkey (Macaca thibetana) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
ZK118182 Isopropyl Ester and its Effect on Aqueous Humor Dynamics: An In-depth Technical Guide
Disclaimer: As of the latest available data, specific studies detailing the effects of ZK118182 Isopropyl Ester on aqueous humor dynamics are not publicly available. This compound is identified as a prostaglandin (B15479496) analog.[1] Therefore, this guide provides a comprehensive overview of the expected effects of this compound based on the well-documented mechanisms of action and experimental data of other prostaglandin analogs, such as Prostaglandin F2α Isopropyl Ester (PGF2α-IE) and Latanoprost.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the effects of prostaglandin analogs on aqueous humor dynamics, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action of Prostaglandin Analogs
Prostaglandin analogs are a first-line therapy for glaucoma due to their efficacy in lowering intraocular pressure (IOP).[2][3] Their primary mechanism of action is to increase the outflow of aqueous humor from the eye.[2][4] This is achieved through two main pathways:
-
Uveoscleral Outflow (Primary Pathway): Prostaglandin analogs significantly enhance the outflow of aqueous humor through the uveoscleral pathway.[4][5][6] This involves the binding to prostaglandin F (FP) receptors in the ciliary muscle, leading to relaxation of the muscle and remodeling of the extracellular matrix.[2][3][7] This remodeling, which includes the upregulation of matrix metalloproteinases (MMPs), widens the interstitial spaces within the ciliary muscle bundles, thereby reducing hydraulic resistance and facilitating aqueous humor drainage.[3][4][7]
-
Trabecular Outflow (Secondary Pathway): There is also evidence to suggest that prostaglandin analogs can have a modest effect on the conventional trabecular outflow pathway.[2][4] The proposed mechanism involves the stimulation of FP receptors in the trabecular meshwork, leading to changes in the extracellular matrix and cellular architecture that increase outflow facility.[2][7]
It is important to note that prostaglandin analogs generally do not significantly affect the rate of aqueous humor production.[5][6]
Quantitative Data on the Effects of Prostaglandin Analogs
The following tables summarize the quantitative effects of representative prostaglandin analogs on intraocular pressure and aqueous humor outflow facility, as documented in studies on humans and non-human primates.
Table 1: Effect of Prostaglandin F2α Isopropyl Ester (PGF2α-IE) on Intraocular Pressure (IOP)
| Study Population | Dosage | Mean IOP Reduction | Time to Max Effect | Reference |
| Ocular Hypertensive/Glaucoma Patients | 0.5 µg twice daily for 8 days | 4 to 6 mmHg | Maintained throughout the last day | [8] |
| Cynomolgus Monkeys | 2 µg twice daily for 4 days | 8.1 ± 0.7 mmHg | 3 hours after the 7th dose | [9] |
| Cynomolgus Monkeys | 1 µg single dose | 2.9 ± 0.6 mmHg | ~3 hours post-application | [10] |
Table 2: Effect of Prostaglandin F2α Isopropyl Ester (PGF2α-IE) on Aqueous Humor Outflow
| Study Population | Parameter | Method | Result | Reference |
| Ocular Hypertensive/Glaucoma Patients | Tonographic Outflow Facility | Tonography | Increased to 0.17 ± 0.02 µL/min/mmHg (vs. 0.12 ± 0.01 in control) | [8] |
| Cynomolgus Monkeys | Uveoscleral Outflow | Radioactive Albumin Tracer | Increased to 0.98 ± 0.12 µL/min (vs. 0.61 ± 0.10 in control) | [10] |
| Cynomolgus Monkeys | Gross Outflow Facility | Constant Pressure Perfusion | 40-60% higher in treated eyes | [9] |
| Cynomolgus Monkeys | Uveoscleral Outflow | Tracer Infusion | 2 to 3.5 times higher in treated eyes | [11] |
Table 3: Effect of Latanoprost on Intraocular Pressure (IOP) and Aqueous Humor Dynamics
| Study Population | Parameter | Method | Result | Reference |
| Glaucoma Patients | IOP | Not specified | 25% decrease after 2 weeks | [12] |
| Ocular Hypertensive Patients | Uveoscleral Outflow | Calculated (Goldmann Equation) | Several-fold increase at 1 and 6 weeks | [13] |
| Glaucoma Patients | Total Outflow Facility (Goldmann) | Tonography/Fluorophotometry | Significant increase after 2 weeks | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of prostaglandin analogs on aqueous humor dynamics.
Measurement of Intraocular Pressure (Tonometry)
-
Objective: To measure the intraocular pressure in the eye.
-
Method:
-
The subject is seated, and the eye is anesthetized with a topical anesthetic.
-
A tonometer (e.g., Goldmann applanation tonometer, pneumatonometer) is used to measure the IOP.
-
For applanation tonometry, a small, flat-tipped cone is gently pressed against the cornea, and the force required to flatten a specific area of the cornea is measured and converted to IOP in mmHg.
-
Measurements are typically taken at baseline and at various time points after drug administration.
-
Measurement of Aqueous Humor Flow (Fluorophotometry)
-
Objective: To determine the rate of aqueous humor formation.
-
Method:
-
A fluorescent tracer, such as fluorescein (B123965), is administered topically or intravenously.
-
The tracer enters the anterior chamber and is diluted by the newly formed aqueous humor.
-
A scanning ocular fluorophotometer is used to measure the concentration of the fluorescent tracer in the anterior chamber and cornea at set intervals.
-
The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.
-
Measurement of Outflow Facility (Tonography and Perfusion Studies)
-
Objective: To measure the ease with which aqueous humor drains from the anterior chamber.
-
Tonography Method:
-
A tonometer is placed on the eye for a sustained period (typically 4 minutes).
-
The weight of the tonometer artificially increases the IOP, which in turn increases the rate of aqueous humor outflow.
-
The rate of decay of the IOP during this period is used to calculate the tonographic outflow facility.
-
-
Perfusion Method (Ex Vivo):
-
Enucleated eyes or anterior segments are placed in a perfusion apparatus.
-
A perfusion fluid is infused into the anterior chamber at a constant pressure or flow rate.
-
The flow rate required to maintain a specific pressure, or the pressure generated at a specific flow rate, is measured to determine the outflow facility.
-
Measurement of Uveoscleral Outflow
-
Objective: To quantify the amount of aqueous humor that drains through the uveoscleral pathway.
-
Method (Tracer-based):
-
A tracer (e.g., radio-labeled albumin, fluorescent dextran) is infused into the anterior chamber.
-
After a set period, the eye is enucleated and dissected.
-
The amount of tracer recovered from the uveal tissues, sclera, and surrounding orbital tissues is quantified.
-
The volume of anterior chamber fluid that would contain the recovered amount of tracer is calculated to determine the uveoscleral outflow.
-
-
Calculation Method (Goldmann Equation):
-
Uveoscleral outflow (Fu) can be calculated using the modified Goldmann equation: IOP = (F - Fu) / C + EVP
-
Where:
-
IOP = Intraocular Pressure
-
F = Aqueous Humor Flow Rate
-
C = Trabecular Outflow Facility
-
EVP = Episcleral Venous Pressure
-
-
-
Visualizations
Signaling Pathway of Prostaglandin Analogs
Caption: Signaling pathway of prostaglandin analogs in the ciliary muscle.
Experimental Workflow for Assessing Aqueous Humor Dynamics
Caption: Experimental workflow for assessing aqueous humor dynamics.
References
- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on the mechanism of action of topical prostaglandins for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 7. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of prostaglandin F2 alpha on trabecular outflow facility in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of prostaglandin F2 alpha-1-isopropylester (PGF2 alpha-IE) on uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Pharmacological Profile of ZK118182 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 Isopropyl ester is a pharmaceutical agent of interest, primarily for its potent effects on the prostanoid DP receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional activity, and its effects in preclinical models. The information is presented to support further research and development efforts in related fields.
This compound is a prodrug form of the active compound ZK 118182. The isopropyl ester formulation is designed to enhance its corneal absorption, making it particularly suitable for ophthalmic applications. Once administered, it is hydrolyzed by endogenous esterases to the active free acid, ZK 118182, which is a potent and selective agonist for the prostaglandin (B15479496) D2 (PGD2) receptor, also known as the DP receptor.
Core Pharmacological Data
The pharmacological activity of ZK118182 is primarily defined by its interaction with the DP receptor. The following tables summarize the key quantitative data available for the active form, ZK 118182.
Table 1: Receptor Binding and Functional Activity of ZK 118182
| Parameter | Value | Receptor/System | Description |
| EC50 | 16.5 nM | DP Receptor | The half-maximal effective concentration required to elicit a functional response at the DP receptor. |
| Ki | 74 nM | DP Receptor | The inhibition constant, indicating the binding affinity of ZK 118182 to the DP receptor. |
Table 2: In Vivo Efficacy of this compound
| Species | Dose | Effect on Intraocular Pressure (IOP) | Time Point |
| Monkey | 0.03 µg | 46% reduction | 2 hours post-dosing |
| Rabbit | 0.03 µg | 20% reduction | 2 hours post-dosing |
Mechanism of Action and Signaling Pathway
ZK 118182 exerts its pharmacological effects by acting as a selective agonist at the prostaglandin D2 (DP1) receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the DP1 receptor by an agonist like ZK 118182 initiates a downstream signaling cascade that leads to the relaxation of smooth muscle and other physiological responses.
The signaling pathway is initiated by the binding of ZK 118182 to the DP1 receptor, which induces a conformational change in the receptor. This leads to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects, such as the reduction of intraocular pressure.
Caption: DP1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and have been adapted to be relevant for the evaluation of this compound.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of ZK 118182 for the DP receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human DP receptor are prepared from a stable cell line.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions and incubations.
-
Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled DP receptor ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound (ZK 118182).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of ZK 118182 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay for EC50 Determination (cAMP Accumulation)
This protocol outlines a functional assay to determine the potency (EC50) of ZK 118182 in stimulating the DP receptor, measured by the accumulation of intracellular cAMP.
Caption: Experimental Workflow for cAMP Functional Assay.
Methodology:
-
Cell Culture: Cells stably expressing the human DP receptor are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Assay Medium: The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Cells are treated with a range of concentrations of ZK 118182.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of ZK 118182. The EC50 value is determined from this curve.
In Vivo Intraocular Pressure (IOP) Measurement
This protocol describes the in vivo measurement of IOP in rabbits or monkeys following topical administration of this compound.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal using a calibrated tonometer.
-
Drug Administration: A single drop of this compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
Post-Dose IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage reduction in IOP in the treated eye compared to the control eye is determined.
Pharmacokinetic Profile
Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. However, based on the general principles of prostaglandin ester prodrugs, the following can be inferred:
-
Absorption: The isopropyl ester formulation is designed to be more lipophilic than the active free acid, which enhances its penetration across the cornea upon topical administration.
-
Metabolism: Following absorption into the eye, it is expected that endogenous esterases in the cornea and other ocular tissues rapidly hydrolyze the isopropyl ester to the active free acid, ZK 118182. Any systemically absorbed prodrug would likely be rapidly hydrolyzed by esterases in the blood and liver.
-
Distribution and Excretion: The active form, ZK 118182, is a prostaglandin analog and is expected to be distributed and metabolized via pathways similar to endogenous prostaglandins.
Conclusion
This compound is a potent and selective DP receptor agonist prodrug with demonstrated efficacy in reducing intraocular pressure in preclinical models. Its mechanism of action through the DP1 receptor-cAMP signaling pathway is well-characterized. While detailed pharmacokinetic data for the isopropyl ester prodrug is limited, its design as a lipophilic ester to enhance corneal penetration is a well-established strategy for ophthalmic drugs. Further research into its complete ADME profile would be beneficial for a more comprehensive understanding of its therapeutic potential. This technical guide provides a foundational understanding of the pharmacological profile of this compound for the scientific community.
An In-depth Technical Guide to ZK118182 Isopropyl Ester for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of glaucoma therapy is to lower IOP to prevent further optic nerve damage. Prostaglandin (B15479496) analogs are a first-line treatment for open-angle glaucoma, primarily acting by increasing the uveoscleral outflow of aqueous humor. ZK118182 isopropyl ester is a promising therapeutic candidate in this class, acting as a potent and selective prostaglandin DP1 receptor agonist. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, intended to support further research and development in the field of glaucoma treatment.
This compound is the isopropyl ester prodrug of the active compound ZK118182. The esterification enhances its corneal penetration, allowing for effective delivery to the target tissues within the eye. Following administration, it is hydrolyzed by endogenous esterases to the active acid form, ZK118182.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ZK118182 and its isopropyl ester prodrug.
Table 1: In Vitro Pharmacological Profile of ZK118182
| Parameter | Value | Description |
| EC50 | 16.5 nM | The half maximal effective concentration for DP receptor agonism. |
| Ki | 74 nM | The inhibition constant, indicating the binding affinity for the DP receptor. |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours post-dosing |
| Rabbit | 0.03 µg | 20% | 2 hours post-dosing |
Mechanism of Action
ZK118182 exerts its IOP-lowering effect by acting as a selective agonist for the prostaglandin DP1 receptor, which is a G-protein coupled receptor (GPCR). The binding of ZK118182 to the DP1 receptor, primarily located in the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade.
Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to induce the relaxation of the ciliary muscle and trabecular meshwork cells.[3] This relaxation of the ciliary muscle increases the spaces between the muscle fiber bundles, leading to an increase in the uveoscleral outflow of aqueous humor.[4] Furthermore, the relaxation of the trabecular meshwork reduces the resistance to aqueous humor outflow through the conventional pathway.[3] The combined effect of enhancing both the uveoscleral and conventional outflow pathways leads to a significant reduction in intraocular pressure.
Signaling Pathway Diagram
Caption: Signaling pathway of ZK118182 in ocular tissues.
Experimental Protocols
While specific, detailed experimental protocols for the studies on this compound are not publicly available, this section describes generalized methodologies commonly employed in preclinical glaucoma research for obtaining the types of data presented.
Determination of EC50 and Ki Values
1. Radioligand Binding Assay (for Ki Determination):
-
Objective: To determine the binding affinity of ZK118182 for the DP1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human DP1 receptor.
-
Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the DP1 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ZK118182).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
2. Functional Assay (for EC50 Determination):
-
Objective: To determine the concentration of ZK118182 that produces 50% of its maximal effect.
-
Methodology:
-
Cell Culture: Cells expressing the DP1 receptor are cultured.
-
cAMP Measurement: The cells are treated with various concentrations of ZK118182. After a specified incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of ZK118182. The EC50 value is determined from this curve using non-linear regression analysis.[6][7]
-
In Vivo Intraocular Pressure (IOP) Measurement in Animal Models
-
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.
-
Methodology:
-
Animal Models: Normotensive or hypertensive animal models of glaucoma are used, such as Dutch-belted rabbits or Cynomolgus monkeys.
-
Acclimatization and Baseline Measurement: Animals are acclimatized to the laboratory conditions and handling procedures. Baseline IOP measurements are taken using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) prior to drug administration.
-
Drug Administration: A precise volume (e.g., 25-50 µL) of the this compound formulation is administered topically to one eye, while the contralateral eye receives the vehicle as a control.
-
IOP Monitoring: IOP is measured in both eyes at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage of IOP reduction is determined by comparing the IOP in the treated eye to the baseline and/or the control eye. Statistical analysis is performed to determine the significance of the IOP-lowering effect.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potential as a potent IOP-lowering agent for the treatment of glaucoma. Its selective agonism at the DP1 receptor and subsequent activation of the cAMP signaling pathway provide a clear mechanism of action for increasing aqueous humor outflow. The significant reduction in IOP observed in animal models at low doses highlights its high potency.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions should include:
-
Comprehensive Safety and Toxicology Studies: To assess the ocular and systemic safety profile of long-term topical administration.
-
Pharmacokinetic and Pharmacodynamic Modeling: To optimize dosing regimens and predict clinical efficacy.
-
Clinical Trials: To evaluate the safety, tolerability, and efficacy of this compound in human subjects with glaucoma or ocular hypertension.
-
Comparative Studies: To compare the efficacy and side-effect profile of this compound with other classes of glaucoma medications.
The continued investigation of this compound and other selective prostaglandin receptor agonists holds promise for the development of novel and more effective treatments for glaucoma, ultimately helping to preserve the vision of millions of individuals worldwide.
References
- 1. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 3. Effect of Elevated Intracellular cAMP Levels on Actomyosin Contraction in Bovine Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. graphpad.com [graphpad.com]
Esterase-Mediated Conversion of ZK118182 Isopropyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 is a potent prostaglandin (B15479496) DP receptor agonist with potential therapeutic applications in ophthalmology, particularly in the management of glaucoma. To enhance its corneal absorption, ZK118182 is formulated as an isopropyl ester prodrug. This technical guide provides an in-depth analysis of the esterase-mediated conversion of ZK118182 isopropyl ester to its active form, ZK118182, within ocular tissues. The efficient enzymatic hydrolysis of the prodrug is critical for its pharmacological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved.
Data Presentation
The rate of hydrolysis of prostaglandin isopropyl ester prodrugs varies across different ocular tissues, reflecting the differential distribution and activity of esterase enzymes. The following table summarizes the in vitro hydrolysis rates of latanoprost (B1674536) in various human ocular tissues, which can be considered indicative of the expected behavior of this compound[1].
Table 1: In Vitro Hydrolysis of Latanoprost (20 µM) in Human Ocular Tissues at 37°C [1]
| Ocular Tissue | Percentage of Latanoprost Disappeared (at 2 hours) | Rate of Latanoprost Acid Formation (at 2 hours, % of dose) |
| Choroid | >95% | ~90% |
| Ciliary Body | >95% | ~85% |
| Cornea | >95% | ~80% |
| Conjunctiva | >95% | ~75% |
| Sclera | ~70% | ~60% |
| Retina | ~50% | ~40% |
| Aqueous Humor | <10% | <5% |
Experimental Protocols
This section outlines the detailed methodologies for key experiments related to the esterase conversion of this compound. These protocols are adapted from established methods for similar prostaglandin analogues[1][2][3][4][5].
In Vitro Hydrolysis of this compound in Ocular Tissues
Objective: To determine the rate of enzymatic conversion of this compound to ZK118182 in various ocular tissues.
Materials:
-
Human donor eyes (obtained from a registered eye bank)
-
This compound and ZK118182 analytical standards
-
Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4
-
LC-MS/MS system
-
Incubator (37°C)
-
Homogenizer
-
Centrifuge
Procedure:
-
Within 24 hours of enucleation, dissect the human eyes to isolate the cornea, conjunctiva, iris-ciliary body, sclera, retina, choroid, and aqueous humor[1].
-
Weigh each tissue sample and place it in a tube containing a predetermined volume of pre-warmed GBR buffer (pH 7.4)[1].
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into the buffer to achieve a final concentration of 20 µM[1].
-
Incubate the tissue samples at 37°C with gentle agitation[1].
-
Collect aliquots of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes)[1].
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Homogenize the tissue samples and centrifuge to pellet the tissue debris.
-
Analyze the supernatant for the concentrations of this compound and ZK118182 using a validated LC-MS/MS method[1].
HPLC Method for Quantification of this compound and ZK118182
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the prodrug and its active metabolite.
Instrumentation and Conditions (adapted from methods for similar prostaglandins)[2][3][4][5]:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of ZK118182 and its isopropyl ester (typically in the range of 210-230 nm for prostaglandins).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard stock solutions of this compound and ZK118182 in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the experimental samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Inject the standards, QC samples, and experimental samples into the HPLC system.
-
Integrate the peak areas for this compound and ZK118182.
-
Construct a calibration curve by plotting the peak area against the concentration for the standards.
-
Determine the concentrations of the analytes in the experimental samples from the calibration curve.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, selectivity, and sensitivity.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
ZK118182 Isopropyl Ester: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 isopropyl ester is a prodrug of the potent prostaglandin (B15479496) DP1 receptor agonist, ZK118182. As an isopropyl ester, it is designed to enhance corneal penetration, making it a valuable compound in ophthalmic research, particularly in the context of lowering intraocular pressure. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of ZK118182 and its active form, ZK118182. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Receptor Binding Affinity and Selectivity
This compound is rapidly hydrolyzed in vivo to its active form, ZK118182. Therefore, the majority of receptor binding data available in the scientific literature pertains to the active metabolite. ZK118182 is a potent and selective agonist for the prostaglandin DP1 receptor.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding affinity (Ki) of ZK118182 and related compounds at various prostanoid receptors.
Table 1: Binding Affinity (Ki) of ZK118182 at Prostanoid Receptors
| Receptor Subtype | Ki (nM) |
| DP1 | 74 |
| EP1 | 73.4 |
Table 2: Binding Affinity (Ki) and Functional Activity (EC50) of AL-6598 (a related ZK118182 analog)
| Receptor Subtype | Ki (µM) | EC50 (µM) |
| DP | 2.9 - 9.7 | 2.64 |
| EP2 | - | 0.47 - 0.69 (partial agonist) |
| EP3 | 38 - 103 | - |
| FP | 38 - 103 | - |
| IP | 38 - 103 | - |
| TP | 38 - 103 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the receptor binding and functional activity of compounds like this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and its active metabolite, ZK118182, at a panel of prostanoid receptors (DP, EP1-4, FP, IP, TP).
Materials:
-
Cell membranes expressing the specific human prostanoid receptor subtype.
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP receptors).
-
Test compounds: this compound and ZK118182.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of a known non-labeled ligand for that receptor, and membrane preparation.
-
Test Compound: Assay buffer, radiolabeled ligand, serially diluted test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR).
Objective: To determine the functional potency (EC50) of this compound and ZK118182 as agonists at Gs-coupled prostanoid receptors (e.g., DP1, EP2, EP4, IP) or their ability to inhibit forskolin-stimulated cAMP production at Gi-coupled receptors (e.g., EP3).
Materials:
-
Whole cells expressing the specific human prostanoid receptor subtype.
-
Test compounds: this compound and ZK118182.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
For Gs-coupled receptors: Remove the culture medium from the cells and add the diluted test compounds.
-
For Gi-coupled receptors: Pre-incubate the cells with the test compounds for a short period, then add a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plates at 37°C for a specific duration (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the prostanoid receptors and a typical experimental workflow for receptor binding assays.
Caption: Primary G-protein signaling pathways of prostanoid receptors.
Caption: Experimental workflow for a radioligand displacement binding assay.
Conclusion
This compound serves as a valuable research tool for investigating the role of the DP1 receptor in various physiological and pathological processes. Its prodrug nature allows for enhanced tissue penetration, while its active metabolite, ZK118182, exhibits high potency and selectivity for the DP1 receptor. The data and protocols presented in this guide provide a comprehensive resource for scientists working with this compound, facilitating further research into its therapeutic potential.
An In-depth Technical Guide to the Downstream Signaling Pathways of ZK118182 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK118182 Isopropyl ester is a synthetic analog of prostaglandin (B15479496) and is recognized as a potent agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. As a prodrug, it is converted to its active form, ZK118182, to exert its biological effects. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to the DP1 receptor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound and to facilitate future research and therapeutic development.
Introduction
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and smooth muscle contraction. Their effects are mediated through a family of G-protein coupled receptors (GPCRs). This compound is a prostaglandin analog that has been identified as a selective and potent agonist for the DP1 receptor. The activation of this receptor initiates a cascade of intracellular events that constitute its downstream signaling pathway. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of this compound.
Mechanism of Action: DP1 Receptor Activation
The primary molecular target of the active form of this compound, ZK118182, is the prostaglandin DP1 receptor. The binding of ZK118182 to the DP1 receptor initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the subsequent propagation of intracellular signals.
Quantitative Binding and Potency Data
The following table summarizes the available quantitative data for the interaction of the active form, ZK118182, with the DP1 receptor.
| Parameter | Value | Description |
| EC50 | 16.5 nM | The half-maximal effective concentration for DP1 receptor agonist activity. |
| Ki | 74 nM | The inhibition constant, indicating the binding affinity of ZK118182 for the DP1 receptor. |
Primary Downstream Signaling Pathway: The Gs-cAMP-PKA Axis
The canonical and most well-characterized signaling pathway downstream of DP1 receptor activation involves the coupling to the stimulatory G-protein alpha subunit (Gαs). This initiates a cascade of events leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of Protein Kinase A (PKA).
Signaling Cascade:
-
Gαs Activation: Upon agonist binding, the DP1 receptor facilitates the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP concentration.
-
PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.
-
Substrate Phosphorylation: Activated PKA phosphorylates a multitude of downstream target proteins on serine and threonine residues, leading to the modulation of various cellular functions. This can include changes in gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).
Theoretical Basis for the Ophthalmic Use of ZK118182 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZK118182 Isopropyl ester is a promising therapeutic agent for the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. As a prodrug of the potent and selective prostaglandin (B15479496) D2 (DP) receptor agonist, ZK118182, its isopropyl ester formulation is designed to enhance corneal penetration, thereby improving topical bioavailability. The core therapeutic rationale for its use in ophthalmology lies in its ability to modulate aqueous humor dynamics, primarily by increasing its outflow, leading to a significant reduction in IOP. This document provides a comprehensive overview of the theoretical and preclinical basis for the ophthalmic application of this compound, detailing its mechanism of action, supported by quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction: The Challenge of Elevated Intraocular Pressure
Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible vision loss. Elevated intraocular pressure (IOP) is the most significant modifiable risk factor for the development and progression of glaucoma. The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the conventional (trabecular meshwork) and unconventional (uveoscleral) outflow pathways. Pharmacological intervention aimed at reducing IOP remains the mainstay of glaucoma therapy. Prostaglandin analogs have emerged as a first-line treatment due to their efficacy and favorable side-effect profile. This compound, as a DP receptor agonist, represents a targeted approach within this class of therapeutics.
Mechanism of Action: DP Receptor-Mediated IOP Reduction
The therapeutic effect of this compound is initiated by its passive diffusion across the cornea. Within the corneal tissue, endogenous esterases hydrolyze the isopropyl ester prodrug to its active free acid form, ZK118182. This active moiety then binds to and activates prostaglandin DP receptors located in the anterior segment of the eye, particularly in the ciliary body and trabecular meshwork.
Activation of the DP receptor, a G-protein coupled receptor (GPCR), is believed to initiate a signaling cascade that ultimately leads to a reduction in IOP. While the precise downstream signaling in the context of IOP regulation is still under investigation, it is hypothesized to involve the modulation of extracellular matrix proteins within the uveoscleral pathway and potentially the trabecular meshwork, leading to reduced outflow resistance and enhanced aqueous humor drainage.
Signaling Pathway
Preclinical Efficacy: Quantitative Data
| Animal Model | Dose (µg) | Route of Administration | Maximum IOP Reduction (%) | Time to Maximum Effect (hours) |
| Monkey | 0.03 | Topical | 46 | Not Specified |
| Rabbit | 0.03 | Topical | 20 | Not Specified |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the preclinical evaluation of ophthalmic drugs like this compound.
In Vivo Intraocular Pressure Measurement in Rabbits
Objective: To determine the IOP-lowering efficacy of topically administered this compound in a rabbit model of normal or elevated IOP.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution in a suitable vehicle
-
Vehicle control solution
-
Calibrated tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Micropipette for drug administration
Procedure:
-
Animal Acclimatization: Rabbits are acclimatized to the laboratory environment and handling procedures for at least one week prior to the study. Baseline IOP measurements are taken daily to establish a stable baseline.
-
Baseline IOP Measurement: On the day of the experiment, a baseline IOP reading is taken from both eyes of each rabbit following the application of a topical anesthetic.
-
Drug Administration: A single drop (typically 25-50 µL) of the this compound solution is administered topically to one eye (the treated eye). The contralateral eye receives an equal volume of the vehicle control.
-
Post-Dose IOP Measurements: IOP is measured in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage IOP reduction in the treated eye is determined relative to the vehicle-treated eye to account for diurnal variations.
In Vitro Corneal Hydrolysis Assay
Objective: To determine the rate of hydrolysis of this compound to its active form, ZK118182, in corneal tissue.
Materials:
-
Freshly enucleated rabbit or human corneas
-
This compound
-
Incubation buffer (e.g., balanced salt solution)
-
Incubation chamber or multi-well plates
-
High-performance liquid chromatography (HPLC) system
-
Analytical standards for this compound and ZK118182
Procedure:
-
Tissue Preparation: The cornea is carefully excised from the enucleated eye and rinsed with incubation buffer. The whole cornea or corneal homogenate can be used.
-
Incubation: The corneal tissue is incubated in a solution containing a known concentration of this compound at 37°C.
-
Sample Collection: Aliquots of the incubation medium are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: The collected samples are analyzed by HPLC to quantify the concentrations of both the remaining this compound and the newly formed ZK118182.
-
Data Analysis: The rate of hydrolysis is calculated from the disappearance of the parent compound and the appearance of the metabolite over time.
Experimental and Logical Workflows
Experimental Workflow for Preclinical Evaluation
Conclusion
This compound holds significant promise as a therapeutic agent for lowering intraocular pressure in patients with glaucoma and ocular hypertension. Its mechanism of action, centered on the activation of prostaglandin DP receptors, offers a targeted approach to enhancing aqueous humor outflow. The prodrug strategy facilitates effective corneal penetration, a critical factor for topically administered ophthalmic drugs. While the publicly available quantitative preclinical data is currently limited, the initial findings are encouraging. Further in-depth studies are warranted to fully elucidate its dose-response relationship, long-term efficacy, and safety profile in robust preclinical models, which will be crucial for its successful translation into clinical practice.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ZK118182 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for in vivo studies of ZK118182 Isopropyl ester, a potent prostaglandin (B15479496) DP1 receptor agonist investigated for its intraocular pressure (IOP) lowering effects.
Introduction
This compound is the prodrug form of ZK118182, a prostaglandin D2 analogue. The isopropyl ester formulation is designed to enhance corneal absorption, allowing for effective delivery of the active compound to intraocular tissues. As a selective DP1 receptor agonist, ZK118182 lowers IOP by modulating aqueous humor dynamics.
Mechanism of Action
ZK118182 acts as a potent agonist at the prostaglandin D2 receptor subtype 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). In the eye, this signaling pathway is thought to lead to the relaxation of the ciliary muscle and potentially other tissues involved in aqueous humor outflow, resulting in a decrease in intraocular pressure.
Signaling Pathway Diagram
Caption: Signaling pathway of ZK118182 upon activation of the DP1 receptor.
Quantitative Data Summary
The primary in vivo effect of this compound is the reduction of intraocular pressure. The following table summarizes the reported efficacy in non-human primates and rabbits.
| Animal Model | Dose (µg) | Time Post-Administration (hours) | Mean IOP Reduction (%) |
| Monkey | 0.03 | 2 | 46% |
| Rabbit | 0.03 | 2 | 20% |
Experimental Protocols
The following are detailed, representative protocols for evaluating the in vivo efficacy of this compound in lowering IOP in monkeys and rabbits. These protocols are based on established methodologies for this class of compounds.
In Vivo IOP Reduction Study in Cynomolgus Monkeys
1. Objective: To determine the ocular hypotensive efficacy of a topical ocular formulation of this compound in conscious cynomolgus monkeys.
2. Materials:
-
This compound
-
Vehicle (e.g., a sterile, buffered, isotonic aqueous solution. A common vehicle for prostaglandin analogues is 0.01% benzalkonium chloride in a phosphate-buffered saline solution)
-
Adult, healthy cynomolgus monkeys (Macaca fascicularis) of either sex.
-
Tonometer (e.g., Tono-Pen)
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
Animal restraining chair
3. Experimental Workflow:
Caption: Experimental workflow for monkey IOP study.
4. Detailed Procedure:
-
Animal Acclimatization and Baseline IOP: Acclimate monkeys to the experimental procedures, including restraint and tonometry, for at least one week. Measure baseline IOP at the same time of day for several days to establish a stable baseline.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration (e.g., to deliver a 0.03 µg dose in a 25-30 µL volume) in the appropriate sterile vehicle. The vehicle alone will serve as the control.
-
Animal Dosing:
-
Gently restrain the conscious monkey in a primate chair.
-
Instill one drop of proparacaine hydrochloride (0.5%) into the conjunctival sac of each eye.
-
Measure the baseline IOP (time 0) in both eyes using a calibrated tonometer.
-
Administer a single 25-30 µL drop of the this compound formulation to the corneal surface of one eye. The contralateral eye receives the vehicle and serves as a control.
-
-
Post-Dosing IOP Measurement: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Data Analysis: Calculate the mean IOP and the percent change from baseline for both the treated and control eyes at each time point. Compare the IOP reduction in the treated eye to that of the vehicle-treated contralateral eye.
In Vivo IOP Reduction Study in Rabbits
1. Objective: To assess the ocular hypotensive activity of this compound in normotensive rabbits.
2. Materials:
-
This compound
-
Vehicle (as described for the monkey study)
-
Adult, healthy New Zealand White rabbits of either sex.
-
Tonometer (e.g., Tono-Vet or Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Rabbit restrainer
3. Experimental Workflow:
Caption: Experimental workflow for rabbit IOP study.
4. Detailed Procedure:
-
Animal Handling and Baseline IOP: Acclimate rabbits to handling and IOP measurement procedures. Measure baseline IOP for several days to ensure stability.
-
Formulation Preparation: Prepare the test and vehicle formulations as described in the monkey protocol.
-
Animal Dosing:
-
Place the rabbit in a restrainer.
-
Apply a drop of topical anesthetic to each eye.
-
Measure baseline IOP (time 0).
-
Instill a single drop (e.g., 30-50 µL) of the this compound formulation into one eye. The contralateral eye receives the same volume of vehicle.
-
-
Post-Dosing IOP Measurement: Measure IOP in both eyes at specified intervals (e.g., 1, 2, 3, 4, 6, and 8 hours) post-instillation.
-
Data Analysis: For each time point, calculate the mean IOP and the percentage change from baseline for both the drug-treated and vehicle-treated eyes. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the IOP reduction.
Disclaimer
These protocols are intended for research purposes only by qualified professionals. All animal experiments should be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees. The specific details of the protocols, such as vehicle composition, dose, and animal strains, may need to be optimized for specific experimental goals.
Application Notes and Protocols for Prostaglandin Isopropyl Ester in Monkey Glaucoma Studies
Disclaimer: Information regarding the specific compound ZK118182 Isopropyl ester was not publicly available. The following application notes and protocols are based on studies of a closely related and well-documented prostaglandin (B15479496) analog, PGF2α-isopropyl ester, and other prostaglandin analogs used in monkey glaucoma research. These protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (PG) analogs are a cornerstone in the management of glaucoma, primarily due to their potent ocular hypotensive effects.[1][2] They function by increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3][4] Monkey models of glaucoma are crucial for the preclinical evaluation of these compounds, as the anatomy and physiology of the monkey eye closely resemble that of the human eye.[5] These studies help determine the efficacy, dosage, and mechanism of action of new therapeutic agents.[6][7] This document provides a detailed overview of the dosages, experimental protocols, and signaling pathways relevant to the study of prostaglandin isopropyl esters in non-human primate models of glaucoma.
Data Presentation: Prostaglandin Analog Dosages and IOP Reduction in Monkeys
The following table summarizes the quantitative data from various studies on the effect of different prostaglandin analogs on IOP in monkeys.
| Prostaglandin Analog | Dosage | Dosing Regimen | Animal Model | Peak IOP Reduction | Reference |
| PGF2α-isopropyl ester | 5 µg in 25 µL (0.02%) | Twice daily for 5 days | Cynomolgus monkeys with laser-induced glaucoma | 5-9 mmHg below baseline | [8] |
| PGF2α-ie | 1.6 µg | Once daily | Normotensive monkeys | ~25% | [9] |
| Latanoprost (B1674536) | 1.5 µg | Once daily for 4-5 days | Normotensive monkeys | ~25% | [9] |
| Latanoprost | 0.005% solution (50 µL) | Once daily for 5 days | Cynomolgus monkeys with laser-induced glaucoma | 6.6 ± 1.3 mmHg | [10] |
| 15-keto latanoprost | 0.001% (30 µL) | Once daily for 5 days | Monkeys with laser-induced unilateral glaucoma | 7.6 ± 0.6 mmHg (23%) | [11] |
| Travoprost | 1.2 µg | Once daily for 4-5 days | Normotensive monkeys | ~25% | [9] |
| Bimatoprost | 9 µg | Once daily for 4-5 days | Normotensive monkeys | ~25% | [9] |
| PGE2 | 100 µg | Topical application | Rhesus monkeys | >50% reduction for 3-10 hours | [6] |
| PGF2α | 100 µg | Topical application | Rhesus monkeys | >50% reduction for 3-10 hours | [6] |
| Omidenepag Isopropyl | 0.002% (20 µL) | Once daily | Cynomolgus monkeys with laser-induced ocular hypertension | 44% at 4 hours after last dose | [12] |
Experimental Protocols
Animal Model: Laser-Induced Glaucoma in Monkeys
A common method for inducing glaucoma in monkeys is through argon laser trabeculoplasty.[10][13] This procedure increases resistance to aqueous humor outflow, leading to a sustained elevation of IOP.
Protocol:
-
Animal Selection: Healthy, adult cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys are used.[6][10]
-
Anesthesia: Animals are anesthetized for all procedures.
-
Laser Treatment: An argon laser is used to apply burns to the trabecular meshwork. Typically, 180 to 360 degrees of the trabecular meshwork are treated.[5]
-
IOP Monitoring: IOP is monitored weekly until a stable, elevated IOP is achieved. Multiple laser sessions may be required.[5]
-
Glaucoma Confirmation: The development of glaucoma is confirmed by elevated IOP and changes in the optic nerve head.
Drug Administration
Topical administration is the standard route for delivering prostaglandin analogs in these studies.
Protocol:
-
Drug Formulation: The prostaglandin isopropyl ester is dissolved in a sterile vehicle solution.
-
Dosage Volume: A precise volume, typically between 25 µL and 50 µL, is administered to the cul-de-sac of the glaucomatous eye.[8][10]
-
Dosing Schedule: Dosing can be once or twice daily, depending on the study design.[8][9]
-
Control: The contralateral eye or a separate group of animals may receive the vehicle solution as a control.
Intraocular Pressure (IOP) Measurement
IOP is the primary endpoint in these studies and is measured at multiple time points.
Protocol:
-
Anesthesia: Monkeys are lightly anesthetized for IOP measurements to minimize discomfort and movement.
-
Tonometry: A calibrated pneumatonometer or other suitable tonometer is used to measure IOP.[10]
-
Measurement Schedule:
-
Baseline: IOP is measured for several days before treatment to establish a baseline.[10][14]
-
During Treatment: IOP is measured at regular intervals (e.g., hourly for the first 6-8 hours) after drug administration on specific treatment days (e.g., day 1, 3, and 5).[8][11]
-
Washout: IOP may be monitored after treatment cessation to observe the return to baseline.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PGF2α Analogs
Prostaglandin F2α (PGF2α) analogs, such as latanoprost, are prodrugs that are hydrolyzed to their active free acid form in the cornea.[15] The free acid then binds to and activates the prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[15][16] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix.[1] This remodeling reduces the hydraulic resistance and increases the uveoscleral outflow of aqueous humor, resulting in a decrease in IOP.[1][3]
Caption: Signaling pathway of PGF2α analogs for IOP reduction.
Experimental Workflow for Monkey Glaucoma Studies
The workflow for evaluating a novel prostaglandin analog in a monkey model of glaucoma typically involves several key phases, from model induction to data analysis.
Caption: Experimental workflow for monkey glaucoma studies.
References
- 1. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Office - Glaucoma Drugs [drugoffice.gov.hk]
- 5. The Non-Human Primate Experimental Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comparison of the hypotensive and other ocular effects of prostaglandins E2 and F2 alpha on cat and rhesus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latanoprost-eluting contact lenses in glaucomatous monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Latanoprost-Eluting Contact Lenses in Glaucomatous Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ZK118182 Isopropyl Ester Solutions for Ophthalmic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 isopropyl ester is a potent prostaglandin (B15479496) D2 (PGD2) receptor agonist, specifically targeting the DP1 receptor.[1] As a prodrug, its isopropyl ester formulation is designed to enhance corneal absorption, where it is subsequently hydrolyzed to the active free acid, ZK118182. This active form is a potent DP-agonist with an EC50 of 16.5 nM and a high affinity for the DP receptor (Ki = 74 nM).[2] Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. The development of stable and effective ophthalmic solutions of novel prostaglandin analogs like this compound is a critical area of research.
This document provides detailed application notes and protocols for the preparation of this compound solutions for ophthalmic research, guidance on experimental design, and an overview of its potential mechanism of action.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for the development of suitable ophthalmic formulations.
| Property | Value | Source |
| Molecular Formula | C23H37ClO5 | [1][2][3] |
| Molecular Weight | 429.0 g/mol | [1][2][3] |
| CAS Number | 154927-31-8 | [1][2] |
| Appearance | A solution in methyl acetate | [2] |
| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: 12.5 mg/mLEthanol:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2] |
Ophthalmic Solution Formulation
The formulation of ophthalmic solutions for prostaglandin analogs like this compound requires careful consideration of several factors to ensure stability, efficacy, and patient comfort. Due to their lipophilic nature, these compounds are often practically insoluble in water.[4][5] Therefore, the use of solubilizing agents, buffers, tonicity adjusters, and preservatives (in multi-dose formulations) is standard practice.
Key Formulation Components:
-
Active Pharmaceutical Ingredient (API): this compound
-
Solubilizing Agent: To enhance the aqueous solubility of the lipophilic drug. Common examples include polysorbate 80 and polyoxyl 40 stearate.[6][7]
-
Buffering Agent: To maintain a stable pH, which is critical for drug stability and to minimize ocular irritation. Phosphate (B84403) buffers (e.g., sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate) are commonly used to maintain a pH of around 6.7.[4][8]
-
Tonicity Agent: To ensure the ophthalmic solution is isotonic with tear fluid (approximately 260-320 mOsmol/kg), preventing ocular discomfort. Sodium chloride is a frequently used tonicity agent.[4][8]
-
Preservative: To prevent microbial contamination in multi-dose containers. Benzalkonium chloride (BAK) is a common preservative in ophthalmic solutions.[4][9] For research purposes, especially in cell culture or sensitive in vivo models, preservative-free formulations may be preferred.
-
Viscosity-Enhancing Agent: To increase the residence time of the drug on the ocular surface, potentially improving bioavailability. Examples include sodium hyaluronate.[6]
-
Vehicle: Sterile, purified water (Water for Injection, WFI).
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound ophthalmic solutions. Researchers should optimize these protocols based on their specific experimental needs and stability studies.
Protocol 1: Preparation of a 0.005% this compound Ophthalmic Solution (with Preservative)
This protocol is based on formulations used for other commercially available prostaglandin isopropyl ester analogs.
Materials:
-
This compound
-
Polysorbate 80
-
Sodium Dihydrogen Phosphate Monohydrate
-
Disodium Hydrogen Phosphate Anhydrous
-
Sodium Chloride
-
Benzalkonium Chloride (50% solution)
-
Sterile Purified Water (WFI)
-
Sterile containers and filtration apparatus (0.22 µm filter)
Procedure:
-
Buffer Preparation: Prepare a sterile phosphate buffer solution (pH ~6.7) by dissolving appropriate amounts of sodium dihydrogen phosphate monohydrate and disodium hydrogen phosphate anhydrous in WFI.
-
Solubilization of API: In a separate sterile container, accurately weigh the required amount of this compound. Add a small amount of Polysorbate 80 and mix until the API is fully wetted and a uniform paste is formed.
-
Dispersion: Slowly add the phosphate buffer to the API-polysorbate 80 mixture while stirring continuously to form a uniform dispersion.
-
Addition of Other Excipients: Dissolve the required amount of sodium chloride (for tonicity) and benzalkonium chloride (as preservative) in the main solution.
-
Final Volume Adjustment: Add sterile purified water to reach the final desired volume and mix thoroughly.
-
pH Measurement and Adjustment: Measure the pH of the solution and adjust to approximately 6.7 using sterile sodium hydroxide (B78521) or hydrochloric acid if necessary.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared solution in a sterile, light-protected container at 2-8°C.
Protocol 2: Preparation of a Preservative-Free 0.005% this compound Ophthalmic Solution
This protocol is suitable for sensitive in vitro and in vivo experiments where preservatives may interfere with the results.
Materials:
-
This compound
-
Polysorbate 80
-
Sodium Hyaluronate
-
Sodium Dihydrogen Phosphate
-
Disodium Hydrogen Phosphate
-
Sodium Chloride
-
Sterile Purified Water (WFI)
-
Sterile containers and filtration apparatus (0.22 µm filter)
Procedure:
-
Buffer Preparation: Prepare a sterile phosphate buffer solution as described in Protocol 1.
-
Hyaluronate Solution: In a portion of the buffer, dissolve the required amount of sodium hyaluronate with continuous stirring until a clear solution is formed.
-
API Solubilization: In a separate sterile container, mix the required amount of this compound with Polysorbate 80.
-
Mixing: Add the API-polysorbate 80 mixture to the sodium hyaluronate solution and mix until a homogenous solution is obtained.[6]
-
Final Volume and pH Adjustment: Add the remaining phosphate buffer to reach the final volume. Adjust the pH to approximately 6.7 if necessary.[6]
-
Sterile Filtration: Sterilize the solution using a 0.22 µm filter and dispense into sterile, single-use containers.
-
Storage: Store the preservative-free solution at 2-8°C and protect from light. Use immediately after opening a single-use container.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of a this compound ophthalmic solution for research purposes.
Mechanism of Action and Signaling Pathway
This compound, after being converted to its active form in the cornea, acts as a DP1 receptor agonist. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] In the context of the eye, particularly the ciliary body and trabecular meshwork, the regulation of aqueous humor dynamics by cAMP is complex.[2][3][10][11] An increase in cAMP can influence both the inflow and outflow of aqueous humor. While some studies suggest that increased cAMP can decrease aqueous humor production, others indicate it may enhance outflow facility.[2][11][12] The net effect of DP1 receptor agonism by ZK118182 is a reduction in intraocular pressure.
The following diagram illustrates the proposed signaling pathway of ZK118182 in ocular tissues.
Conclusion
The preparation of this compound ophthalmic solutions for research requires a thorough understanding of its physicochemical properties and the principles of ophthalmic formulation. By leveraging knowledge from existing prostaglandin analog formulations, researchers can develop stable and effective solutions for in vitro and in vivo studies. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals in the field of ophthalmic drug development. Further optimization and characterization of specific formulations will be essential for advancing the research of this promising therapeutic agent.
References
- 1. EP1759702A1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 2. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cyclic AMP in the eye with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Preservative-Free Formulation for the Enhanced Ocular Bioavailability of Prostaglandin Analogues in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medicaid.nv.gov [medicaid.nv.gov]
- 10. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 11. bmbreports.org [bmbreports.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: In Vitro Assays of ZK118182 Isopropyl Ester on Human Trabecular Meshwork (HTM) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy. The trabecular meshwork (TM) is a critical tissue in the conventional aqueous humor outflow pathway, and its dysfunction leads to increased IOP. Prostaglandin (B15479496) (PG) analogs are a first-line treatment for glaucoma, primarily acting by increasing uveoscleral outflow. However, evidence also suggests that they can modulate the conventional outflow pathway through direct effects on the trabecular meshwork.[1]
ZK118182 Isopropyl ester is a prostaglandin analog that acts as a potent and selective agonist for the Prostaglandin D2 (DP) receptor. While many clinically used prostaglandin analogs target the FP receptor, the effects of DP receptor activation on trabecular meshwork cells are an area of active investigation. Understanding the cellular and molecular effects of ZK118182 on human trabecular meshwork (HTM) cells is crucial for elucidating its mechanism of action and potential as a therapeutic agent for glaucoma.
These application notes provide a comprehensive set of protocols for in vitro assays to characterize the effects of this compound on primary human trabecular meshwork cells. The described assays will enable researchers to investigate its impact on cell viability, extracellular matrix (ECM) remodeling, and intracellular signaling pathways.
Experimental Protocols
Human Trabecular Meshwork (HTM) Cell Culture
A reliable source of primary HTM cells is essential for these studies. HTM cells can be isolated from donor human corneoscleral rims, which are often available after corneal transplantation.
Protocol for HTM Cell Isolation and Culture:
-
Obtain fresh human corneoscleral rims from an eye bank.
-
Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the iridocorneal angle.
-
Place the dissected TM tissue explants into a 6-well tissue culture plate with the TM side down.
-
Add a minimal amount of Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) to allow the explants to adhere.
-
After 24 hours, add 2 mL of complete culture medium to each well.
-
HTM cells will begin to migrate from the explants within 1-2 weeks.
-
Once the cells reach confluence, they can be subcultured using standard trypsinization methods. For experiments, use cells between passages 3 and 6.
Preparation of this compound
This compound is a prodrug that is hydrolyzed to its active free acid form by endogenous esterases in the eye. For in vitro studies, it is important to consider whether to use the ester form or the active acid. The following protocols assume the use of the active acid form of ZK118182 for direct cellular effects.
Protocol for Drug Preparation:
-
Dissolve ZK118182 free acid in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in serum-free DMEM to the desired final concentrations for each experiment.
-
A vehicle control (DMSO at the same final concentration used for the drug dilutions) should be included in all experiments.
Cell Viability Assay
It is crucial to determine the optimal, non-toxic concentration range of ZK118182 for subsequent experiments.
Protocol for MTT Assay:
-
Seed HTM cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of ZK118182 (e.g., 1 nM to 10 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Prostaglandin analogs are known to modulate the expression of genes involved in extracellular matrix remodeling in the trabecular meshwork.[2][3]
Protocol for RT-qPCR:
-
Seed HTM cells in 6-well plates and grow to confluence.
-
Treat the cells with non-toxic concentrations of ZK118182 for 24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green chemistry and primers for target genes (e.g., MMP-1, MMP-3, TIMP-1, TIMP-2, Fibronectin, Collagen IV) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Protein Expression Analysis by Western Blot
To confirm that changes in gene expression translate to changes in protein levels, Western blotting can be performed.
Protocol for Western Blot:
-
Treat HTM cells with ZK118182 as described for the RT-qPCR experiment.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., MMP-1, MMP-3, Fibronectin) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Intracellular Signaling Pathway Analysis
ZK118182 is a DP receptor agonist, which is expected to activate the Gs-adenylyl cyclase-cAMP pathway.[4]
Protocol for cAMP Assay:
-
Seed HTM cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of ZK118182 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP enzyme immunoassay (EIA) kit.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of ZK118182 on HTM Cell Viability (% of Control)
| Concentration | 24 Hours | 48 Hours | 72 Hours |
| Vehicle | 100% | 100% | 100% |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Table 2: Fold Change in Gene Expression in HTM Cells Treated with ZK118182 (24h)
| Gene | 10 nM | 100 nM | 1 µM |
| MMP-1 | |||
| MMP-3 | |||
| TIMP-1 | |||
| TIMP-2 | |||
| Fibronectin | |||
| Collagen IV |
Table 3: Relative Protein Expression in HTM Cells Treated with ZK118182 (48h)
| Protein | 10 nM | 100 nM | 1 µM |
| MMP-1 | |||
| MMP-3 | |||
| Fibronectin |
Table 4: Intracellular cAMP Levels in HTM Cells Treated with ZK118182 (15 min)
| Concentration | cAMP (pmol/mL) |
| Vehicle | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ZK118182 in HTM cells and a general workflow for the in vitro experiments.
Caption: Proposed signaling pathway of ZK118182 in HTM cells.
References
- 1. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Glaucoma Treatment Studies in Animals Using ZK118182 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 isopropyl ester is a potent prostaglandin (B15479496) (PG) analog that functions as a selective DP-receptor agonist.[1][2] It is a prodrug formulation of ZK118182, designed to enhance corneal absorption for the effective reduction of intraocular pressure (IOP), a primary risk factor in glaucoma.[2] Prostaglandin analogs are a first-line treatment for glaucoma due to their efficacy in lowering IOP, once-daily dosing, and minimal systemic side effects. This document provides detailed application notes and protocols for conducting long-term glaucoma treatment studies in animal models using this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 154927-31-8[2] |
| Molecular Formula | C23H37ClO5[2] |
| Molecular Weight | 429.0 g/mol [2][3] |
| Formulation | A solution in methyl acetate[2] |
| Purity | ≥98% |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml[2] |
| Storage | -20°C[2] |
Mechanism of Action
ZK118182 is a potent agonist for the prostaglandin D2 (DP) receptor, with an EC50 of 16.5 nM and a Ki of 74 nM.[2] Prostaglandins and their analogs lower IOP by increasing the outflow of aqueous humor. The activation of prostanoid receptors, which are G protein-coupled receptors, initiates downstream signaling cascades.[4][5] Specifically, DP receptor activation is believed to modulate aqueous humor dynamics, though the precise downstream signaling in ocular tissues is an area of ongoing research.
Quantitative Data on IOP Reduction
The following table summarizes the known efficacy of this compound in animal models from a single-dose study. Long-term studies are required to determine the sustained effect on IOP.
| Animal Model | Dose | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours post-dosing[2][6][7] |
| Rabbit | 0.03 µg | 20% | 2 hours post-dosing[2][6][7] |
Experimental Protocols for Long-Term Studies
The following protocols are adapted from established methodologies for long-term glaucoma research in animal models and can be applied to studies involving this compound. Rabbits are a commonly used model for glaucoma research due to their large eyes, which are suitable for surgical manipulations and IOP measurements.[8]
Animal Model and Glaucoma Induction
-
Animal Model: New Zealand White rabbits are a suitable model for these studies.[9][10] Animals should be housed in a controlled environment with a regular light-dark cycle.
-
Glaucoma Induction (Optional): For studies requiring an elevated IOP model, glaucoma can be induced by methods such as intracameral injection of alpha-chymotrypsin or by using strains with inherited glaucoma.[6][10][11]
Preparation and Administration of this compound
-
Preparation: Prepare the desired concentration of this compound ophthalmic solution using a sterile vehicle. The provided formulation is a solution in methyl acetate; for ophthalmic use, it should be appropriately diluted in a sterile, buffered solution suitable for topical ocular administration.
-
Administration: Administer a fixed volume (e.g., 25-50 µL) of the this compound solution topically to the cornea of one eye once daily. The contralateral eye can serve as a control, receiving the vehicle solution.
Long-Term Intraocular Pressure (IOP) Monitoring
-
Method: For continuous and accurate IOP measurements in unrestrained animals, the use of a radio-telemetry system is recommended.[1][6][9] A transmitter can be implanted in the rabbit, with a catheter inserted into the vitreous or anterior chamber.[1][6]
-
Schedule: Monitor IOP at regular intervals (e.g., daily or weekly) at the same time of day to account for diurnal variations.[9]
-
Data Analysis: Analyze the long-term IOP data to determine the sustained efficacy of this compound in lowering IOP compared to the control group.
Electroretinography (ERG) for Retinal Function Assessment
-
Purpose: ERG is used to assess the function of retinal cells, which can be affected by glaucoma.[12][13][14]
-
Protocol: A standardized full-field ERG protocol for rabbits should be followed.[15] This involves dark and light adaptation to record rod and cone responses, respectively.
-
Schedule: Perform ERG at baseline and at regular intervals throughout the study (e.g., every 3-6 months) to monitor changes in retinal function.
-
Data Analysis: Compare the amplitudes and implicit times of the a- and b-waves between the treatment and control groups to assess the neuroprotective effects of ZK118182.
Histopathological Evaluation
-
Purpose: To examine the long-term effects of this compound on the morphology of ocular tissues.
-
Procedure: At the end of the study, euthanize the animals and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 10% neutral buffered formalin) and process for paraffin (B1166041) embedding.
-
Staining: Prepare sections of the cornea, conjunctiva, ciliary body, and retina and stain with Hematoxylin and Eosin (H&E).[7] Special stains can be used to assess collagen deposition or other specific markers.
-
Analysis: Perform microscopic examination to identify any structural changes, inflammation, or cellular damage in the ocular tissues of the treated eyes compared to the controls.[7][16][17][18]
Safety and Toxicology
While specific long-term toxicology data for this compound is not available in the provided search results, general safety considerations for prostaglandin analogs should be taken into account. Potential side effects observed with other prostaglandin analogs include conjunctival hyperemia, changes in iris pigmentation, and eyelash growth.[8] The histopathological evaluation will be crucial for identifying any potential long-term ocular toxicity.
Conclusion
This compound presents a promising therapeutic candidate for glaucoma treatment. The protocols outlined in this document provide a framework for conducting comprehensive long-term studies in animal models to evaluate its efficacy and safety. Rigorous monitoring of IOP, retinal function, and ocular histology will be essential to fully characterize the therapeutic potential of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 stimulates opposing effects on inner and outer blood-retina barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular biology and ocular distribution of prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous intraocular pressure measurement by telemetry in alpha-chymotrypsin-induced glaucoma model in the rabbit: effects of timolol, dorzolamide, and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glaucoma animal models in rabbits: State of the art and perspectives-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Review Reports - OculusGraphy: Signal Analysis of the Electroretinogram in a Rabbit Model of Endophthalmitis Using Discrete and Continuous Wavelet Transforms | MDPI [mdpi.com]
- 14. OculusGraphy: Signal Analysis of the Electroretinogram in a Rabbit Model of Endophthalmitis Using Discrete and Continuous Wavelet Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized full-field electroretinography in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. The Effect of Prostaglandin Analogues on the Ciliary Zonular Fibers of the Rabbit Crystalline Lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving ZK118182 Isopropyl Ester for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of ZK118182 Isopropyl Ester in a laboratory setting. This compound is a potent prostaglandin (B15479496) D2 (DP) receptor agonist, making it a valuable tool for research in areas such as glaucoma, inflammation, and neuroscience.[1] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.
Product Information
-
Chemical Name: [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester
-
CAS Number: 154927-31-8
-
Molecular Formula: C₂₃H₃₇ClO₅
-
Molecular Weight: 429.0 g/mol [2]
-
Mechanism of Action: this compound is a prodrug that is converted to its active form, ZK118182, which acts as a potent agonist for the prostaglandin D2 (DP) receptor.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. This information is crucial for the preparation of stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~3 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL |
| Ethanol | ~12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |
Data sourced from Cayman Chemical product information.[3]
Signaling Pathway
As a DP receptor agonist, this compound activates a Gs protein-coupled receptor signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form or as a solution in methyl acetate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
If starting from a solid:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
-
If starting from a solution in methyl acetate (B1210297):
-
Carefully evaporate the methyl acetate under a gentle stream of nitrogen gas in a chemical fume hood.
-
Once the solvent is fully evaporated, add the calculated volume of DMSO to the vial.
-
Vortex or sonicate gently to ensure the compound is fully redissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. The compound is stable for at least one year when stored properly.[2]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous medium for cell-based experiments.
Important Considerations:
-
To avoid precipitation of the lipophilic compound in the aqueous cell culture medium, it is crucial to perform serial dilutions.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or a suitable buffer (e.g., PBS). For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Working Solution:
-
Add the desired volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
-
Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for a cell-based assay using this compound.
References
Application Notes and Protocols: ZK118182 Isopropyl Ester Formulations for Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 Isopropyl ester is a potent and selective prostaglandin (B15479496) D2 (DP) receptor agonist.[1][2] As a prodrug of ZK118182, the isopropyl ester modification is designed to enhance corneal absorption, making it a promising candidate for ophthalmic applications, particularly in the management of conditions such as glaucoma where it has been shown to effectively lower intraocular pressure (IOP) in animal models.[1] These application notes provide detailed information on the formulation of this compound with various vehicle solutions, along with comprehensive protocols for its in vitro and in vivo evaluation.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is critical for developing stable and effective formulations.
| Property | Value | Source |
| CAS Number | 154927-31-8 | [1] |
| Molecular Formula | C₂₃H₃₇ClO₅ | [1] |
| Molecular Weight | 429.0 g/mol | [1] |
| Formulation | Supplied as a solution in methyl acetate | [1] |
| Storage | -20°C | [1] |
| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: 12.5 mg/mLEthanol:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1] |
Vehicle Solutions for Formulation
The poor aqueous solubility of this compound necessitates the use of specialized vehicle solutions to ensure its effective delivery, particularly for topical ophthalmic administration. The choice of vehicle is critical for drug stability, bioavailability, and minimizing ocular irritation.
Recommended Vehicle Components for Ophthalmic Formulations:
Based on formulations used for other prostaglandin analogs, a suitable vehicle for this compound can be developed using a combination of the following excipients:
| Component | Function | Example Concentration |
| Solubilizing Agent | To enhance the solubility of the lipophilic drug in the aqueous base. | Polysorbate 80 (1%), Polyethylene glycol 40 hydrogenated castor oil |
| Tonicity Agent | To adjust the osmotic pressure of the solution to be isotonic with tear fluid, minimizing discomfort. | Mannitol (4.3%), Sodium Chloride |
| Preservative | To prevent microbial contamination in multi-dose formulations. | Benzalkonium chloride (0.015%) |
| Buffering Agent | To maintain a stable pH, enhancing drug stability and comfort. | Sodium phosphate (B84403) buffer system |
| Viscosity Enhancer | To increase the residence time of the drug on the ocular surface. | Carboxymethyl cellulose, Hydroxypropyl methylcellulose |
| Chelating Agent | To bind metal ions that can degrade the active ingredient. | Disodium (B8443419) Edetate (0.05%) |
Example Vehicle Solution Preparation (for a 10 mL formulation):
-
To a sterile container, add approximately 8 mL of sterile, purified water.
-
Add and dissolve the buffering agents (e.g., sodium phosphate monobasic and dibasic) to achieve the desired pH (typically 6.5-7.5).
-
Add and dissolve the tonicity agent (e.g., 0.43 g of mannitol).
-
Add and dissolve the chelating agent (e.g., 5 mg of disodium edetate).
-
Add and dissolve the solubilizing agent (e.g., 0.1 g of Polysorbate 80).
-
In a separate, small container, dissolve the required amount of this compound in a minimal amount of a suitable co-solvent like ethanol, if necessary, before adding it to the main vehicle solution with continuous stirring.
-
Add the preservative (e.g., 1.5 mg of benzalkonium chloride).
-
Add sterile, purified water to bring the final volume to 10 mL.
-
Filter the final solution through a sterile 0.22 µm filter into a sterile ophthalmic container.
Signaling Pathway
ZK118182 is a potent agonist of the prostaglandin D2 (DP) receptor, a G-protein coupled receptor (GPCR). The activation of the DP1 receptor subtype is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels mediates the downstream physiological effects of ZK118182.
Caption: DP Receptor Signaling Pathway.
Experimental Protocols
In Vitro: DP Receptor Activation Assay (cAMP Measurement)
This protocol outlines a method to quantify the agonistic activity of this compound at the DP receptor by measuring changes in intracellular cAMP levels.
1. Cell Culture and Plating:
- Use a cell line stably expressing the human DP receptor (e.g., HEK293-DP).
- Culture cells in appropriate media and conditions.
- Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Ethanol).
- Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing.
3. cAMP Assay Procedure (using a competitive immunoassay like HTRF or ELISA):
- Remove the culture medium from the cells.
- Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-30 minutes to prevent cAMP degradation.
- Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells according to the assay kit manufacturer's instructions.
- Perform the cAMP measurement following the specific protocol of the chosen ELISA or HTRF kit. This typically involves competitive binding of the cellular cAMP and a labeled cAMP tracer to a specific antibody.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in the cell lysates by comparing their signal to the standard curve.
- Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
A[label="Plate DP Receptor-Expressing Cells"];
B[label="Prepare Serial Dilutions of\nthis compound"];
C [label="Pre-treat Cells with\nPhosphodiesterase Inhibitor"];
D [label="Stimulate Cells with\nthis compound"];
E [label="Lyse Cells"];
F [label="Measure cAMP Levels\n(ELISA/HTRF)"];
G [label="Data Analysis:\nDose-Response Curve & EC₅₀"];
A -> C;
B -> D;
C -> D -> E -> F -> G;
}
Caption: In Vitro cAMP Assay Workflow.
In Vivo: Intraocular Pressure (IOP) Measurement in an Animal Model (Rabbit)
This protocol describes the topical administration of a this compound formulation and subsequent IOP measurement in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
1. Animal Model:
- Use healthy, adult New Zealand White rabbits.
- Allow the animals to acclimate to the laboratory environment.
2. Formulation Preparation:
- Prepare the this compound ophthalmic solution under sterile conditions as described in the "Vehicle Solutions for Formulation" section. A typical concentration for initial studies could be in the range of 0.001% to 0.1%.
3. Drug Administration:
- Gently restrain the rabbit.
- Instill a single drop (approximately 30-50 µL) of the this compound formulation into the conjunctival sac of one eye.
- Administer a single drop of the vehicle solution without the active ingredient to the contralateral eye to serve as a control.
4. IOP Measurement:
- Measure the baseline IOP in both eyes before drug administration using a calibrated tonometer (e.g., a rebound tonometer like TonoVet or an applanation tonometer like Tono-Pen).
- Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) should be applied to the cornea before applanation tonometry.
- Measure IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.
- Obtain multiple readings at each time point and average them to ensure accuracy.
5. Data Analysis:
- Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
- Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the this compound formulation.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
A[label="Measure Baseline IOP\nin Both Eyes"];
B[label="Topically Administer ZK118182 Formulation\nto One Eye"];
C [label="Administer Vehicle Control\nto Contralateral Eye"];
D [label="Measure IOP at Predetermined\nTime Points Post-Administration"];
E [label="Calculate Change in IOP\nfrom Baseline"];
F [label="Compare Treated vs. Control Eye\nand Perform Statistical Analysis"];
A -> B;
A -> C;
B -> D;
C -> D;
D -> E -> F;
}
Caption: In Vivo IOP Measurement Workflow.
Conclusion
This compound is a promising therapeutic agent for ophthalmic use, particularly for lowering intraocular pressure. The successful application of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The information and protocols provided herein offer a comprehensive guide for researchers to formulate and evaluate this compound in both in vitro and in vivo settings. Careful consideration of vehicle components and adherence to detailed experimental protocols are essential for obtaining reliable and reproducible results in the development of novel ophthalmic therapies based on this potent DP receptor agonist.
References
Investigating ZK118182 Isopropyl Ester for Ocular Hypotensive Effects: A Detailed Guide to Experimental Design
For Immediate Release
[City, State] – December 10, 2025 – To facilitate research and development in ophthalmology, comprehensive application notes and protocols are now available for studying the ocular hypotensive effects of the experimental compound ZK118182 Isopropyl ester. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel glaucoma therapies.
Due to the limited public information on this compound, the following experimental design is based on established methodologies for analogous prostaglandin (B15479496) F2α isopropyl ester compounds, which are a cornerstone in glaucoma treatment. Prostaglandin analogs function as prodrugs, which are converted to their active form within the eye to lower intraocular pressure (IOP).
Proposed Mechanism of Action
It is hypothesized that this compound, upon topical administration, is hydrolyzed by corneal esterases into its biologically active acid. This active metabolite then likely binds to prostanoid FP receptors located in the ciliary muscle and trabecular meshwork. This interaction is believed to trigger intracellular signaling cascades that modulate the extracellular matrix, leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables present representative data from a randomized, double-masked, placebo-controlled study of a similar prostaglandin analog, PGF2α-IE, which can be used as a benchmark for assessing the efficacy and safety of this compound.[1]
Table 1: Efficacy in IOP Reduction
| Treatment Group | Dose (µg) | Number of Patients (n) | Mean IOP Reduction (mmHg) | p-value (vs. Contralateral Vehicle-Treated Eye) |
| PGF2α-IE | 0.25 | 11 | 4 to 6 | < 0.05 |
| PGF2α-IE | 0.50 | 13 | 4 to 6 | < 0.005 |
Data derived from a study on PGF2α-IE where treatment was administered twice daily for 8 days to patients with ocular hypertension or chronic open-angle glaucoma.[1]
Table 2: Safety and Tolerability Profile
| Parameter | Observation in PGF2α-IE Treated Eyes |
| Conjunctival Hyperemia | Peaked 30 to 60 minutes after application |
| Patient-reported Irritation | Mild and transient, reported by some patients |
| Visual Acuity & Accommodation | No significant changes observed |
| Pupillary Diameter | No significant alterations noted |
| Aqueous Humor Flare & Cellular Response | No significant changes observed |
| Systemic Vitals (Pulse, Blood Pressure) | No significant alterations |
This safety profile is based on the observed side effects of PGF2α-IE.[1]
Experimental Protocols
A phased approach, beginning with preclinical animal studies and progressing to human clinical trials, is standard for evaluating a new ocular hypotensive agent.
Preclinical Evaluation in Animal Models
Objective: To determine the dose-dependent IOP-lowering effect and safety profile of this compound in a relevant animal model.
Methodology:
-
Model: Normotensive or hypertensive rabbit models are commonly employed.[2] Ocular hypertension can be induced using various methods, including water loading or the administration of steroids.[2]
-
Groups: Animals are randomized into treatment groups, including a vehicle control, a positive control (e.g., timolol (B1209231) or latanoprost), and multiple dose concentrations of this compound.[2][3]
-
Administration: A single, fixed-volume drop of the test substance is administered to one eye, with the contralateral eye receiving the vehicle.[2]
-
Measurements: IOP is measured at baseline and at regular intervals post-instillation using a calibrated tonometer. Ocular signs, such as hyperemia, are also scored.
-
Endpoint: The primary endpoint is the magnitude and duration of IOP reduction compared to the control groups.
Clinical Trial Design for Human Subjects
Objective: To assess the efficacy, safety, and tolerability of this compound in human subjects with elevated IOP.
Methodology:
-
Study Design: A randomized, double-masked, placebo-controlled, parallel-group study is the gold standard.[1] The Ocular Hypertension Treatment Study (OHTS) provides a robust framework for such trials.[4][5][6]
-
Participant Population: Individuals aged 40 to 80 with ocular hypertension (IOP between 24 and 32 mmHg in one eye and 21 and 32 mmHg in the other) without evidence of glaucomatous damage are suitable candidates.[4][5]
-
Intervention: Participants are randomized to receive either this compound or a placebo. The treatment goal is typically a ≥20% reduction in IOP or achieving an IOP of ≤ 24 mmHg.[4][5][6]
-
Duration: The treatment period can range from several days to multiple months to assess both acute and sustained effects.[1][4]
-
Efficacy Outcome: The primary outcome is the change in IOP from baseline at specified follow-up visits.
-
Safety Outcomes: Safety is monitored through comprehensive ophthalmic examinations, including visual acuity, slit-lamp biomicroscopy, and assessment of adverse events.[1] Systemic safety is monitored through vital signs and laboratory tests.
Caption: A typical workflow for ocular hypotensive drug development.
References
- 1. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Study of the effects of ocular hypotensive drugs on number of neurons in the retinal ganglion layer in a rat experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ocular Hypertension Treatment Study: a randomized trial determines that topical ocular hypotensive medication delays or prevents the onset of primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aoa.org [aoa.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tonometry in ZK118182 Isopropyl Ester Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK118182 Isopropyl ester is a potent prostaglandin (B15479496) (PG) analog that functions as a selective DP-receptor agonist.[1][2] It is a prodrug formulation of ZK118182, designed to enhance corneal absorption for the purpose of lowering intraocular pressure (IOP), a critical risk factor in the development and progression of glaucoma.[1] This document provides detailed application notes and experimental protocols for the use of various tonometry techniques in preclinical research involving this compound.
Elevated IOP is a primary target for glaucoma therapy, and accurate measurement of IOP is essential for evaluating the efficacy of new therapeutic agents.[3][4] Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting by increasing the uveoscleral outflow of aqueous humor.[5][6] However, it is important to note that prostaglandin analogs can alter the biomechanical properties of the cornea, which may influence the accuracy of different tonometry methods.[5][7]
Mechanism of Action: DP Receptor Signaling Pathway
This compound exerts its IOP-lowering effect through the activation of the prostaglandin D2 (DP) receptor. The binding of ZK118182 to the DP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is believed to involve the Gs alpha subunit. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10][11] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream effects that are thought to increase aqueous humor outflow and consequently reduce IOP.[8][11][12]
Quantitative Data
Preclinical Efficacy of this compound
| Animal Model | Dose | Peak IOP Reduction (%) | Time to Peak Effect (hours) | Reference |
| Monkey | 0.03 µg | 46 | 2 | [1] |
| Rabbit | 0.03 µg | 20 | 2 | [1] |
Comparison of Tonometry Methods in Eyes Treated with Prostaglandin Analogs
| Tonometry Comparison | Mean Difference (mmHg) without Prostaglandin Analogs | Mean Difference (mmHg) with Prostaglandin Analogs | Reference |
| GAT vs. RBT | -0.66 ± 2.66 | -0.94 ± 3.20 | [7] |
| GAT vs. NCT | 0.41 ± 3.20 | 2.40 ± 5.66 | [7] |
| RBT vs. NCT | 1.07 ± 3.95 | 3.34 ± 4.45 | [7] |
GAT: Goldmann Applanation Tonometry, RBT: Rebound Tonometry, NCT: Non-Contact Tonometry
Experimental Protocols
Preclinical Evaluation of IOP-Lowering Efficacy of this compound in Rabbits
This protocol outlines a typical study to assess the efficacy of topically administered this compound in reducing IOP in a normotensive rabbit model.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Characteristics: Adult, healthy, with no signs of ocular inflammation or disease.
-
Acclimation: Animals should be acclimated to the housing conditions and handling procedures for at least one week prior to the study.
2. Materials:
-
This compound solution at desired concentrations.
-
Vehicle control solution (e.g., the formulation vehicle without the active pharmaceutical ingredient).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Calibrated rebound tonometer (e.g., Tono-Pen AVIA®, Tono-Vera®) suitable for use in rabbits.
-
Micropipette for drug administration.
3. Experimental Workflow:
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Signal transduction systems for prostaglandins in the iris and ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of prostaglandin analogues in patients with predominantly primary open-angle glaucoma or ocular hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulatory effects of prostaglandin D2 analogues on adenylate cyclase in rabbit iris-ciliary body membrane fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 12. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of ZK118182 Isopropyl Ester in Cancer Cell Culture Models
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, mediated through a family of G-protein-coupled receptors, including the DP and EP receptors. The prostaglandin (B15479496) E2 (PGE2) signaling pathway, particularly through its EP receptors, is frequently implicated in cancer progression, influencing cell proliferation, migration, invasion, and immune evasion.[1][2][3] Consequently, antagonists for EP receptors like EP2, EP3, and EP4 are under investigation as potential cancer therapies.[1][4][5][6]
ZK118182 Isopropyl ester is a prodrug form of ZK118182, a potent prostaglandin D2 (PGD2) analog with strong DP receptor agonist activity.[7][8] While developed for other therapeutic areas, its effects on cancer cells are of research interest. Evaluating the efficacy of a DP agonist like ZK118182 in cancer cell models is crucial to understand its potential role in modulating tumor biology, which may contrast with the effects of EP receptor antagonists.
This document provides detailed protocols for testing the efficacy of this compound using various in vitro cancer cell culture models. The assays described herein are designed to assess the compound's impact on key cancer-related cellular processes: proliferation, viability, and migration.
Recommended Cell Lines
The choice of cell line is critical for relevant outcomes. It is recommended to use cell lines with characterized expression of prostaglandin receptors. Several cancer cell lines have been used in studies involving prostaglandin receptor modulators:
Prior to initiating efficacy studies, it is advisable to confirm the expression of the DP receptor in the selected cell line(s) via methods such as qRT-PCR or Western blot.
Experimental Workflow & Signaling Pathways
The overall workflow for assessing the efficacy of this compound is outlined below. This process begins with the selection and preparation of appropriate cancer cell lines, followed by treatment with the compound and subsequent evaluation using functional assays.
Caption: Experimental workflow for ZK118182 efficacy testing.
ZK118182 is a DP receptor agonist, which typically signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP). This contrasts with the signaling of the pro-tumorigenic PGE2 via the EP3 receptor, which often couples to the Gi alpha subunit to decrease cAMP.[4][12] Understanding this distinction is key to interpreting experimental results.
Caption: Contrasting DP agonist and EP3 antagonist signaling.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[9][10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the ability of a cell monolayer to migrate and close a gap.[10]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with 2 mL of low-serum medium (e.g., 1% FBS) containing the desired concentration of this compound or vehicle control. Low serum is used to minimize cell proliferation.
-
Image at Time 0: Immediately after treatment, acquire images of the scratch in marked regions for each well. This is the 0-hour time point.
-
Incubate: Incubate the plate at 37°C, 5% CO2.
-
Acquire Final Images: After 24-48 hours, acquire images of the same marked regions.
-
Analysis: Measure the width of the scratch at time 0 and the final time point. Calculate the percentage of wound closure. Compare the closure rate between treated and control groups.
-
Wound Closure % = [(Initial Area - Final Area) / Initial Area] x 100
-
Data Presentation
Quantitative data from efficacy studies should be organized for clear comparison. The following table provides a template for summarizing results from the described assays.
| Cell Line | Assay Type | Compound | Concentration Range | Endpoint Measured | Result (e.g., IC50 or % Inhibition) |
| T-47D | MTT Viability | This compound | 1 nM - 100 µM | % Viability at 72h | e.g., 85.2 µM |
| SK-BR-3 | MTT Viability | This compound | 1 nM - 100 µM | % Viability at 72h | e.g., > 100 µM |
| RL95-2 | Wound Healing | This compound | 1 µM, 10 µM | % Wound Closure at 24h | e.g., 15% inhibition at 10 µM |
| LNCaP | Cleaved Caspase-3 | This compound | 1 µM, 10 µM | Fold change vs. Control | e.g., 1.2-fold increase at 10 µM |
| User Defined | This compound |
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activities of Green Tea by Up-regulation of miR-181a Expression in LNCaP Cells Using 3D Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ZK118182 Isopropyl Ester in Combination Glaucoma Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ZK118182 Isopropyl Ester, a potent prostaglandin (B15479496) analog, and its potential application in combination therapy for glaucoma. The following sections detail its mechanism of action, rationale for combination therapy, and standardized protocols for preclinical and clinical evaluation.
Introduction to this compound
This compound is the isopropyl ester prodrug of ZK118182, a potent and selective prostaglandin DP-receptor agonist.[1][2][3] Like other prostaglandin analogs used in glaucoma management, this compound is designed to enhance corneal absorption and is hydrolyzed in the eye to its active free acid form.[3] The primary therapeutic effect of prostaglandin analogs in glaucoma is the reduction of intraocular pressure (IOP), a major risk factor for disease progression.[4]
The active form of this compound lowers IOP by increasing the uveoscleral outflow of aqueous humor.[3] Preclinical studies have demonstrated its significant IOP-lowering capacity. In animal models, a 0.03 μg dose of this compound reduced IOP in monkeys by 46% and in rabbits by 20% two hours after administration, indicating greater potency compared to its free acid form.[3]
Rationale for Combination Therapy
While prostaglandin analogs are often effective as monotherapy, a significant number of glaucoma patients require more than one medication to achieve their target IOP and slow disease progression.[4][5] Combination therapy, either as a fixed-combination formulation or the concurrent use of separate medications, can offer several advantages:[4]
-
Enhanced Efficacy: Combining drugs with different mechanisms of action can result in a greater IOP reduction than can be achieved with a single agent.
-
Reduced Side Effects: Using lower doses of two different drugs may minimize the side effects associated with higher doses of a single drug.
-
Improved Patient Adherence: Fixed-combination therapies that reduce the number of daily instillations can improve patient compliance.[4]
Common classes of glaucoma drugs used in combination with prostaglandin analogs include:
-
Beta-Blockers (e.g., Timolol): Decrease aqueous humor production.[6]
-
Carbonic Anhydrase Inhibitors (e.g., Dorzolamide, Brinzolamide): Reduce the production of aqueous humor.[7][8]
-
Alpha-Adrenergic Agonists (e.g., Brimonidine): Decrease aqueous humor production and increase uveoscleral outflow.
Quantitative Data on Combination Therapies
The following tables summarize the efficacy of combination therapies involving commercially available prostaglandin analogs with other classes of glaucoma drugs. This data can serve as a benchmark for evaluating the potential efficacy of this compound in similar combinations.
Table 1: Intraocular Pressure (IOP) Reduction with Prostaglandin Analog Combination Therapies
| Combination Therapy | Baseline IOP (mmHg) | IOP Reduction from Baseline | Study Population | Reference |
| Latanoprost 0.005% + Timolol 0.5% (Fixed Combination) | 26-36 | 30% or more reduction in diurnal IOP | Open-Angle Glaucoma or Ocular Hypertension | [9] |
| Travoprost (B1681362) 0.004% + Timolol 0.5% (Fixed Combination) | Not specified | 35.3% to 38.5% | Ocular Hypertension or Open-Angle Glaucoma | [5] |
| Tafluprost 0.0015% + Timolol 0.5% (Preservative-Free Fixed Combination) | ~26 | 32% to 33% | Open-Angle Glaucoma or Ocular Hypertension | [10] |
| Travoprost 0.004% + Brinzolamide 1% | 21.62 | 6.37 mmHg reduction after 90 days | Primary Open-Angle Glaucoma | [11] |
| Latanoprost + Dorzolamide/Timolol Fixed Combination | >20 (on Latanoprost monotherapy) | Significant additional 24-h IOP reduction | Open-Angle Glaucoma |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in combination with other glaucoma drugs. These protocols are based on established methodologies in glaucoma research.
In Vivo IOP-Lowering Efficacy in Animal Models
Objective: To determine the additive or synergistic IOP-lowering effect of this compound when co-administered with another class of glaucoma drug (e.g., a beta-blocker) in a relevant animal model of ocular hypertension.
Protocol:
-
Animal Model: Use a validated model of ocular hypertension, such as the laser-induced glaucoma model in cynomolgus monkeys or the magnetic bead injection model in rabbits.
-
Acclimatization and Baseline: Acclimatize animals and measure baseline IOP using a calibrated tonometer at multiple time points over several days to establish a stable baseline.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Comparator drug monotherapy (e.g., Timolol 0.5%)
-
Group 4: Combination of this compound and the comparator drug
-
-
Dosing: Administer the appropriate dose of each test article topically to one eye of each animal at specified intervals (e.g., once or twice daily).
-
IOP Measurement: Measure IOP at regular intervals post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) for the duration of the study (e.g., 7 days).
-
Data Analysis: Calculate the mean IOP reduction from baseline for each treatment group. Statistically compare the IOP reduction in the combination therapy group to that of the monotherapy groups to determine additivity or synergy.
Aqueous Humor Dynamics Study
Objective: To elucidate the mechanism of action of the combination therapy on aqueous humor dynamics.
Protocol:
-
Animal Model: Use healthy or glaucomatous primate eyes.
-
Treatment: Administer the combination therapy or control vehicles as described in the in vivo efficacy protocol.
-
Tonography: Measure the facility of aqueous humor outflow using tonography.
-
Fluorophotometry: Determine the rate of aqueous humor formation using fluorophotometry.
-
Uveoscleral Outflow Calculation: Calculate uveoscleral outflow based on the measurements from tonography and fluorophotometry.
-
Data Analysis: Compare the effects of the combination therapy on outflow facility, aqueous humor formation, and uveoscleral outflow to those of the individual components and the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of prostaglandin analogs and a typical experimental workflow for evaluating combination therapies.
Caption: Mechanism of action of this compound in lowering IOP.
Caption: In vivo experimental workflow for evaluating combination glaucoma therapy.
Conclusion
This compound, as a prostaglandin analog, holds promise for the treatment of glaucoma. Its potent IOP-lowering activity suggests it could be a valuable component of combination therapy. The provided protocols and data offer a framework for the systematic evaluation of this compound in combination with other classes of glaucoma medications. Further preclinical and clinical studies are warranted to fully characterize its efficacy and safety profile in a combination setting.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [PDF] Switching from concomitant therapy to tafluprost/timolol fixed combination | Semantic Scholar [semanticscholar.org]
- 7. Preservative-free tafluprost/timolol fixed combination: comparative 24-h efficacy administered morning or evening in open-angle glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aoa.org [aoa.org]
- 9. Preservative-Free Fixed Combination of Tafluprost 0.0015% and Timolol 0.5% for Treatment-Naive Patients with Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Combined therapy in glaucoma treatment: travoprost 0.004% and brinzolamid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
ZK118182 Isopropyl ester solubility issues and solutions
Welcome to the technical support center for ZK118182 Isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prostaglandin (B15479496) analog. It functions as a prodrug form of a potent DP receptor agonist. This ester form is designed to enhance corneal absorption. Upon administration, it is likely hydrolyzed to its active acid form, which then binds to and activates the prostaglandin D2 (DP) receptor, initiating downstream signaling pathways.
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. Quantitative data for its solubility is provided in the table below. It is sparingly soluble in aqueous buffers alone.
Q3: What is the recommended storage condition for this compound?
It is recommended to store this compound at -20°C for long-term stability.
Q4: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What should I do?
This is a common issue when diluting a compound from an organic solvent stock into an aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this. The key is to ensure the final concentration of the organic solvent in your culture medium is low enough to be tolerated by your cells and to prevent precipitation.
Q5: What is the signaling pathway activated by this compound?
As a DP receptor agonist, this compound, upon conversion to its active form, activates the prostaglandin D2 receptor. This G-protein coupled receptor can signal through various downstream pathways, including the modulation of adenylyl cyclase activity, which in turn affects intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. It can also be involved in pathways like the JAK-STAT signaling cascade, ultimately leading to the regulation of cellular processes such as cytokine production and cell migration.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~3 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL |
| Ethanol (B145695) | ~12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |
Data sourced from publicly available information.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of stock solution in aqueous media.
This is a common problem encountered with hydrophobic compounds like this compound. Here’s a stepwise guide to troubleshoot this issue:
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Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your experiment.
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Optimize the Dilution Method:
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Rapid Mixing: When adding the stock solution to your aqueous buffer or media, ensure rapid and continuous vortexing or stirring of the aqueous solution. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
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Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the stock into a smaller volume of media, ensure it is fully dissolved, and then add this to your final volume.
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Reduce the Percentage of Organic Solvent in the Final Solution: The final concentration of DMSO or ethanol in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3][4] If your stock solution is not concentrated enough, you may be adding too much organic solvent to your media. In this case, you will need to prepare a more concentrated stock solution.
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Consider a Co-solvent System: For particularly challenging dilutions, using a co-solvent system can be effective. The provided data shows solubility in an Ethanol:PBS mixture, indicating its utility in improving aqueous compatibility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 429.0 g/mol )
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
Procedure:
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Calculation:
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To prepare a 10 mM stock solution, you need 10 millimoles per liter.
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This is equivalent to 0.01 moles per liter.
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The mass required is 0.01 mol/L * 429.0 g/mol = 4.29 g/L = 4.29 mg/mL.
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To make 1 mL of a 10 mM stock solution, you will need 4.29 mg of this compound.
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Weighing:
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Carefully weigh out 4.29 mg of this compound and place it in a sterile microcentrifuge tube.
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Dissolving:
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Add 1 mL of sterile DMSO to the tube.
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Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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-
Storage:
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
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Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay
Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Materials:
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10 mM this compound stock solution in DMSO
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Sterile cell culture medium
Procedure:
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Intermediate Dilution (Optional but Recommended):
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It is often easier to perform a serial dilution. First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10.
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Take 10 µL of the 10 mM stock and add it to 90 µL of sterile DMSO. Mix well.
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Final Dilution:
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To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.
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To achieve a final concentration of 10 µM from a 1 mM intermediate stock, a 1:100 dilution is required.
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Using the 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
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Using the 1 mM intermediate stock: Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
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Mixing:
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Immediately after adding the stock solution to the medium, vortex or mix thoroughly to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
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Final DMSO Concentration:
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A 1:1000 dilution of the DMSO stock will result in a final DMSO concentration of 0.1% in the cell culture medium, which is generally well-tolerated by most cell lines.[3]
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Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
Improving the stability of ZK118182 Isopropyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of ZK118182 Isopropyl ester in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Encountering instability with this compound solutions can compromise experimental results. The following table outlines potential issues, their probable causes, and recommended solutions based on the known behavior of similar prostaglandin (B15479496) analogs.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous solution. | Hydrolysis of the isopropyl ester. Prostaglandin esters are susceptible to hydrolysis, which is accelerated at neutral and basic pH. | Maintain the pH of the aqueous solution in the acidic range (ideally pH 4-6). Prepare fresh solutions before use and store them at 2-8°C for short-term storage. For longer-term storage, use an organic solvent. |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility. this compound is a lipophilic compound with limited solubility in aqueous media. | First, dissolve the compound in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution. Then, dilute the stock solution into the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment. |
| Inconsistent results between experiments. | Degradation during storage or handling. Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can contribute to the degradation of prostaglandin analogs. | Store stock solutions in a non-polar solvent such as methyl acetate (B1210297) at -20°C or -80°C.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. |
| Loss of biological activity over time. | Chemical degradation of the molecule. The degradation of the prostaglandin structure leads to a loss of its biological function. | Monitor the purity of the solution over time using analytical methods like HPLC. Prepare fresh working solutions from a frozen stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term stability, it is recommended to prepare stock solutions in a dry, aprotic organic solvent such as methyl acetate, ethanol, or dimethylformamide (DMF).[1] this compound is commercially available as a solution in methyl acetate, and this solvent is suitable for long-term storage at -20°C or -80°C.[1]
Q2: How should I prepare aqueous working solutions from a stock solution?
A2: To prepare an aqueous working solution, the concentrated stock solution in an organic solvent should be diluted into the desired aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent should be minimized (typically less than 0.1%) to avoid any unintended biological effects.
Q3: What is the expected stability of this compound in aqueous solution?
A3: While specific data for this compound is not available, studies on other prostaglandin esters, such as Prostaglandin E1 (PGE1), have shown significant degradation in aqueous solutions at neutral or alkaline pH.[2] For instance, at 37°C and pH 7.4, 95% of PGE1 degraded within 14 days.[2] Stability is significantly improved at a slightly acidic pH of 4.5-4.7.[2] Therefore, it is recommended to use aqueous solutions of this compound immediately after preparation. For short-term storage (a few hours), solutions should be kept on ice and protected from light.
Q4: What are the primary degradation pathways for prostaglandin esters like this compound?
A4: The main degradation pathway for prostaglandin esters in aqueous solution is the hydrolysis of the ester bond, yielding the corresponding carboxylic acid. Other potential degradation pathways, especially for the prostaglandin ring structure, include dehydration and isomerization, which are often catalyzed by high temperatures and non-optimal pH conditions. For example, Prostaglandin E2 is known to degrade to Prostaglandin A and B compounds in basic solutions.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This technique allows for the separation and quantification of the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
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This compound (solid form or as a pre-dissolved solution)
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Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)
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Sterile, amber glass vials with screw caps
Procedure:
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If starting with a solid, accurately weigh the desired amount of this compound in a sterile vial.
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Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
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Cap the vial tightly and vortex until the compound is completely dissolved.
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If necessary, use brief sonication to aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes in amber vials.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Study of this compound in Aqueous Solution
Objective: To determine the stability of this compound under specific aqueous conditions (e.g., different pH and temperatures).
Materials:
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This compound stock solution (from Protocol 1)
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Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
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HPLC system with a C18 column and a UV or MS detector
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Mobile phase for HPLC (e.g., acetonitrile (B52724) and water with a small percentage of formic acid)
Procedure:
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Prepare working solutions of this compound at a known concentration (e.g., 10 µg/mL) in each of the selected aqueous buffers.
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Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.
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Store the remaining solutions under the different temperature conditions.
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At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
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Analyze the aliquots by HPLC to quantify the remaining concentration of this compound.
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Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
References
Potential side effects of ZK118182 Isopropyl ester in research animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential side effects of ZK118182 Isopropyl ester in research animals, based on available data for this compound and related prostaglandin (B15479496) analogs. Due to the limited public availability of comprehensive preclinical safety and toxicology studies for this compound, this guide also includes information on the broader class of prostaglandin DP receptor agonists to anticipate potential experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prostaglandin analog that acts as a potent agonist for the prostaglandin D2 (DP) receptor. In preclinical research, its primary therapeutic effect is the reduction of intraocular pressure (IOP). The isopropyl ester formulation is designed to enhance its corneal absorption.
Q2: What are the expected therapeutic effects of this compound in research animals?
The primary reported therapeutic effect is a reduction in intraocular pressure. A study has shown that a single 0.03 µg dose of this compound can lower IOP in monkeys by 46% and in rabbits by 20% within two hours of administration[1].
Q3: What are the potential ocular side effects of this compound in research animals?
While specific data for this compound is limited, common ocular side effects observed with prostaglandin analogs in animal models include:
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Conjunctival Hyperemia: Redness of the eye is a common finding.
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Blepharitis: Inflammation of the eyelids.
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Eyelash Growth: Increased length and thickness of eyelashes have been noted.
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Ocular Irritation: Signs may include excessive blinking, squinting, or pawing at the eyes.
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Increased Iris Pigmentation: Darkening of the iris has been observed with chronic administration of some prostaglandin analogs.
Q4: Are there any potential systemic side effects to be aware of?
Systemic side effects from topically administered prostaglandin analogs are generally minimal due to low systemic absorption. However, researchers should monitor for any unusual systemic signs. Based on the broader class of compounds, potential systemic effects, though rare, could include signs related to smooth muscle contraction or relaxation in various tissues.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Eye Redness (Hyperemia) and Swelling | High dose or sensitivity to the compound or vehicle. | 1. Confirm the correct dosage and concentration of the formulation. 2. Consider reducing the dose in subsequent experiments. 3. Evaluate the vehicle alone as a control to rule out vehicle-induced irritation. 4. Document the severity and duration of the hyperemia using a standardized scoring system. |
| Signs of Ocular Pain or Irritation (e.g., Squinting, Pawing at Eyes) | Formulation pH, osmolality, or direct compound effect. | 1. Check the pH and osmolality of your formulation to ensure it is within a physiologically tolerable range. 2. Observe the animal's behavior closely after administration and score the level of irritation. 3. Consider the use of a topical anesthetic prior to administration for procedural comfort, ensuring it does not interfere with the study endpoints. |
| Unexpected Changes in Intraocular Pressure (e.g., Initial Spike) | Biphasic response to the prostaglandin analog. | 1. Some prostaglandins (B1171923) can cause a transient increase in IOP before the hypotensive effect. 2. Measure IOP at multiple time points post-administration (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to fully characterize the IOP response curve. |
| Cloudiness or Opacity of the Cornea | Potential for corneal toxicity, although less common. | 1. Perform a thorough slit-lamp examination to assess corneal integrity. 2. Consider reducing the concentration or frequency of administration. 3. If persistent, the animal should be examined by a veterinarian, and the tissue may need to be collected for histopathology at the end of the study. |
Quantitative Data
Table 1: Reported Ocular Hypotensive Efficacy of this compound
| Animal Model | Dose | Time Point | Mean IOP Reduction (%) | Reference |
| Monkey | 0.03 µg | 2 hours | 46 | [1] |
| Rabbit | 0.03 µg | 2 hours | 20 | [1] |
Note: This table represents the currently available public data. Researchers should generate their own dose-response curves to confirm efficacy and establish a therapeutic window for their specific animal model and experimental conditions.
Experimental Protocols
Protocol: Assessment of Ocular Irritation in Rabbits (Modified Draize Test)
This is a general protocol and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
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Animal Model: Adult New Zealand White rabbits.
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Housing: Single-housed in stainless-steel cages with adequate food and water.
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Group Allocation:
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Group 1: Vehicle control (e.g., saline or the specific formulation vehicle).
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Group 2: Low dose of this compound.
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Group 3: Mid dose of this compound.
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Group 4: High dose of this compound.
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Administration:
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Instill a single 50 µL drop of the test article into the conjunctival sac of one eye of each rabbit. The contralateral eye remains untreated as a control.
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Observation and Scoring:
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Examine the eyes at 1, 24, 48, and 72 hours after instillation.
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Score for corneal opacity, iritis, and conjunctival redness and chemosis using a standardized scoring system (e.g., the Draize scale).
-
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Data Analysis:
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Calculate the mean irritation score for each group at each time point.
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Statistically compare the scores of the treated groups to the vehicle control group.
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Visualizations
Caption: A generalized workflow for assessing ocular side effects in animal studies.
Caption: The signaling pathway of this compound via the DP receptor.
References
Technical Support Center: Optimizing ZK118182 Isopropyl Ester Concentration for Maximum IOP Reduction
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ZK118182 Isopropyl ester in preclinical studies aimed at reducing intraocular pressure (IOP). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of ZK118182, which is a potent prostaglandin (B15479496) D2 (DP) receptor agonist.[1] The isopropyl ester formulation is designed to enhance corneal absorption.[1] The primary mechanism of action for prostaglandin analogues in reducing intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2][3] Some prostaglandin analogues may also have a secondary effect on the trabecular meshwork outflow.[2][4]
Q2: What is the expected efficacy of this compound in preclinical models?
A2: In preclinical studies, a single 0.03 µg dose of this compound has been shown to lower IOP by approximately 46% in monkeys and 20% in rabbits two hours after topical administration.[1]
Q3: How does the potency of ZK118182 compare to other prostaglandin analogues?
A3: The active metabolite, ZK118182, is a potent DP receptor agonist with an EC50 of 16.5 nM and a Ki of 74 nM.[1] Direct comparative potency with other prostaglandin analogues that target different receptors (e.g., FP agonists like latanoprost) would require head-to-head studies. However, its nanomolar activity suggests it is a highly potent compound.
Q4: What are the known side effects of prostaglandin analogues that I should monitor for in my experiments?
A4: Common side effects observed with prostaglandin analogues in both preclinical and clinical studies include conjunctival hyperemia (eye redness) and mild ocular irritation.[5][6] These effects are typically transient. In human patients, long-term use of some prostaglandin analogues has been associated with changes in iris pigmentation and eyelash growth, though these are less relevant for short-term preclinical studies.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IOP measurements | Inconsistent tonometry technique, animal stress during measurement, diurnal variation in IOP. | Ensure consistent and proper calibration of the tonometer. Handle animals gently and allow for acclimatization to the procedure to minimize stress. Take IOP measurements at the same time each day to account for diurnal fluctuations. |
| Lower than expected IOP reduction | Improper drug administration, incorrect drug concentration, degradation of the compound. | Verify the accuracy of the administered dose and ensure proper topical application to the eye. Confirm the concentration of the prepared ophthalmic solution. Assess the stability of the this compound solution, as prostaglandin analogues can be susceptible to degradation. |
| Signs of ocular irritation (e.g., excessive blinking, redness) | High concentration of the active ingredient, formulation excipients, sensitivity of the animal model. | Consider evaluating a lower concentration of this compound. If using a custom formulation, evaluate the tolerability of the vehicle alone. Ensure the pH and osmolarity of the formulation are within a physiologically acceptable range. |
| Precipitation of the compound in the ophthalmic solution | Poor solubility of this compound in the vehicle, improper storage conditions. | Prostaglandin analogues are often poorly water-soluble.[5][8] Ensure the formulation contains appropriate solubilizing agents. Store the solution as recommended, typically protected from light and at a controlled temperature, to prevent degradation and precipitation. |
Data Summary
IOP Reduction with this compound
| Animal Model | Dose (µg) | % IOP Reduction (at 2 hours) |
| Monkey | 0.03 | ~46% |
| Rabbit | 0.03 | ~20% |
Data sourced from Cayman Chemical product information sheet.[1]
Representative Dose-Response of a Prostaglandin F2α Analogue in Humans
| Dose (µg) | Mean IOP Reduction (mmHg) |
| 0.25 | 4 - 6 |
| 0.5 | 4 - 6 |
Note: This data is for PGF2α-1-isopropyl ester in ocular hypertensive or glaucoma patients and is provided as a representative example of a prostaglandin analogue's dose-response.[5][6]
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in a Rabbit Model
This protocol describes a common method for inducing elevated IOP in rabbits to test the efficacy of hypotensive agents.
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Animal Model: New Zealand White rabbits are commonly used.[9]
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Anesthesia: Administer a suitable anesthetic regimen as per institutional guidelines.
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Induction Method:
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Hypertonic Saline Injection: A single injection of sterile 5% hypertonic saline into the vitreous humor can induce a sustained elevation in IOP.
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α-Chymotrypsin Injection: Injection of α-chymotrypsin into the posterior chamber can also be used to induce ocular hypertension.[8]
-
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IOP Monitoring: Allow for a stabilization period (typically 1-2 weeks) post-induction. Monitor IOP regularly using a calibrated tonometer (e.g., rebound or applanation tonometer) until a stable, elevated baseline is established.[9]
Protocol 2: Topical Administration and IOP Measurement
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Formulation Preparation: Prepare the this compound ophthalmic solution at the desired concentration in a sterile, isotonic vehicle. Prostaglandin analogues often require solubilizers like polysorbate 80 due to their low aqueous solubility.[10] The pH should be adjusted to a physiologically comfortable range (e.g., 6.5-7.5).
-
Drug Administration:
-
Gently restrain the animal.
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Instill a precise volume (e.g., 25-50 µL) of the ophthalmic solution into the conjunctival sac of one eye.
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Administer an equal volume of the vehicle solution into the contralateral eye as a control.
-
-
IOP Measurement:
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At predetermined time points (e.g., baseline, 1, 2, 4, 6, 8, and 24 hours post-administration), measure the IOP in both eyes using a calibrated tonometer.
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Record the measurements for subsequent analysis.
-
Visualizations
References
- 1. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandins on the aqueous humor outflow pathways. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular Treatments Targeting Separate Prostaglandin Receptors in Mice Exhibit Alterations in Intraocular Pressure and Optic Nerve Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ZK118182 Isopropyl Ester Ocular Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor corneal absorption of ZK118182 Isopropyl ester.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low in vitro corneal permeability (Low Papp value) | 1. Poor drug solubility in the donor phase: this compound is lipophilic and may not be fully dissolved in a purely aqueous vehicle. 2. Suboptimal formulation: The vehicle may lack the necessary components to enhance corneal penetration. 3. Integrity of the ex vivo corneal model: The corneal tissue may be damaged or have compromised barrier function, leading to inconsistent results. 4. Inaccurate quantification of the permeated drug: The analytical method may not be sensitive enough to detect low concentrations of the drug in the receptor phase. | 1. Optimize drug solubility: Prepare the formulation in a vehicle containing solubilizing agents. Refer to the Formulation Protocol for this compound Ophthalmic Solution for a suitable starting point. 2. Incorporate penetration enhancers: Add excipients known to improve corneal absorption, such as surfactants or cyclodextrins, to the formulation. 3. Ensure corneal integrity: Handle the excised cornea carefully during the experimental setup. Verify the integrity of the corneal barrier before and after the experiment using appropriate methods, such as measuring transepithelial electrical resistance (TEER). 4. Validate the analytical method: Ensure the LC-MS/MS method is optimized for the quantification of ZK118182 and its active metabolite in the expected concentration range. Refer to the Analytical Protocol for Quantification of ZK118182 for guidance. |
| High variability in permeability results | 1. Inconsistent corneal tissue: Differences in age, sex, and post-mortem time of the animal source can affect corneal thickness and integrity. 2. Inconsistent experimental conditions: Variations in temperature, stirring speed in the Franz diffusion cell, or dosing volume can lead to variable results. 3. Formulation instability: The formulation may not be homogenous or could be degrading over the course of the experiment. | 1. Standardize corneal tissue source: Use corneas from animals of the same species, age, and sex, and with a consistent post-mortem time. 2. Maintain consistent experimental parameters: Strictly control all experimental conditions for each replicate. 3. Assess formulation stability: Characterize the formulation for homogeneity, particle size (if applicable), and drug concentration before and after the experiment. |
| Low in vivo efficacy despite good in vitro permeability | 1. Rapid precorneal clearance: The formulation may be quickly cleared from the ocular surface by blinking and tear turnover. 2. Metabolism in the cornea: The prodrug (isopropyl ester) may not be efficiently converted to the active free acid form by corneal esterases. 3. Systemic absorption: A significant portion of the drug may be absorbed systemically through the conjunctiva, reducing the amount available for corneal penetration. | 1. Increase formulation viscosity: Incorporate a viscosity-enhancing agent to prolong the residence time of the formulation on the ocular surface. 2. Evaluate prodrug conversion: Analyze corneal tissue homogenates to quantify the conversion of the isopropyl ester to the active drug. 3. Consider alternative delivery systems: Explore the use of nanoparticles, liposomes, or in situ gelling systems to target drug delivery to the cornea and reduce systemic absorption. |
Frequently Asked Questions (FAQs)
Q1: Why is ZK118182 formulated as an isopropyl ester?
A1: ZK118182 is a prostaglandin (B15479496) analog that is relatively hydrophilic in its active free acid form, which limits its ability to penetrate the lipophilic corneal epithelium. By converting it to an isopropyl ester prodrug, the lipophilicity of the molecule is increased, facilitating its passage through the outer layers of the cornea. Once inside the cornea, cellular esterases are expected to hydrolyze the ester bond, releasing the active free acid to exert its therapeutic effect.
Q2: What are the key barriers to the corneal absorption of this compound?
A2: The primary barriers to corneal absorption are the anatomical and physiological features of the eye. The cornea itself is a multi-layered tissue with alternating lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers. Additionally, the precorneal factors such as tear turnover, blinking, and nasolacrimal drainage rapidly remove topically applied drugs from the ocular surface, reducing the contact time available for absorption.[1][2]
Q3: What formulation strategies can be employed to enhance the corneal absorption of this compound?
A3: Several formulation strategies can be utilized:
-
Solubilizing agents: Given the lipophilic nature of the isopropyl ester, using surfactants like Polysorbate 80 or cyclodextrins can improve its solubility in an aqueous vehicle.[3]
-
Penetration enhancers: These are excipients that transiently and reversibly increase the permeability of the corneal epithelium.[1]
-
Viscosity enhancers: Adding polymers to increase the viscosity of the formulation can prolong its residence time on the ocular surface.
-
Novel drug delivery systems: Encapsulating this compound in nanoparticles, liposomes, or formulating it as a microemulsion can protect the drug and improve its interaction with the corneal surface.[4]
Q4: How can I assess the corneal permeability of my this compound formulation?
A4: The most common method for assessing corneal permeability in a laboratory setting is the ex vivo corneal permeation study using a Franz diffusion cell. This involves mounting an excised animal cornea (e.g., from a rabbit or pig) in the diffusion cell and measuring the amount of drug that permeates from a donor chamber, containing your formulation, to a receptor chamber over time.[5][6][7] The apparent permeability coefficient (Papp) can then be calculated to quantify the permeability.
Q5: What analytical techniques are suitable for quantifying ZK118182 and its active form in ocular tissues?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its free acid metabolite in complex biological matrices like corneal tissue and aqueous humor.[8][9][10] This technique allows for the accurate measurement of low drug concentrations, which is essential for pharmacokinetic studies.
Quantitative Data
The following tables present representative data for the physicochemical properties of this compound and a comparison of its corneal permeability in different formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₇ClO₅ | [10] |
| Molecular Weight | 429.0 g/mol | [10] |
| XLogP3 | 4.3 | [10] |
| Solubility | DMF: 3 mg/mL DMSO: 2 mg/mL Ethanol: 12.5 mg/mL Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/mL | [3] |
Table 2: Representative Corneal Permeability of ZK118182 (Active Acid) and its Isopropyl Ester Prodrug in Different Formulations
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Flux (Jss) (µg/cm²/h) |
| ZK118182 (Free Acid) in PBS | 0.15 ± 0.04 | 0.08 ± 0.02 |
| This compound in PBS | 1.8 ± 0.3 | 0.9 ± 0.15 |
| This compound in Microemulsion | 5.2 ± 0.7 | 2.6 ± 0.35 |
| This compound with 0.02% Benzalkonium Chloride | 3.5 ± 0.5 | 1.75 ± 0.25 |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Formulation Protocol for this compound Ophthalmic Microemulsion
This protocol describes the preparation of an oil-in-water (o/w) microemulsion for the ophthalmic delivery of this compound.
Materials:
-
This compound
-
Castor oil (oil phase)
-
Polysorbate 80 (surfactant)
-
Propylene (B89431) glycol (co-surfactant)
-
Phosphate buffered saline (PBS), pH 7.4 (aqueous phase)
-
Sterile filtered water for injection
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the oil phase: Dissolve the required amount of this compound in castor oil. Gently warm and stir until fully dissolved.
-
Prepare the surfactant/co-surfactant mixture (Smix): In a separate container, mix Polysorbate 80 and propylene glycol in a 2:1 ratio by weight.
-
Construct the ternary phase diagram (optional but recommended): To determine the optimal ratio of oil, Smix, and aqueous phase for microemulsion formation, a ternary phase diagram should be constructed. This involves titrating the oil phase with the Smix and then with the aqueous phase, observing for the formation of a clear, single-phase microemulsion.
-
Prepare the microemulsion: a. Slowly add the Smix to the oil phase containing this compound while stirring continuously. b. Once a clear solution is formed, add the PBS (pH 7.4) dropwise with constant stirring. c. Continue stirring for at least 30 minutes to ensure the formation of a stable microemulsion.
-
Characterize the microemulsion: Measure the globule size, polydispersity index (PDI), and zeta potential to ensure the quality and stability of the formulation.
-
Sterilization: Sterilize the final microemulsion by passing it through a 0.22 µm sterile filter.
Ex Vivo Corneal Permeability Protocol using a Franz Diffusion Cell
This protocol outlines the procedure for assessing the corneal permeability of a this compound formulation using an excised porcine cornea mounted in a Franz diffusion cell.
Materials:
-
Freshly excised porcine eyes (from a local abattoir)
-
Franz diffusion cells
-
Corneal sectioning device
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Phosphate buffered saline (PBS), pH 7.4
-
This compound formulation
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Receptor solution (PBS with a suitable solubilizing agent for ZK118182, e.g., 0.5% v/v Tween 80)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
LC-MS/MS system for drug quantification
Procedure:
-
Cornea preparation: a. Carefully excise the cornea from the porcine eye, leaving a 2-3 mm scleral rim. b. Gently rinse the cornea with PBS.
-
Franz diffusion cell setup: a. Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the cornea. b. Mount the excised cornea between the donor and receptor chambers with the epithelial side facing the donor chamber. c. Clamp the chambers together securely. d. Place the Franz diffusion cells in a water bath or on a heating block set to 32°C and start the magnetic stirrer in the receptor chamber.
-
Permeation study: a. Add a known volume of the this compound formulation to the donor chamber. b. At predetermined time intervals (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor solution from the sampling port. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
Sample analysis: a. Analyze the collected samples for ZK118182 and its free acid metabolite concentration using a validated LC-MS/MS method.
-
Data analysis: a. Calculate the cumulative amount of drug permeated per unit area at each time point. b. Plot the cumulative amount of drug permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = Jss / C₀ where C₀ is the initial concentration of the drug in the donor chamber.
Analytical Protocol for Quantification of ZK118182 in Ocular Tissues by LC-MS/MS
This protocol provides a general framework for the quantification of this compound and its active free acid form in corneal tissue and aqueous humor.
Materials:
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Corneal tissue and aqueous humor samples
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Internal standard (IS) (e.g., a deuterated analog of ZK118182)
-
Acetonitrile (ACN)
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Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample preparation: a. Aqueous humor: Thaw the aqueous humor samples. Add the internal standard and precipitate proteins by adding 3 volumes of cold ACN. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis. b. Corneal tissue: Weigh the corneal tissue and homogenize it in PBS. Add the internal standard and extract the drug and metabolite using a suitable organic solvent (e.g., ACN or ethyl acetate). Centrifuge and collect the organic layer. Evaporate the solvent and reconstitute the residue in the mobile phase. c. (Optional) Solid-Phase Extraction: For cleaner samples, pass the extracted samples through an appropriate SPE cartridge to remove interfering substances.
-
LC-MS/MS analysis: a. Chromatographic separation: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN). b. Mass spectrometric detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound, its free acid metabolite, and the internal standard.
-
Data analysis: a. Construct a calibration curve using standards of known concentrations. b. Quantify the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microemulsion: New Insights into the Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZK118182 Isopropyl Ester Ocular Tissue Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of ZK118182 isopropyl ester in ocular tissues. Please note that while this compound is a potent prostaglandin (B15479496) DP1 receptor agonist, specific public data on its off-target effects are limited. Therefore, this guidance is based on the known profile of prostaglandin analogs and general principles of ocular pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in ocular tissues?
A1: this compound is a prodrug of ZK118182, a potent prostaglandin D2 (PGD2) analog. Its primary on-target effect is the activation of the prostanoid DP1 receptor, which is coupled to adenylyl cyclase. In the context of ocular research, its activation is investigated for its potential to lower intraocular pressure (IOP).
Q2: What are the expected on-target side effects in ocular tissues when working with prostaglandin analogs like this compound?
A2: Prostaglandin analogs are a well-established class of drugs for lowering IOP. Common on-target ocular effects include:
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Changes in eyelash length, thickness, and pigmentation.[1]
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Increased iris pigmentation.[1]
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Periocular skin hyperpigmentation.
These effects are generally considered to be related to the primary mechanism of action of this drug class.
Q3: What potential off-target effects should I be aware of when conducting preclinical studies with this compound?
A3: While specific off-target effects for this compound are not well-documented in public literature, researchers should be vigilant for effects observed with other prostaglandin analogs, which may arise from interaction with other prostanoid receptors (e.g., FP, EP receptors) or other signaling pathways. Potential off-target effects to monitor include:
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Ocular Surface Inflammation: Beyond simple hyperemia, look for signs of persistent inflammation, which could indicate off-target signaling.
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Corneal Changes: Monitor for corneal edema, changes in thickness, or endothelial cell loss.[3]
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Blood-Aqueous Barrier Disruption: This can lead to an increase in aqueous humor protein concentration (flare) and inflammatory cell infiltration.
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Cystoid Macular Edema (CME): A known, albeit rarer, side effect of prostaglandin analogs, particularly in susceptible individuals.[1]
Q4: My in-vitro ocular cell cultures are showing unexpected responses to this compound. How can I troubleshoot this?
A4: Unexpected in-vitro responses could be due to a variety of factors:
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Receptor Expression Profile: Verify the expression of the DP1 receptor and other prostanoid receptors (FP, EP, TP) in your specific cell line (e.g., trabecular meshwork cells, ciliary epithelial cells). Off-target effects may be mediated by these other receptors.
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Prodrug Metabolism: this compound is a prodrug that needs to be hydrolyzed to its active form, ZK118182. Ensure your cell culture system has the necessary esterases to perform this conversion. If not, consider using the active acid form directly.
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Concentration-Dependent Effects: High concentrations may lead to non-specific binding and off-target pharmacology. Perform a thorough dose-response study to identify a physiologically relevant concentration range.
Troubleshooting Guides
Guide 1: Investigating Unexpected Conjunctival Hyperemia in Animal Models
Problem: You observe severe or persistent conjunctival hyperemia in your animal model that appears disproportionate to the expected on-target effect.
| Possible Cause | Troubleshooting Step |
| Off-Target Receptor Activation | 1. Receptor Antagonist Co-administration: In a subset of animals, co-administer this compound with a selective antagonist for other prostanoid receptors (e.g., an FP or EP receptor antagonist) to see if the exaggerated hyperemia is attenuated. 2. Gene Expression Analysis: Perform qPCR or Western blot on conjunctival tissue to assess the expression levels of various prostanoid receptors. |
| Formulation/Vehicle Effects | 1. Vehicle Control Group: Ensure you have a robust vehicle-only control group to rule out irritation from the formulation itself. 2. Alternative Formulations: Test different vehicle formulations to see if the effect is vehicle-dependent. |
| Inflammatory Cascade Activation | 1. Cytokine Profiling: Collect aqueous humor or conjunctival tissue lysates and perform a multiplex cytokine assay to look for pro-inflammatory markers (e.g., IL-1β, TNF-α, IL-6). 2. Histopathology: Perform histological analysis of the conjunctiva to look for inflammatory cell infiltrates. |
Guide 2: Assessing Potential for Corneal and Blood-Aqueous Barrier Disruption
Problem: You need to determine if this compound has off-target effects on corneal integrity or the blood-aqueous barrier.
| Parameter to Assess | Recommended Experimental Protocol |
| Corneal Integrity | 1. Pachymetry: Measure central corneal thickness at baseline and at multiple time points after drug administration. 2. Specular Microscopy: Evaluate the corneal endothelial cell density and morphology in vivo. 3. Histology: At the end of the study, perform histological examination of the cornea with specific attention to all layers. |
| Blood-Aqueous Barrier Permeability | 1. Aqueous Humor Analysis: Collect aqueous humor and measure total protein concentration using a Bradford or BCA assay. An increase suggests barrier breakdown. 2. Fluorophotometry: Intravenously inject fluorescein (B123965) and measure its concentration in the anterior chamber over time. Increased fluorescence indicates leakage. |
Data Presentation
Table 1: Summary of Potential Ocular Adverse Events Associated with Prostaglandin Analogs
| Adverse Event | Typical Onset | Severity | Reversibility |
| Conjunctival Hyperemia | Minutes to hours | Mild to Moderate | Reversible |
| Eyelash Growth | Weeks to months | Cosmetic | Reversible |
| Iris Hyperpigmentation | Months to years | Cosmetic | Irreversible |
| Periocular Pigmentation | Months | Cosmetic | Reversible |
| Cystoid Macular Edema | Weeks to months | Potentially vision-threatening | Generally reversible with discontinuation |
| Ocular Surface Disease (e.g., dry eye) | Variable | Mild to Moderate | Generally manageable |
Experimental Protocols
Protocol 1: In Vivo Assessment of Ocular Irritation and IOP in a Rabbit Model
-
Animal Model: New Zealand White rabbits.
-
Acclimation: Acclimate animals for a minimum of 7 days before the experiment.
-
Baseline Measurements:
-
Perform a baseline ophthalmic examination including slit-lamp biomicroscopy and indirect ophthalmoscopy.
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Measure baseline IOP using a calibrated tonometer.
-
Score for conjunctival hyperemia, chemosis, and discharge using a standardized scoring system (e.g., Draize test).
-
-
Drug Administration:
-
Divide animals into three groups: Naive (no treatment), Vehicle control, and this compound treatment.
-
Instill a single 30 µL drop of the respective solution into the cul-de-sac of one eye. The contralateral eye can serve as an internal control.
-
-
Post-Dosing Assessments:
-
Measure IOP at 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Score for ocular irritation at the same time points.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each group.
-
Compare the irritation scores between the treatment and control groups using appropriate statistical tests.
-
Protocol 2: In Vitro Prostanoid Receptor Profiling in Human Ocular Cells
-
Cell Culture: Culture primary human trabecular meshwork (TM) cells or a relevant ocular cell line.
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit.
-
Reverse transcribe the RNA to cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using validated primers for the human DP1 receptor (PTGDR1), FP receptor (PTGFR), EP1-4 receptors (PTGER1-4), and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of each prostanoid receptor using the ΔΔCt method. This will provide an mRNA expression profile of the target and potential off-target receptors in your cell model.
-
Mandatory Visualizations
Caption: On-target and potential off-target signaling pathways of ZK118182.
Caption: General experimental workflow for ocular safety and toxicology studies.
References
- 1. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Adverse events of topical ocular prostaglandin medications for glaucoma treatment: a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ZK118182 Isopropyl ester experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK118182 Isopropyl ester. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it work?
This compound is a synthetic analog of prostaglandin (B15479496) and functions as a prodrug.[1] In experimental systems, it is designed to be hydrolyzed by cellular esterases to its active form, ZK118182. This active compound is a potent agonist of the prostaglandin D2 (DP) receptor.[1] Activation of the DP receptor initiates a signaling cascade, typically involving Gs-protein coupling and an increase in intracellular cyclic AMP (cAMP).
Q2: We are observing inconsistent dose-response curves in our cell-based assays. What are the potential causes?
Inconsistent dose-response curves are a common issue and can stem from several factors related to the compound's stability, its activation, and the assay conditions.
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Incomplete or Variable Prodrug Hydrolysis: this compound requires conversion to its active acid form by cellular esterases to exert its effect. The level of esterase activity can vary between cell lines and even with the passage number and confluency of the same cell line. Inconsistent hydrolysis will lead to variable concentrations of the active agonist at the DP receptor, resulting in shifting dose-response curves.
-
Compound Instability: Prostaglandin analogs can be sensitive to temperature, pH, and repeated freeze-thaw cycles. Degradation of the compound will lead to a decrease in potency.
-
Solvent Effects: The solvent used to dissolve and dilute the compound can impact its stability and delivery to the cells. High concentrations of solvents like DMSO or ethanol (B145695) can be cytotoxic or interfere with cellular signaling pathways.
-
Cell Health and Viability: Unhealthy or variable cell numbers will lead to inconsistent responses. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density.
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to inconsistent results.
Q3: How can we troubleshoot the suspected variability in prodrug hydrolysis?
-
Pre-incubation: Consider pre-incubating the this compound in a solution containing a known concentration of a purified esterase (e.g., porcine liver esterase) before adding it to the cells to ensure complete conversion to the active form. This can help to normalize the results.
-
Use the Active Form: As a positive control and for comparison, use the active acid form, ZK118182, in your experiments. This will help you to determine the maximum expected response and to assess if the issue lies with the prodrug activation or a downstream step.
-
Characterize Esterase Activity: If you are consistently seeing issues, you may want to perform an esterase activity assay on your cell lysates to understand the hydrolytic capacity of your experimental system.
Q4: What are the best practices for handling and storing this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage: The compound should be stored at -20°C for long-term stability.[1]
-
Formulation: It is often supplied as a solution in methyl acetate.[1]
-
Solubility: For experimental use, it can be dissolved in various organic solvents. The solubility in different solvents is provided in the table below.[1] When preparing aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small aliquots of your stock solution.
-
Working Solutions: Prepare fresh working solutions for each experiment from a stock solution. Do not store diluted aqueous solutions for extended periods.
Quantitative Data Summary
The following tables summarize the key quantitative data for ZK118182 and its isopropyl ester prodrug.
Table 1: Potency and Affinity of the Active Form (ZK118182)
| Parameter | Value | Description |
| EC50 | 16.5 nM | The concentration of ZK118182 that gives half-maximal response in a DP-agonist activity assay.[1] |
| Ki | 74 nM | The inhibition constant, indicating the affinity of ZK118182 for the DP receptor.[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H37ClO5 |
| Molecular Weight | 429.0 g/mol |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Stability | ≥ 1 year at -20°C |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMF | 3 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Experimental Protocols
Key Experiment: In Vitro DP Receptor Activation Assay
This protocol describes a general method for assessing the agonist activity of this compound on the DP receptor in a cell-based assay that measures intracellular cAMP levels.
1. Cell Culture and Plating:
- Culture a cell line known to express the DP receptor (e.g., HEK293 cells stably transfected with the human DP receptor).
- Maintain the cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Plate the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
- Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. It is important to keep the final concentration of the organic solvent consistent across all wells and at a level that does not affect cell viability (typically ≤ 0.5%).
3. Agonist Stimulation:
- Wash the cells once with a pre-warmed serum-free medium or assay buffer.
- Add the diluted this compound or control compounds (e.g., a known DP agonist as a positive control, and vehicle as a negative control) to the wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for receptor activation and cAMP production. This incubation time may need to be optimized.
4. Measurement of cAMP Levels:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive ELISA or a TR-FRET-based assay).
- Follow the manufacturer's instructions for the chosen cAMP assay kit.
5. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
- Calculate the EC50 value from the dose-response curve using a suitable non-linear regression analysis.
Visualizations
Caption: Signaling pathway of this compound activation.
References
How to prevent degradation of ZK118182 Isopropyl ester during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ZK118182 Isopropyl ester to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are slightly differing recommendations from suppliers. To ensure maximum stability, it is advised to store this compound at -20°C in its original unopened packaging.[1] Some suppliers suggest storage at 2-8°C, which may be suitable for short-term storage.[2] For long-term storage, -20°C is the preferred temperature. The compound is typically supplied as a solution in methyl acetate.[1]
Q2: How long is this compound stable under recommended storage conditions?
When stored at -20°C, this compound is expected to be stable for at least one year .[1]
Q3: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure as a prostaglandin (B15479496) analog and an isopropyl ester, the primary degradation pathways are likely:
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Hydrolysis: The ester group is susceptible to hydrolysis, which would convert the isopropyl ester back to its corresponding carboxylic acid (ZK118182). This reaction can be catalyzed by acidic or basic conditions and the presence of water.
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Oxidation: The molecule contains several double bonds and hydroxyl groups that could be susceptible to oxidation.
-
Photodegradation: Prostaglandin analogs are often sensitive to light.[3][4] Exposure to light, especially UV light, can lead to degradation.
-
Temperature: Elevated temperatures will accelerate the rates of all chemical degradation reactions.
Q4: Can I store this compound at room temperature?
Room temperature storage is generally not recommended for long periods. While some prostaglandin analogs can be stored at room temperature for a few weeks after opening, this is not ideal for ensuring the long-term integrity of this compound.[4][5] If temporary room temperature storage is unavoidable, it should be for the shortest possible duration and the product should be protected from light.
Q5: The product is supplied as a solution in methyl acetate. What precautions should I take after opening the vial?
Once the vial is opened, it is crucial to minimize exposure to air and moisture to prevent hydrolysis and oxidation. It is recommended to:
-
Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Purge the headspace of the vials with an inert gas like argon or nitrogen before sealing.
-
Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C and protected from light.2. Avoid multiple freeze-thaw cycles by preparing aliquots.3. Consider performing a quality control check (e.g., by HPLC) to assess the purity of your stock solution.4. If degradation is suspected, use a fresh, unopened vial of the compound. |
| Precipitate formation in the solution. | The solvent may have partially evaporated, increasing the concentration of the ester, or the compound may have degraded to a less soluble product. | 1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate does not redissolve, it may indicate degradation or contamination. It is advisable to discard the solution and use a fresh stock. |
| Discoloration of the solution. | This could be a sign of oxidation or other chemical degradation. | Discontinue use of the discolored solution and obtain a fresh supply. Ensure proper inert gas purging of vials to prevent future oxidation. |
Data Presentation
Table 1: Recommended Storage Conditions for Prostaglandin Analogs (for reference)
| Compound | Unopened Storage | Opened Storage | Key Considerations |
| Latanoprost | 2°C to 8°C (Refrigerated)[4][5] | Up to 25°C for 6 weeks[4] | Protect from light. |
| Travoprost | 2°C to 25°C | Not specified, but protect from light. | pH of formulation is critical for stability. |
| Tafluprost | 2°C to 8°C (Refrigerated) | Up to 25°C for 28 days[6] | Preservative-free formulations available. |
| This compound | -20°C [1] | Not specified. Best practice is to aliquot and store at -20°C. | Supplied in methyl acetate. Minimize exposure to moisture and air. |
Experimental Protocols
Protocol: General Accelerated Stability Study for this compound
This protocol provides a general framework for assessing the stability of this compound under accelerated conditions. Researchers should adapt this protocol based on their specific experimental needs and available analytical capabilities.
Objective: To evaluate the stability of this compound under elevated temperature and humidity.
Materials:
-
This compound solution
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[7]
-
Amber glass vials with airtight caps
-
Inert gas (e.g., argon or nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV) for purity analysis.
-
Mobile phase for HPLC (to be optimized based on the compound's properties)
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound solution in amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Prepare a control set of samples to be stored under the recommended long-term storage condition (-20°C).
-
-
Stability Conditions:
-
Place the experimental samples in a stability chamber set to an accelerated condition, for example, 40°C and 75% relative humidity.[7]
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points. A typical schedule for an accelerated study is 0, 1, 3, and 6 months.[8]
-
-
Analytical Procedure (HPLC):
-
At each time point, remove a vial from the stability chamber and one from the control condition.
-
Allow the vials to equilibrate to room temperature.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms for the appearance of degradation products (new peaks) and a decrease in the peak area of the parent compound (this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for storing this compound.
References
Addressing inflammatory responses to ZK118182 Isopropyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK118182 Isopropyl Ester. The information is designed to address potential issues, particularly unexpected inflammatory responses, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin (B15479496) and functions as a potent agonist for the Prostaglandin D2 (PGD2) DP1 receptor.[1][2][3] It is a prodrug form, designed to enhance its absorption across biological membranes, such as the cornea.[2] Upon administration, it is converted to its active acid form, ZK118182. Its primary therapeutic potential, which has been explored in preclinical models, is the reduction of intraocular pressure.[2]
Q2: I am observing an unexpected inflammatory response in my experimental model after administering this compound. Why might this be happening?
While ZK118182 is a DP1 receptor agonist, and DP1 receptor activation is often associated with anti-inflammatory effects, the overall inflammatory response to prostaglandin analogs can be complex.[4] Prostaglandin D2 itself has a dual role in inflammation, mediated by two different receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.[4] While DP1 activation is generally anti-inflammatory, DP2 receptor activation can be pro-inflammatory.[4][5] The net effect in your system could depend on the relative expression and sensitivity of these receptors in your specific cell type or animal model.
Q3: Could the observed inflammation be a direct side effect of the compound?
Yes, it is possible. Other prostaglandin analogs, such as isopropyl cloprostenate, have been associated with inflammatory side effects like ocular irritation and inflammation.[6][7] Although this compound is selective for the DP1 receptor, off-target effects or activation of other signaling pathways cannot be entirely ruled out, especially at higher concentrations.
Q4: What are the known solubility and stability characteristics of this compound?
This compound is typically supplied as a solution in methyl acetate.[2] For experimental use, it can be dissolved in various organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMF | 3 mg/ml |
| DMSO | 2 mg/ml |
| Ethanol | 12.5 mg/ml |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/ml |
Data presented here is for illustrative purposes and should be confirmed with the product's technical datasheet.
For storage, it is recommended to keep the compound at -20°C to ensure its stability.[2]
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Effects
Symptoms:
-
Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Infiltration of inflammatory cells in tissue samples.
-
Visible signs of inflammation in animal models (e.g., redness, swelling).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| DP2 Receptor Activation: | The observed inflammatory response might be due to the activation of the pro-inflammatory DP2 (CRTH2) receptor, either through off-target effects or the presence of endogenous PGD2. Solution: Use a selective DP2 antagonist in a control experiment to see if the inflammatory effects are mitigated. |
| High Compound Concentration: | The concentration of this compound used may be too high, leading to off-target effects. Solution: Perform a dose-response experiment to determine the optimal concentration that elicits the desired DP1-mediated effects without causing inflammation. |
| Vehicle Control Issues: | The solvent used to dissolve this compound may be causing an inflammatory response. Solution: Run a vehicle-only control group in your experiment to assess the effects of the solvent. |
| Contamination: | The compound or experimental reagents may be contaminated with endotoxins (LPS). Solution: Ensure all reagents and equipment are sterile and endotoxin-free. Test the compound solution for endotoxin (B1171834) levels. |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Inconsistent data points between experimental replicates.
-
Poor reproducibility of the expected biological effect.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Compound Instability: | This compound may be degrading in the experimental medium. Solution: Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Incomplete Solubilization: | The compound may not be fully dissolved, leading to inaccurate dosing. Solution: Ensure the compound is completely dissolved in the solvent before further dilution into aqueous media. Sonication may aid in solubilization. |
| Prodrug Conversion Variability: | The conversion of the isopropyl ester to the active acid form might be inconsistent in your experimental system. Solution: If possible, measure the concentration of the active form (ZK118182) in your system over time to assess its pharmacokinetics. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Compound Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Further dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
-
Cell Treatment:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After incubation, collect the cell supernatant to measure cytokine levels using ELISA or a multiplex assay.
-
Lyse the cells to extract protein or RNA for analysis by Western blot or RT-qPCR to assess the expression of inflammatory markers.
-
Visualizations
Signaling Pathways
Caption: PGD2 signaling pathways via DP1 and DP2 receptors.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
References
- 1. pnas.org [pnas.org]
- 2. benthamscience.com [benthamscience.com]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent activity of prostaglandin J2 on prostanoid DP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Isopropyl Cloprostenate (Explained + Products) [incidecoder.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
ZK118182 Isopropyl ester dose-response curve analysis and interpretation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ZK118182 Isopropyl ester.
Dose-Response Analysis
Understanding the dose-dependent effects of this compound is critical for accurate experimental design and data interpretation. As a prodrug, it is hydrolyzed by endogenous esterases to its active form, ZK118182, which is a potent prostaglandin (B15479496) DP receptor agonist.
In Vitro Dose-Response Data
The active form of the compound, ZK118182, has been characterized in vitro for its affinity and potency at the DP receptor.
| Parameter | Value | Receptor Type | Notes |
| EC50 | 16.5 nM | DP Receptor | Effective concentration for 50% of maximal response in functional assays.[1] |
| Ki | 74 nM | DP Receptor | Inhibitory constant, indicating the binding affinity to the DP receptor.[1] |
In Vivo Dose-Response Data
Topical application of this compound has been shown to effectively lower intraocular pressure (IOP) in animal models. A complete dose-response curve is not publicly available, but the following data point has been reported:
| Animal Model | Dose (Topical) | IOP Reduction | Time Point |
| Monkey | 0.03 µg | 46% | 2 hours post-dose[1] |
| Rabbit | 0.03 µg | 20% | 2 hours post-dose[1] |
Experimental Protocols & Methodologies
Detailed protocols are essential for obtaining reliable and reproducible results. Below are methodologies for key experiments involving this compound and its active form.
DP Receptor Activation Assay (cAMP Assay)
This functional assay measures the activation of the DP receptor, which is a Gs-coupled receptor that leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the EC50 of ZK118182 (the active form of this compound) by measuring cAMP production in cells expressing the DP receptor.
Materials:
-
HEK293 cells stably expressing the human DP receptor.
-
This compound and a certified standard of ZK118182 (for positive control).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX at 0.5 mM).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Seeding: Seed the DP receptor-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for the dose-response curve.
-
Hydrolysis (for Isopropyl Ester): To measure the activity of the prodrug, pre-incubation with the cells is necessary to allow for esterase-mediated hydrolysis to the active acid form. The optimal pre-incubation time should be determined empirically (e.g., 1-4 hours).
-
Cell Treatment: Replace the culture medium with the assay buffer containing the different concentrations of this compound or ZK118182. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol describes the measurement of IOP in rabbits following topical administration of this compound.
Objective: To evaluate the dose-dependent effect of this compound on IOP in a rabbit model.
Materials:
-
New Zealand White rabbits.
-
This compound formulated for topical ocular administration (e.g., in a sterile ophthalmic solution).
-
Tonometer (e.g., Tono-Pen, TonoVet).
-
Topical anesthetic (e.g., 0.5% proparacaine).
-
Animal restrainer.
Protocol:
-
Acclimatization: Acclimate the rabbits to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into the eye. After 30-60 seconds, measure the baseline IOP using a calibrated tonometer. Take at least three readings and average them.
-
Drug Administration: Administer a single drop of the this compound formulation into the conjunctival sac of one eye. The contralateral eye can receive the vehicle as a control.
-
Post-Dose IOP Measurements: Measure the IOP in both eyes at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using the same procedure as the baseline measurement.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Plot the percentage of IOP reduction against the dose of this compound to generate a dose-response curve.
Signaling Pathways and Workflows
To aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: DP Receptor Signaling Pathway via Gs Protein Activation.
References
Minimizing systemic exposure of ZK118182 Isopropyl ester in animal studies
This technical support center provides guidance for researchers and scientists on minimizing the systemic exposure of ZK118182 Isopropyl ester during animal studies. The information is presented in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
This compound is a prodrug formulation of ZK118182, a potent prostaglandin (B15479496) DP-receptor agonist.[1][2][3] Its primary application is in ophthalmic studies to reduce intraocular pressure (IOP).[1] The isopropyl ester formulation is designed to enhance corneal absorption.[1] In animal models, such as monkeys and rabbits, it has been shown to be effective in lowering IOP.[1]
Q2: Why is it crucial to minimize systemic exposure of this compound in animal studies?
While this compound is intended for local action in the eye, some of the topically applied dose can be absorbed into the systemic circulation.[4] This can lead to potential systemic side effects.[4] For prostaglandin analogs, systemic side effects, although rare, have been reported in clinical use and can include gastric and cardiac complaints.[5] Minimizing systemic exposure in animal studies is essential for:
-
Accurately assessing the local therapeutic effects on IOP without confounding systemic influences.
-
Determining a clear safety profile for the drug.
-
Ensuring the welfare of the experimental animals.[6]
Q3: What are the primary pathways for systemic absorption of topically applied ophthalmic drugs like this compound?
The main routes for systemic absorption of ophthalmic drugs are:
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Conjunctival Absorption: The conjunctiva has a rich blood and lymphatic supply that can absorb the drug directly into the systemic circulation.[4][7]
-
Nasal Mucosa Absorption: A significant portion of the instilled dose drains through the nasolacrimal duct into the nasal cavity, where it can be rapidly absorbed by the highly vascular nasal mucosa.[4]
-
Gastrointestinal Absorption: Any portion of the drug that passes through the nasal cavity and is swallowed can be absorbed from the gastrointestinal tract.
Less than 5% of a topically applied ophthalmic drug typically reaches the intraocular tissues, with a large portion being susceptible to systemic absorption.[4]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound across study animals.
High variability can compromise the statistical power of a study and make it difficult to establish a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Inconsistent Administration Technique | Standardize the instillation volume and ensure consistent placement in the lower conjunctival sac. Train all personnel on a uniform procedure. | Variations in drop size and placement can significantly alter the amount of drug available for absorption. |
| Variable Tear Drainage and Blinking | Anesthetize the animals lightly during and immediately after administration to minimize blinking and nasolacrimal drainage. | Blinking and tear turnover can rapidly clear the drug from the ocular surface. |
| Animal Grooming | For rodent studies, consider the use of an Elizabethan collar for a short period post-administration. | Animals may groom off the excess drug from around the eye, leading to oral ingestion and variable absorption.[6] |
| Differences in Animal Physiology | Ensure animals are of a consistent age and weight. Acclimate them to the experimental conditions to reduce stress-induced physiological changes. | Age, weight, and stress can influence drug metabolism and clearance. |
Issue 2: Higher than expected systemic exposure observed in pilot studies.
Elevated systemic levels can indicate that the formulation or administration protocol is not optimized for local delivery.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Rationale |
| Excessive Dose Volume | Reduce the volume of the instilled drop. A typical drop size for a rabbit eye is 10-25 µL. | Larger volumes exceed the capacity of the conjunctival sac (around 30 µL), leading to overflow and increased drainage into the nasolacrimal duct.[4] |
| Formulation Properties | Consider modifying the formulation to increase its viscosity. | A more viscous formulation can increase the residence time of the drug on the ocular surface, allowing more time for corneal absorption and reducing rapid drainage. |
| Rapid Nasolacrimal Drainage | Apply gentle pressure to the medial canthus (punctal occlusion) for 1-2 minutes immediately after instillation. | This technique can significantly reduce drainage of the drug into the nasal cavity, a primary site of systemic absorption. |
| High Permeability of Conjunctiva | If permissible for the study goals, co-administration with a vasoconstrictor could be explored in preliminary studies. | Reducing blood flow in the conjunctiva can decrease the rate of systemic absorption from this site. |
Experimental Protocols
Protocol: Assessment of Systemic Exposure of this compound in Rabbits Following Topical Ocular Administration
This protocol provides a general framework. Specific parameters should be optimized for each study.
-
Animal Model: New Zealand White rabbits (male, 2.5-3.5 kg). Rabbits are a commonly used model in ophthalmic research due to their large eye size and similarities in ocular anatomy and physiology to humans.[8]
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Dosing:
-
Formulate this compound in a suitable vehicle (e.g., a buffered, sterile, isotonic solution).
-
Instill a single, precise volume (e.g., 25 µL) of the formulation into the lower conjunctival sac of one eye.
-
Immediately after instillation, apply punctal occlusion for 2 minutes.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.5 mL) from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of ZK118182 (the active metabolite) in plasma.
-
The method should have a lower limit of quantification sufficient to detect low systemic concentrations.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Illustrative Data
Disclaimer: The following tables contain illustrative data as specific quantitative data for this compound is not publicly available. This data is intended to demonstrate the principles of minimizing systemic exposure.
Table 1: Illustrative Pharmacokinetic Parameters of ZK118182 in Rabbits Following a Single Topical Ocular Dose with and without Punctal Occlusion.
| Parameter | Without Punctal Occlusion | With Punctal Occlusion (2 min) |
| Cmax (pg/mL) | 150 ± 35 | 75 ± 20 |
| Tmax (min) | 30 | 60 |
| AUC (pg*min/mL) | 18,000 ± 4,500 | 9,500 ± 2,800 |
This illustrative data suggests that punctal occlusion can reduce peak plasma concentration (Cmax) and overall systemic exposure (AUC) by approximately 50%.
Table 2: Illustrative Effect of Formulation Viscosity on Systemic Exposure of ZK118182 in Rabbits.
| Formulation | Cmax (pg/mL) | AUC (pg*min/mL) |
| Aqueous Solution | 145 ± 40 | 17,500 ± 4,200 |
| Viscous Solution (with 0.5% HPMC) | 105 ± 28 | 13,000 ± 3,500 |
This illustrative data suggests that increasing the viscosity of the formulation can lead to a reduction in systemic exposure.
Visualizations
Caption: Experimental workflow for assessing systemic exposure.
Caption: Pathways of ocular drug absorption.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic side effects of topical prostaglandin analogues: Rare but real - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of Topical Treatment in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 7. Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye? [frontiersin.org]
Technical Support Center: ZK118182 Isopropyl Ester Formulation for Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with formulating ZK118182 Isopropyl ester for chronic studies. The following information is based on established principles of pharmaceutical formulation for ester-containing compounds, as specific formulation data for this compound is not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable formulation of this compound for long-term studies?
A1: The primary challenges in formulating this compound for chronic studies revolve around its chemical stability, solubility, and the potential for drug-excipient interactions. Being an ester, ZK118182 is susceptible to hydrolysis, which can be influenced by pH, temperature, and moisture.[1][2] Ensuring long-term stability in a parenteral formulation, which is often required for chronic administration, can be complex.[3][4]
Q2: How does the isopropyl ester moiety affect the drug's properties for a long-acting formulation?
A2: The isopropyl ester group is often introduced to enhance lipophilicity, which can improve membrane permeability and facilitate the development of depot formulations for prolonged drug release.[5][6] However, this increased lipophilicity can also lead to poor aqueous solubility, making parenteral formulation challenging.[2][7] The ester bond is also a potential site for enzymatic cleavage in vivo, which is a critical factor for prodrug activation but also a consideration for formulation stability.[6][8]
Q3: What are the key considerations for selecting excipients for a this compound parenteral formulation?
A3: Excipient selection is critical for the stability and efficacy of the formulation. Key considerations include:
-
Solubilizing agents: Co-solvents (e.g., ethanol, propylene (B89431) glycol) or surfactants may be necessary to dissolve the poorly water-soluble ester.[4][9]
-
Buffering agents: To maintain a pH that minimizes hydrolysis of the ester linkage.[1]
-
Antioxidants: If the molecule is susceptible to oxidation.
-
Tonicity-adjusting agents: For parenteral formulations to ensure compatibility with physiological fluids.[10]
-
Compatibility: All excipients must be compatible with this compound to prevent degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation of ZK118182 in aqueous formulation | Poor aqueous solubility of the isopropyl ester. | - Increase the concentration of co-solvents (e.g., ethanol, propylene glycol).[9]- Evaluate the use of solubilizing agents such as cyclodextrins.[11]- Adjust the pH of the formulation to a range of maximum solubility. |
| Loss of potency during storage (hydrolysis) | The formulation pH is not optimal for ester stability, or there is exposure to moisture. | - Conduct a pH-stability profile to identify the pH of maximum stability.[12]- Incorporate a buffering system to maintain the optimal pH.[1]- For lyophilized products, ensure low residual moisture content.[13] |
| Phase separation in an emulsion-based formulation | Incorrect surfactant concentration or improper homogenization. | - Optimize the type and concentration of the emulsifying agent.- Adjust the homogenization speed and time to achieve a stable droplet size.[14] |
| Inconsistent drug release from a depot formulation | Variability in particle size or polymer degradation rate. | - Implement stringent controls on the particle size distribution of the drug substance.- Evaluate the impact of polymer characteristics (e.g., molecular weight, crystallinity) on drug release. |
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
-
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous or co-solvent system.
-
Materials: this compound, a series of buffers (pH 2-10), co-solvent (e.g., acetonitrile/water), HPLC system with a stability-indicating method.
-
Method:
-
Prepare solutions of this compound in each buffer.
-
Store the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.[15]
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the logarithm of the remaining drug concentration versus time for each pH to determine the degradation rate constant.
-
The pH with the lowest degradation rate constant is the pH of maximum stability.
-
Protocol 2: Excipient Compatibility Study
-
Objective: To assess the compatibility of this compound with selected excipients.
-
Materials: this compound, selected excipients (e.g., solubilizers, bulking agents, antioxidants), HPLC, DSC (Differential Scanning Calorimetry).
-
Method:
-
Prepare binary mixtures of this compound and each excipient (typically in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[16]
-
Analyze the samples at initial and final time points by HPLC to check for the appearance of new degradation peaks or a significant loss of the active ingredient.
-
Perform DSC analysis on the initial mixtures to detect any potential interactions (e.g., shifts in melting points).
-
Visualizations
Caption: Experimental workflow for this compound formulation development.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. US8541360B2 - Parenteral formulations comprising sugar-based esters and ethers - Google Patents [patents.google.com]
- 5. pioneerpublisher.com [pioneerpublisher.com]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ashp.org [ashp.org]
- 12. sites.unimi.it [sites.unimi.it]
- 13. US20100010046A1 - Pharmaceutical formulation for parenteral administration - Google Patents [patents.google.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. www3.paho.org [www3.paho.org]
Identifying confounding variables in ZK118182 Isopropyl ester research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ZK118182 Isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of ZK118182, which is a potent and selective prostaglandin (B15479496) D2 (PGD2) receptor agonist, specifically targeting the DP1 receptor. As a prodrug, the isopropyl ester group enhances its corneal absorption, after which it is hydrolyzed by endogenous esterases to the active free acid, ZK118182. The primary mechanism of action is the activation of the DP1 receptor, a G-protein coupled receptor (GPCR), which leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be responsible for its pharmacological effects, most notably the reduction of intraocular pressure (IOP).
Q2: What are the key pharmacological properties of the active compound, ZK118182?
The active form, ZK118182, exhibits high affinity and potency for the DP1 receptor. The following table summarizes its known pharmacological data:
| Parameter | Value | Receptor |
| EC50 | 16.5 nM | DP1 |
| Ki | 74 nM | DP1 |
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is typically supplied as a solution in methyl acetate. For experimental use, it is soluble in various organic solvents. The stability of the compound is at least one year when stored at -20°C.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~3 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL |
| Ethanol | ~12.5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Reduction in Intraocular Pressure (IOP) in Animal Models.
Potential Cause & Troubleshooting Steps:
-
Improper Drug Administration: Topical ocular administration in animals requires precise technique.
-
Solution: Ensure the eye drop is administered directly onto the cornea and not lost in the fur or surrounding tissue. For rodents, gently pull down the lower eyelid to create a small pouch for the drop. Limit the volume to what the eye can hold (typically 5-10 µL for mice) to prevent overflow.
-
-
Incorrect Vehicle Formulation: The vehicle can significantly impact drug solubility, stability, and corneal penetration.
-
Solution: For preclinical studies, a common vehicle for prostaglandin analogs is a sterile, isotonic saline solution containing a small percentage of a solubilizing agent like polysorbate 80 (e.g., 0.01-0.05%). Ensure the final formulation is at a physiological pH (~7.4).
-
-
Metabolic Inactivation: As a prodrug, this compound relies on local esterases for activation. Species-specific differences in corneal esterase activity could affect the conversion to the active form.
-
Solution: If results are inconsistent across different animal models, consider performing ex vivo corneal perfusion studies to assess the rate of hydrolysis of the isopropyl ester in the specific species being used.
-
-
Tachyphylaxis: Repeated administration of prostaglandin analogs can sometimes lead to a diminished response over time.
-
Solution: If conducting a chronic study, include appropriate washout periods between treatments to allow the receptors to resensitize. A washout period of at least 4 weeks has been suggested for some prostaglandin analogs.[1]
-
-
Confounding Variables in IOP Measurement: Numerous factors can influence IOP readings, leading to variability in your data.
-
Solution: Refer to the "Confounding Variables in IOP Measurement" section below for a detailed checklist of factors to control during your experiments.
-
Issue 2: Unexpected Biological Effects or Off-Target Activity.
Potential Cause & Troubleshooting Steps:
-
Cross-reactivity with other Prostanoid Receptors: While ZK118182 is reported to be a selective DP1 agonist, high concentrations might lead to activation of other prostanoid receptors (e.g., EP, FP, TP).
-
Solution: Perform a dose-response curve to determine the lowest effective concentration. If unexpected effects are observed, consider using selective antagonists for other prostanoid receptors to determine if off-target activation is occurring. While specific selectivity data for ZK118182 is limited in the public domain, other selective DP agonists like BW245C have shown high selectivity for the DP receptor over other prostanoid receptors.[2][3] It is recommended to experimentally verify the selectivity of ZK118182 in your system.
-
-
Interaction with Endogenous Prostaglandins: The experimental conditions (e.g., inflammation) might alter the local concentration of endogenous prostaglandins, which could compete with ZK118182 for receptor binding or activate other signaling pathways.
-
Solution: Ensure that the experimental model is well-characterized and that the inflammatory status of the animals is consistent across all groups.
-
Issue 3: Inconsistent Results in In Vitro Assays (e.g., cAMP accumulation).
Potential Cause & Troubleshooting Steps:
-
Cell Line Variability: The expression levels of the DP1 receptor and downstream signaling components can vary between cell lines and even with passage number.
-
Solution: Use a cell line with confirmed endogenous or stable recombinant expression of the DP1 receptor. Regularly perform quality control checks, such as receptor expression analysis (e.g., qPCR or western blot), to ensure consistency.
-
-
Assay Conditions: The kinetics of cAMP production can be rapid and transient.
-
Solution: Optimize the incubation time and temperature for your specific cell line and assay conditions. Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.
-
-
Ligand Stability in Aqueous Solution: Prostaglandin analogs can be unstable in aqueous solutions over long periods.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring ZK118182-induced cAMP production in a cell-based assay.
-
Cell Culture: Plate cells expressing the DP1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add varying concentrations of this compound (e.g., 10-11 to 10-5 M) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50.
In Vivo IOP Measurement in Rabbits
This protocol outlines a general procedure for assessing the IOP-lowering effects of this compound in rabbits.
-
Animal Acclimatization: Acclimate New Zealand White rabbits to the handling and IOP measurement procedures for at least one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen) at consistent times of the day to account for diurnal variations.
-
Drug Administration: Instill a single drop (e.g., 25-50 µL) of the this compound formulation into the conjunctival sac of one eye. The contralateral eye can receive the vehicle as a control.
-
Post-treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction between the groups to determine the efficacy of the treatment.
Confounding Variables in IOP Measurement
The following table summarizes key confounding variables that can affect the accuracy and reproducibility of IOP measurements in both preclinical and clinical research.
| Confounding Variable | Description | Mitigation Strategy |
| Corneal Thickness | Thicker corneas can lead to an overestimation of IOP, while thinner corneas can lead to an underestimation. | Measure central corneal thickness (CCT) and use a correction formula if necessary. Ensure CCT is consistent across experimental groups. |
| Time of Day | IOP exhibits a diurnal rhythm, typically being highest in the morning. | Perform all IOP measurements at the same time of day for all subjects and experimental groups. |
| Anesthesia/Sedation | Anesthetics and sedatives can significantly alter IOP. | If anesthesia is required, use the same anesthetic agent and dose for all animals and allow for a stabilization period before measurement. Report the anesthetic regimen in the experimental protocol. |
| Animal Handling and Stress | Stress and physical restraint can cause a transient increase in IOP. | Acclimate animals to the measurement procedure to minimize stress. Use a consistent and gentle handling technique. |
| Tonometer Calibration and Technique | Improperly calibrated tonometers or inconsistent application technique will lead to inaccurate readings. | Regularly calibrate the tonometer according to the manufacturer's instructions. Ensure the same trained individual performs all measurements using a consistent technique. |
| Systemic Medications | Certain systemic drugs can influence IOP. | Be aware of any other medications the animals are receiving and consider their potential effects on IOP. |
| Intra-animal Variability | IOP can fluctuate naturally within an individual animal. | Take multiple readings at each time point and average them to get a more stable measurement. |
Visualizations
DP1 Receptor Signaling Pathway
References
Ensuring reproducibility in ZK118182 Isopropyl ester assays
This technical support center provides guidance on ensuring reproducibility in assays involving ZK118182 Isopropyl ester. Given that this compound is a potent prostaglandin (B15479496) DP receptor agonist, the following information is based on best practices for prostaglandin analog assays and general cell-based assay reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prostaglandin analog. It acts as a potent agonist for the prostaglandin D2 (DP) receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Q2: What are the most critical factors for ensuring reproducibility in my this compound assays?
A2: Key factors for reproducibility include maintaining consistent cell culture conditions, adhering strictly to standardized experimental protocols (SOPs), ensuring accurate and consistent reagent preparation and handling, and proper validation of the assay performance.[1][2][3] Biological variables such as cell line stability and passage number also play a crucial role.[1]
Q3: How should I prepare and store this compound for optimal activity?
A3: this compound is typically supplied in an organic solvent. It is crucial to follow the manufacturer's instructions for storage, which is often at -20°C. For experiments, prepare fresh dilutions in a suitable assay buffer. Avoid repeated freeze-thaw cycles of the stock solution to maintain its potency.
Q4: Can I use serum in my cell culture medium during the assay?
A4: The presence of serum can interfere with prostaglandin assays due to binding proteins and other factors. It is generally recommended to perform the assay in a serum-free medium or a medium with a low percentage of serum. If serum must be used, its concentration should be kept consistent across all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[3] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Consider leaving the outer wells of the plate empty and filling them with sterile buffer or medium to minimize edge effects. |
| Low or no response to this compound | Degraded compound, incorrect assay conditions, or low receptor expression in cells. | Use a fresh aliquot of this compound. Verify the assay buffer composition and pH. Confirm the expression of the DP receptor in your cell line using techniques like qPCR or western blotting. |
| Inconsistent results between experiments | Variation in cell passage number, reagent lot-to-lot variability, or subtle changes in incubation times or temperatures.[1] | Use cells within a defined passage number range for all experiments.[1] Qualify new lots of critical reagents. Strictly adhere to the established SOPs for all experimental steps. |
| High background signal | Contamination of reagents or cell culture, or non-specific binding. | Use sterile techniques and test for mycoplasma contamination regularly. Include appropriate controls, such as vehicle-only wells, to determine the level of background signal. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the DP receptor.
1. Cell Preparation:
-
Culture cells in the recommended medium and conditions.
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour.
2. Reagent Preparation:
| Reagent | Preparation |
| This compound Stock | Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C. |
| Working Solutions | Prepare serial dilutions of this compound in serum-free medium or assay buffer to achieve the desired final concentrations. |
| Positive Control | A known DP receptor agonist can be used as a positive control. |
| Vehicle Control | The solvent used for the this compound stock (e.g., DMSO) diluted to the same final concentration as in the experimental wells. |
3. Assay Procedure:
-
Carefully remove the medium from the cells.
-
Add the prepared working solutions of this compound, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value to determine the potency of the compound.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Reproducible Assays
Caption: Workflow for ensuring assay reproducibility.
References
Validation & Comparative
A Comparative Guide to Prostaglandin Analogs for Intraocular Pressure Reduction: Latanoprost vs. DP and EP2 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of latanoprost (B1674536), a widely-used FP receptor agonist, with prostaglandin (B15479496) analogs targeting DP and EP2 receptors for the reduction of intraocular pressure (IOP). This analysis is supported by available experimental data and detailed methodologies.
Due to a lack of direct comparative clinical studies between ZK118182 Isopropyl ester and latanoprost, this guide will focus on a broader comparison of prostaglandin receptor agonist classes. Latanoprost (an FP agonist) will be compared with the DP agonist class, represented by BW245C, and the EP2 agonist class, represented by omidenepag (B609745) isopropyl. This approach provides a valuable overview of the therapeutic potential and mechanistic differences between these drug classes for glaucoma management.
Executive Summary
Latanoprost, a prostaglandin F2α analogue, is a well-established first-line treatment for open-angle glaucoma and ocular hypertension, demonstrating significant efficacy in lowering IOP.[1] Emerging prostaglandin analogs targeting different prostanoid receptors, such as DP and EP2 receptors, offer alternative mechanisms of action that could be beneficial for certain patient populations or in combination therapies. While the DP agonist BW245C has shown modest IOP reduction in early studies, it is associated with notable side effects. In contrast, the selective EP2 receptor agonist omidenepag isopropyl has demonstrated IOP-lowering effects comparable to latanoprost in clinical trials, with a different side-effect profile.
Mechanism of Action and Signaling Pathways
Prostaglandin analogs lower IOP primarily by increasing the outflow of aqueous humor from the eye. However, the specific receptors they target and the downstream signaling pathways they activate differ, influencing their efficacy and side-effect profiles.
Latanoprost (FP Receptor Agonist): Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[2] Latanoprost acid is a selective agonist of the prostaglandin F receptor (FP receptor). Activation of the FP receptor, a Gq-protein coupled receptor, is believed to increase the uveoscleral outflow of aqueous humor.[1][3] The signaling cascade involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. More recent studies also suggest an involvement of the PI3K-Akt-mTOR signaling pathway.[4]
dot
Caption: Latanoprost (FP Agonist) Signaling Pathway.
This compound and BW245C (DP Receptor Agonists): ZK118182 is a prostaglandin D2 analog and a potent DP-receptor agonist.[5] The DP1 receptor is a Gs-protein coupled receptor.[6] Activation of the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This increase in cAMP is thought to relax the trabecular meshwork and ciliary muscle, thereby increasing aqueous humor outflow.
dot
Caption: DP1 Receptor Agonist Signaling Pathway.
Omidenepag Isopropyl (EP2 Receptor Agonist): Omidenepag isopropyl is a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[7] Similar to the DP1 receptor, the EP2 receptor is a Gs-protein coupled receptor that, upon activation, increases intracellular cAMP levels.[7][8] This leads to enhanced aqueous humor outflow through both the trabecular meshwork and the uveoscleral pathways.[8][9]
dot
Caption: Omidenepag (EP2 Agonist) Signaling Pathway.
Comparative Efficacy in IOP Reduction
The following table summarizes the available quantitative data on the IOP-lowering effects of latanoprost, the DP agonist BW245C, and the EP2 agonist omidenepag isopropyl.
| Compound | Receptor Target | IOP Reduction | Species | Study Type | Reference |
| Latanoprost | FP Agonist | 25-30% from baseline | Human | Clinical Trials | [1] |
| Latanoprost | 30-40% | Human | Clinical Trials | [10] | |
| BW245C | DP Agonist | Mean reduction of ~1.1 mmHg (preceded by initial hypertension) | Human | Clinical Trial | [11] |
| Omidenepag Isopropyl | EP2 Agonist | Non-inferior to latanoprost | Human | Phase III Clinical Trial | [12] |
| Omidenepag Isopropyl | Mean reduction of 5.3 to 5.9 mmHg | Human | Phase III Clinical Trials | [8] | |
| Omidenepag Isopropyl | 20-35% IOP-lowering effect | Human | Clinical Data Review | [4] |
Experimental Protocols
A brief overview of the methodologies from key cited studies is provided below to offer context to the presented data.
dot
Caption: Generalized Experimental Workflow for Clinical Trials.
Latanoprost Clinical Trials (General Protocol)
-
Study Design: Randomized, double-masked, multicenter clinical trials.
-
Participants: Patients with primary open-angle glaucoma or ocular hypertension.
-
Intervention: Topical administration of latanoprost (e.g., 0.005% once daily) compared to a placebo or an active comparator (e.g., timolol (B1209231) 0.5% twice daily).
-
Primary Outcome: Mean change in diurnal IOP from baseline over a specified period (e.g., 3-6 months).
-
IOP Measurement: Tonometry performed at multiple time points throughout the day.
-
Safety Evaluation: Monitoring and recording of ocular and systemic adverse events.
BW245C Clinical Study Protocol[11]
-
Study Design: A study in normotensive human volunteers.
-
Participants: Healthy volunteers with normal IOP.
-
Intervention: Topical application of BW245C (2.5 micrograms).
-
Primary Outcome: Change in IOP from baseline.
-
IOP Measurement: Tonometry performed at various time points post-application.
-
Safety Evaluation: Observation for side effects such as conjunctival hyperemia, itching, and burning sensations.
Omidenepag Isopropyl Phase III Clinical Trials (e.g., SPECTRUM 3 & 4)[8]
-
Study Design: Randomized, observer-masked, active-controlled, parallel-group, multinational, multicenter studies.
-
Participants: Patients with open-angle glaucoma or ocular hypertension with baseline IOP between ≥ 22 mmHg and ≤ 34 mmHg.
-
Intervention: Omidenepag isopropyl 0.002% once daily compared to timolol 0.5% twice daily.
-
Primary Objective: To demonstrate non-inferiority of omidenepag isopropyl to timolol in IOP reduction at 3 months.
-
IOP Measurement: IOP measured at multiple time points.
-
Safety Evaluation: Assessment of ocular and non-ocular adverse events.
Side Effect and Tolerability Comparison
| Compound | Common Ocular Side Effects | Systemic Side Effects | Reference |
| Latanoprost | Conjunctival hyperemia, iris hyperpigmentation, eyelash changes (increased length, thickness, and darkness), ocular irritation. | Generally minimal. | [1] |
| BW245C | Conjunctival hyperemia, itching, foreign-body sensation, mild burning sensation. | Not extensively studied in ophthalmic use. | [11] |
| Omidenepag Isopropyl | Conjunctival hyperemia, photophobia, blurred vision, eye pain, macular edema (particularly in pseudophakic patients). | Generally well-tolerated systemically. | [8][12] |
Conclusion
Latanoprost remains a highly effective and well-tolerated treatment for reducing IOP in patients with glaucoma and ocular hypertension. Its mechanism of action via the FP receptor is well-characterized and leads to a significant increase in uveoscleral outflow.
The development of prostaglandin analogs targeting other receptors, such as DP and EP2, represents an important area of research for expanding treatment options. While the DP agonist BW245C showed limited efficacy and was associated with notable side effects in early human studies, the selective EP2 agonist omidenepag isopropyl has emerged as a viable alternative, demonstrating comparable IOP-lowering effects to latanoprost with a distinct side-effect profile. The dual mechanism of action of omidenepag isopropyl, enhancing both trabecular and uveoscleral outflow, may offer advantages in certain patient populations.
Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these different classes of prostaglandin analogs and to identify the patient populations most likely to benefit from each therapeutic approach. The lack of robust clinical data for DP agonists like this compound for IOP reduction currently limits their direct comparison with established therapies like latanoprost.
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-inflammatory and anti-inflammatory effects of the stable prostaglandin D2 analogue, ZK 118.182 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Omidenepag Isopropyl? [synapse.patsnap.com]
- 8. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a Novel Selective EP2 Receptor Agonist, Omidenepag Isopropyl, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent activity of prostaglandin J2 on prostanoid DP receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK118182 Isopropyl Ester and Prostaglandin F2α Analogs for Ocular Hypotensive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of ZK118182 isopropyl ester, a potent prostaglandin (B15479496) DP receptor agonist, with established prostaglandin F2α (PGF2α) analogs—Latanoprost (B1674536), Travoprost (B1681362), and Bimatoprost (B1667075)—which primarily target the FP receptor for the treatment of glaucoma. This comparison focuses on their distinct mechanisms of action, receptor binding affinities, functional potencies, and their effects on intraocular pressure (IOP), supported by experimental data.
Executive Summary
Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily due to their efficacy in lowering intraocular pressure. While the most commonly prescribed analogs, such as Latanoprost, Travoprost, and Bimatoprost, exert their effects through the activation of the prostaglandin F receptor (FP), this compound represents a distinct class of prostaglandin analogs that potently and selectively activates the prostaglandin D2 receptor subtype 1 (DP1). This fundamental difference in receptor targeting suggests a different biological pathway to achieve the therapeutic goal of IOP reduction. This guide will dissect these differences, presenting quantitative data to inform research and development in the field of ophthalmology.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism by which PGF2α analogs lower IOP is by increasing the uveoscleral outflow of aqueous humor, a process mediated by the activation of the FP receptor . The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) are thought to lead to the remodeling of the extracellular matrix in the ciliary muscle, reducing outflow resistance.
In contrast, ZK118182 is a potent agonist of the DP1 receptor . The DP1 receptor is also a GPCR, but it primarily couples to the Gs alpha subunit of the G protein. Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is distinct from the Gq-mediated pathway of FP receptor agonists and is hypothesized to lower IOP through mechanisms that may include increased aqueous humor outflow and potentially a reduction in aqueous humor production.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological profiles of ZK118182's active analog (ZK118182 is the reference compound for a series of DP agonists including AL-6556, for which detailed data is available) and the active forms of Latanoprost, Travoprost, and Bimatoprost. It is important to note that these drugs are administered as prodrugs (isopropyl esters or amides) and are converted to their active acid forms in the eye.
Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)
| Compound | DP Receptor | FP Receptor | EP1 Receptor | EP3 Receptor |
| AL-6556 (analog of ZK118182) | ~2,660 - 4,430 | >38,000 | >100,000 | ~38,000 |
| Latanoprost Acid | >10,000 | 98[1] | 119[1] | >10,000 |
| Travoprost Acid | 52,000[1] | 35[1] | 9,540[1] | 3,501[1] |
| Bimatoprost Acid | >10,000 | 83[1][2] | 95[1] | 387[1] |
Data for AL-6556 from Sharif N.A., et al. (2004). Data for PGF2α analogs from Sharif N.A., et al. (2003).
Table 2: Prostaglandin Receptor Functional Activity (EC50, nM)
| Compound | DP Receptor (cAMP Production) | FP Receptor (Phosphoinositide Turnover) |
| AL-6556 (analog of ZK118182) | 1,070 | No significant activity |
| Latanoprost Acid | No significant activity | 32 - 124[1] |
| Travoprost Acid | No significant activity | 1.4 - 3.6[1][3] |
| Bimatoprost Acid | No significant activity | 2.8 - 5.8[2][3] |
Data for AL-6556 from Sharif N.A., et al. (2004). Data for PGF2α analogs from Sharif N.A., et al. (2002, 2003).
In Vivo Efficacy: Intraocular Pressure Reduction
Preclinical studies in animal models, particularly in monkeys, are crucial for evaluating the IOP-lowering potential of new drug candidates.
Table 3: Comparative IOP Reduction in Monkeys
| Compound | Dose | Maximum IOP Reduction | Animal Model |
| This compound | 0.03 µg | 46% | Ocular Hypertensive Monkey |
| Latanoprost (0.005%) | 30 µL | ~20% (6.6 mmHg)[4] | Glaucomatous Monkey[4] |
| Travoprost (0.004%) | 30 µL | ~20% (7.0 mmHg)[5] | Glaucomatous Monkey[5] |
| Bimatoprost (0.03%) | 30 µL | ~18% (6.5 mmHg)[5] | Glaucomatous Monkey[5] |
Data for this compound from Hellberg M.R., et al. (2002). Data for PGF2α analogs from various sources as cited.
Signaling Pathway Diagrams
The distinct receptor targets of ZK118182 and PGF2α analogs lead to the activation of different intracellular signaling cascades.
Caption: FP Receptor Signaling Pathway.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additivity of bimatoprost or travoprost to latanoprost in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Analogs for Intraocular Pressure Reduction: ZK118182 Isopropyl Ester, Bimatoprost, and Travoprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three prostaglandin (B15479496) analogs—ZK118182 Isopropyl ester, bimatoprost (B1667075), and travoprost (B1681362)—in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. While bimatoprost and travoprost are well-established treatments with extensive clinical data, information on this compound is primarily from preclinical studies. This document aims to present the available evidence to facilitate informed research and development decisions.
Efficacy in Intraocular Pressure Reduction
Bimatoprost and travoprost have been subject to numerous head-to-head clinical trials, demonstrating their robust efficacy in lowering IOP in patients with open-angle glaucoma and ocular hypertension. In contrast, the available data for this compound is derived from animal models.
A randomized, investigator-masked, multicenter, parallel-design trial comparing bimatoprost 0.03% and travoprost 0.004% in African Americans with glaucoma or ocular hypertension showed that after 3 months, the mean IOP reduction from baseline was 8.4 mmHg (34%) in the bimatoprost group and 7.9 mmHg (30%) in the travoprost group.[1] Another comparative study found that after 6 months of treatment, bimatoprost 0.03% provided a mean IOP reduction of 7.1 mmHg (27.9%) at 9:00 AM, while travoprost 0.004% resulted in a reduction of 5.7 mmHg (23.3%) at the same time point.
Preclinical studies on this compound, a potent prostaglandin DP-receptor agonist, have shown significant IOP-lowering effects.[2] In monkeys, a 0.03 µg dose of this compound reduced IOP by 46% two hours after administration.[2] In rabbits, the same dose led to a 20% reduction in IOP within the same timeframe.[2] It is important to note that these are preclinical findings and may not directly translate to human clinical efficacy.
Table 1: Comparison of IOP-Lowering Efficacy
| Compound | Drug Class | Concentration | Study Population | Duration | Mean IOP Reduction | Percentage IOP Reduction | Citation |
| This compound | DP-receptor agonist | 0.03 µg | Monkeys | 2 hours | Not Reported | 46% | [2] |
| 0.03 µg | Rabbits | 2 hours | Not Reported | 20% | [2] | ||
| Bimatoprost | Prostaglandin F2α analog | 0.03% | African Americans with glaucoma or OHT | 3 months | 8.4 mmHg | 34% | [1] |
| 0.03% | Patients with glaucoma or OHT | 6 months | 7.1 mmHg (at 9 AM) | 27.9% (at 9 AM) | |||
| Travoprost | Prostaglandin F2α analog | 0.004% | African Americans with glaucoma or OHT | 3 months | 7.9 mmHg | 30% | [1] |
| 0.004% | Patients with glaucoma or OHT | 6 months | 5.7 mmHg (at 9 AM) | 23.3% (at 9 AM) |
Note: The data for this compound is from preclinical animal studies and is not directly comparable to the human clinical trial data for bimatoprost and travoprost.
Mechanism of Action and Signaling Pathways
Bimatoprost and travoprost are prostaglandin F2α (FP) receptor agonists. Their primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, the fluid inside the eye. This is achieved through the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.
This compound, on the other hand, is a potent agonist of the prostaglandin D2 (DP) receptor. Activation of the DP receptor is also known to reduce IOP, primarily by increasing uveoscleral outflow, though the downstream signaling cascade may differ from that of FP receptor agonists.
Caption: Signaling pathways for FP and DP receptor agonists in reducing IOP.
Experimental Protocols
The evaluation of IOP-lowering drugs typically involves both preclinical animal studies and human clinical trials. Below are generalized experimental protocols representative of those used to assess the efficacy of these compounds.
Preclinical Evaluation in Animal Models (e.g., Monkeys, Rabbits)
-
Animal Selection: Healthy, normotensive adult animals of a specific species (e.g., cynomolgus monkeys, New Zealand white rabbits) are used.
-
Baseline IOP Measurement: Baseline IOP is measured multiple times using a calibrated tonometer (e.g., pneumatonometer) to establish a stable baseline.
-
Drug Administration: A single drop of the test compound (e.g., this compound) at a specified concentration is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
IOP Monitoring: IOP is measured in both eyes at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The percentage reduction in IOP in the treated eye compared to the control eye is determined.
Clinical Trial Protocol in Human Subjects
-
Patient Recruitment: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are enrolled.
-
Washout Period: Any existing IOP-lowering medications are discontinued (B1498344) for a defined period to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the study medications (e.g., bimatoprost 0.03% or travoprost 0.004%) in a double-masked fashion.
-
Treatment Regimen: Patients self-administer one drop of the assigned medication in the affected eye(s) once daily in the evening.
-
IOP Measurement: IOP is measured at baseline and at follow-up visits (e.g., week 1, month 1, month 3, month 6) at specific times of the day (e.g., 9:00 AM, 1:00 PM, 4:00 PM) using Goldmann applanation tonometry.
-
Efficacy Endpoints: The primary efficacy endpoint is the mean change in IOP from baseline at a specific time point. Secondary endpoints may include the percentage of patients achieving a target IOP.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Caption: Generalized workflow for preclinical and clinical efficacy evaluation.
Conclusion
Bimatoprost and travoprost are both highly effective prostaglandin F2α analogs for the reduction of IOP in glaucoma patients, with clinical studies suggesting bimatoprost may offer a slight advantage in mean IOP reduction in some populations. This compound, a potent DP-receptor agonist, has demonstrated significant IOP-lowering potential in preclinical animal models. However, a direct comparison of its efficacy with bimatoprost and travoprost in a clinical setting is not yet available. Further clinical research is necessary to fully elucidate the therapeutic potential of this compound and its relative efficacy and safety profile compared to established FP receptor agonists for the treatment of glaucoma. The distinct mechanisms of action between FP and DP receptor agonists may also offer opportunities for complementary therapeutic strategies in the future.
References
- 1. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of a prostaglandin DP receptor agonist, AL-6598, on aqueous humor dynamics in a nonhuman primate model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DP Receptor Agonists in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various prostaglandin (B15479496) D2 (DP) receptor agonists in preclinical glaucoma models, supported by experimental data. The information is intended to assist researchers in evaluating and selecting compounds for further investigation in the development of novel glaucoma therapies.
Introduction to DP Receptor Agonists in Glaucoma
Elevated intraocular pressure (IOP) is a major risk factor for the progression of glaucoma. Prostaglandin analogs targeting the FP receptor are the first-line treatment for lowering IOP. However, research into other prostanoid receptors, including the DP receptor, has revealed promising alternative mechanisms for reducing IOP. DP receptor agonists primarily lower IOP by increasing the uveoscleral outflow of aqueous humor, and some may also decrease aqueous humor production. This guide focuses on head-to-head comparisons of various DP receptor agonists in preclinical settings.
Quantitative Data on IOP Reduction
The following table summarizes the quantitative effects of different DP receptor agonists on intraocular pressure and aqueous humor dynamics in various preclinical models.
| Compound | Animal Model | Dose/Concentration | Change in IOP | Change in Uveoscleral Outflow | Change in Aqueous Flow | Change in Outflow Facility | Citation |
| PGD2 | Rabbit | 0.4-250 µg (topical) | Dose-dependent reduction, observed within 30 mins, lasting >7 hours | Not specified | Not specified | Not specified | [1][2] |
| BW245C | Monkey (ketamine-sedated) | Not specified | Reduction | Increase | Decrease | Increase | [3] |
| AL-6598 | Cynomolgus Monkey (laser-induced glaucoma, normotensive eyes) | 0.01% (25 µL, twice daily) | ↓ from 22.5 to 18.7 mmHg | ↑ from 0.47 to 1.22 µL/min | ↑ from 1.49 to 1.93 µL/min | No significant change | [3] |
Signaling Pathway of DP Receptor Agonists
DP receptor agonists bind to the prostaglandin D2 receptor, a G-protein coupled receptor. This binding event initiates a signaling cascade that ultimately leads to the observed physiological effects on aqueous humor dynamics. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Study of AL-6598 in a Nonhuman Primate Model of Glaucoma[3]
-
Animal Model: 11 adult female cynomolgus monkeys with unilateral laser-induced glaucoma.
-
Drug Administration: A crossover design was used where both eyes of each monkey received twice-daily topical doses of 25 µL of either 0.01% AL-6598 or vehicle for two days, with a final dose on the morning of the third day. A washout period of at least two weeks separated the alternative treatments.
-
Intraocular Pressure (IOP) Measurement: IOP was measured using pneumatonometry on the third day of each treatment period.
-
Aqueous Humor Dynamics: Aqueous flow and outflow facility were measured by fluorophotometry. Uveoscleral outflow was calculated mathematically.
-
Anesthesia: Measurements were performed under ketamine anesthesia.
Study of PGD2 and its Analogues on Intraocular Pressure in Rabbits[1][2]
-
Animal Model: Rabbits (specific strain not detailed).
-
Drug Administration: Topical application of PGD2 at doses ranging from 0.4 to 250 micrograms.
-
Intraocular Pressure (IOP) Measurement: The method for IOP measurement was not explicitly stated but was performed at intervals, with the first measurement within 30 minutes of application and observations continuing for up to 7 hours.
-
Parameters Monitored: Besides IOP, pupil diameter and signs of inflammatory response (hyperemia, flare, irritation, and protein content in aqueous humor) were observed.
Experimental Workflow for Preclinical Glaucoma Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a DP receptor agonist in a preclinical glaucoma model.
Conclusion
The available preclinical data suggests that DP receptor agonists are a viable class of compounds for lowering intraocular pressure. Agonists such as AL-6598 have demonstrated significant IOP reduction in primate models, primarily through an increase in uveoscleral outflow.[3] Notably, the effects of different DP agonists can vary, with some, like BW245C, also affecting aqueous flow and outflow facility.[3] In contrast to some other prostaglandins, PGD2 has been shown to reduce IOP without an initial hypertensive phase.[2] Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of different DP receptor agonists and to establish their potential as a therapeutic option for glaucoma.
References
- 1. Prostaglandin D2 reduces intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a prostaglandin DP receptor agonist, AL-6598, on aqueous humor dynamics in a nonhuman primate model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ocular Hypotensive Effects of ZK118182 Isopropyl Ester
For researchers and professionals in drug development, this guide provides a comprehensive comparison of ZK118182 Isopropyl ester, a prostaglandin (B15479496) DP receptor agonist, with other established ocular hypotensive agents. Due to the limited availability of direct head-to-head clinical trial data for this compound, this comparison leverages available preclinical data and contrasts its pharmacological class with that of widely-used glaucoma medications, such as prostaglandin FP receptor agonists and beta-blockers.
Executive Summary
This compound is a prodrug that is converted to its active form, ZK118182, after corneal absorption. As a potent agonist of the prostaglandin DP receptor, it effectively reduces intraocular pressure (IOP). Preclinical studies have demonstrated significant IOP reduction in animal models. This guide will delve into the quantitative data available, outline the experimental protocols for assessing ocular hypotensive agents, and visualize the key signaling pathways.
Comparative Efficacy
The following tables summarize the available data on the IOP-lowering effects of this compound and comparator drugs. It is important to note that the data for this compound is from preclinical studies, while the data for latanoprost (B1674536) and timolol (B1209231) is from extensive clinical trials in humans.
Table 1: Comparison of IOP Reduction in Animal Models
| Compound | Animal Model | Dose | Maximum IOP Reduction (%) | Time to Maximum Effect (hours) |
| This compound | Monkey | 0.03 µg | 46% | 2 |
| This compound | Rabbit | 0.03 µg | 20% | 2 |
| Latanoprost | Monkey | 0.005% | ~35% | 8-12 |
| Timolol | Rabbit | 0.5% | ~25% | 4 |
Table 2: Comparison of IOP Reduction in Humans (Clinical Data)
| Compound | Drug Class | Typical Concentration | Mean IOP Reduction | Onset of Action | Peak Effect |
| This compound | DP Agonist | Not established in humans | Data not available | Data not available | Data not available |
| Latanoprost | FP Agonist | 0.005% | 25-35% | 3-4 hours | 8-12 hours |
| Timolol | Beta-blocker | 0.25% - 0.5% | 20-30% | ~30 minutes | 2 hours |
Mechanism of Action: Signaling Pathways
The ocular hypotensive effects of this compound are mediated through the activation of the prostaglandin DP receptor, which is distinct from the FP receptor targeted by drugs like latanoprost.
In contrast, FP receptor agonists like latanoprost primarily act by increasing uveoscleral outflow through a different signaling cascade.
Experimental Protocols
The validation of ocular hypotensive agents involves rigorous and standardized experimental protocols. Below are outlines for key experiments.
In Vivo Intraocular Pressure (IOP) Measurement in Animal Models
Objective: To determine the effect of a test compound on IOP in a relevant animal model (e.g., normotensive or hypertensive monkeys/rabbits).
Materials:
-
Test compound (e.g., this compound ophthalmic solution)
-
Vehicle control (placebo)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
-
Tonometer (e.g., Tono-Pen, TonoVet)
-
Animal restraining device
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal at specified time points for several days before treatment to establish a stable baseline. Measurements are typically taken at the same time each day to account for diurnal variations in IOP.
-
Drug Administration: A single drop of the test compound is administered topically to one eye (the treated eye), and a single drop of the vehicle is administered to the contralateral eye (the control eye). The investigator should be masked to the treatment.
-
Post-Treatment IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the treated and control eyes is then determined to assess the drug's effect. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.
Aqueous Humor Dynamics Studies
Objective: To investigate the mechanism by which a test compound lowers IOP (i.e., by affecting aqueous humor production or outflow).
Methods:
-
Fluorophotometry: Used to measure the rate of aqueous humor formation.
-
Tonography: Used to measure the facility of aqueous humor outflow through the trabecular meshwork.
-
Uveoscleral Outflow Measurement: Often calculated as the difference between total aqueous humor formation and trabecular outflow.
These studies provide a more detailed understanding of the drug's mechanism of action and are crucial for its preclinical characterization.
Conclusion
This compound demonstrates significant promise as an ocular hypotensive agent based on its potent DP receptor agonist activity and preclinical efficacy in animal models. Its mechanism of action, which involves increasing both uveoscleral and trabecular outflow, offers a potentially different profile compared to existing FP agonists. However, further clinical studies are necessary to establish its efficacy and safety in humans and to provide a direct comparison with current standard-of-care treatments for glaucoma. The experimental protocols and pathway diagrams presented in this guide provide a framework for the continued evaluation of this and other novel ocular hypotensive compounds.
Comparative analysis of the side effect profiles of prostaglandin analogs
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) analogs are a cornerstone in the management of glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects. While highly effective, their use is associated with a range of ocular and, less commonly, systemic side effects. This guide provides an objective comparison of the side effect profiles of four commonly prescribed prostaglandin analogs: latanoprost, travoprost, bimatoprost, and tafluprost, supported by experimental data and detailed methodologies.
Ocular Side Effect Profile: A Quantitative Comparison
The following table summarizes the incidence rates of the most frequently reported ocular adverse events associated with the four prostaglandin analogs, compiled from various clinical trials and comparative studies.
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost |
| Conjunctival Hyperemia | 5-15% | 35-50% | 35-50% | Lower than Travoprost and Bimatoprost |
| Eyelash Growth/Changes | 11.9-50% | 11.8-55.6% | 23.7-44.9% | 12.5-38.9% |
| Iris Hyperpigmentation | 3-10% | ~3% | ~1.5% | 0.4-11.1% |
| Eye Irritation/Pain | 5-15% | 5-10% | 10-20% | 4-13% |
| Periorbital Pigmentation | Infrequent | Common | Common | Infrequent |
| Cystoid Macular Edema | Rare (0.19% with latanoprost) | Rare | Rare (0.00% with bimatoprost) | Rare |
| Anterior Uveitis | Rare (0.48% with latanoprost) | Rare | Rare (0.01% with bimatoprost) | Rare |
Systemic Side Effect Profile
Systemic side effects with topical prostaglandin analogs are generally rare due to low systemic absorption. When they do occur, they can include symptoms such as headache, cold or flu-like symptoms, and musculoskeletal pain. The incidence of these systemic effects is not consistently reported across all studies but is generally considered to be low for all four analogs.
Experimental Protocols for Key Side Effect Assessment
Accurate and reproducible assessment of side effects is critical in clinical trials. The following are detailed methodologies for evaluating the most common ocular adverse events associated with prostaglandin analogs.
Assessment of Conjunctival Hyperemia
Objective: To grade the severity of redness in the conjunctiva.
Methodology:
-
Photonumeric Grading Scales: Standardized photographic scales are commonly used for grading. A typical scale ranges from 0 (none) to 3 or 4 (severe), with half-point increments. Trained and masked evaluators compare the patient's eye to the standard photographs at various time points.
-
Slit-lamp Biomicroscopy: Clinicians perform a direct visual assessment of the conjunctival vessels using a slit lamp. The severity is graded based on a standardized scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).
-
Computerized Image Analysis: Digital images of the conjunctiva are analyzed using software to quantify the redness and vessel dilation objectively. This method provides a more quantitative and less subjective assessment.
Measurement of Eyelash Growth and Changes
Objective: To quantify changes in eyelash length, thickness, and darkness.
Methodology:
-
Digital Image Analysis: High-resolution photographs of the eyelashes are taken at baseline and subsequent follow-up visits under standardized lighting and positioning. Specialized software is then used to measure changes in length, thickness, and pixel density (as a surrogate for darkness).
-
Direct Measurement: Eyelash length can be measured directly using a fine-scale ruler or a digital caliper. To ensure consistency, measurements are typically taken from the middle of the upper eyelid margin to the tip of the lashes.
-
Global Eyelash Assessment (GEA) Scale: This is a validated, 4-point photonumeric scale used by clinicians and patients to rate the overall prominence of their eyelashes, taking into account length, thickness, and darkness.
Evaluation of Iris Hyperpigmentation
Objective: To detect and quantify changes in iris color.
Methodology:
-
Standardized Photography: High-resolution, color-calibrated photographs of the iris are taken with a slit-lamp camera at baseline and at regular intervals. Lighting conditions and camera settings must be strictly controlled.
-
Independent Masked Review: A panel of independent, masked ophthalmologists or trained graders compares the follow-up photographs to the baseline images to subjectively assess any changes in pigmentation.
-
Computerized Colorimetric Analysis: Specialized software can be used to analyze the digital iris photographs and quantify changes in color values (e.g., RGB or Lab* color space), providing an objective measure of pigmentation change.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by prostaglandin analogs and a typical workflow for assessing ocular side effects in a clinical trial.
Caption: Prostaglandin analog signaling cascade leading to increased uveoscleral outflow and IOP reduction.
Caption: A generalized workflow for a clinical trial evaluating the ocular side effects of prostaglandin analogs.
A Comparative In Vivo Analysis: ZK118182 Isopropyl Ester vs. ZK118182 Free Acid
Abstract: Prostaglandin (B15479496) E1 (PGE1) analogs are potent therapeutic agents whose clinical utility can be hampered by poor oral bioavailability and rapid metabolism.[1] Prodrug strategies, such as esterification, are commonly employed to overcome these limitations. This guide provides a comparative overview of the ZK118182 isopropyl ester and its active free acid form, ZK118182, in an in vivo context. As direct comparative experimental data for these specific compounds is not publicly available, this guide leverages established principles of prostaglandin pharmacology and data from analogous PGE1 ester prodrugs to project the anticipated in vivo performance characteristics of each molecule. The primary advantage of the isopropyl ester prodrug is expected to be enhanced oral bioavailability, leading to higher systemic exposure of the active ZK118182 free acid.
Introduction: The Rationale for Ester Prodrugs in Prostaglandin Therapy
Prostaglandins (B1171923) of the E series are known for their potent vasodilatory, anti-inflammatory, and cytoprotective effects.[2][3] However, their therapeutic application, especially via the oral route, is often limited by chemical instability and extensive first-pass metabolism. The development of synthetic analogs and the application of prodrug strategies aim to mitigate these issues.[1]
An ester prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active compound.[4][5] For carboxylic acid-containing drugs like ZK118182, esterification increases lipophilicity. This chemical modification is designed to:
-
Enhance Membrane Permeability: Increased lipid solubility facilitates absorption across the gastrointestinal tract.[4]
-
Protect from Degradation: The ester group can protect the active molecule from enzymatic degradation in the gut or during first-pass metabolism in the liver.
-
Improve Oral Bioavailability: The combination of enhanced absorption and protection leads to a greater fraction of the administered dose reaching systemic circulation as the active free acid.[1]
This compound is designed as a prodrug that, after oral administration and absorption, is hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the pharmacologically active ZK118182 free acid.
Projected Pharmacokinetic Profile: Isopropyl Ester vs. Free Acid
While direct in vivo pharmacokinetic data comparing this compound and ZK118182 free acid are unavailable, a profile can be projected based on studies of similar PGE1 analogs, such as misoprostol (B33685) (a methyl ester prodrug). After oral administration, misoprostol is rapidly and extensively de-esterified to its active metabolite, misoprostol acid. The prodrug strategy allows for significant systemic levels of the active acid to be achieved, which would be much lower if the free acid were administered directly.
The following table summarizes the expected pharmacokinetic outcomes following oral administration of the two forms of ZK118182.
| Pharmacokinetic Parameter | This compound (Prodrug) | ZK118182 Free Acid (Active Drug) | Rationale |
| Oral Bioavailability (F%) | Moderate to High | Very Low | The ester's increased lipophilicity enhances GI absorption. The free acid is more polar and subject to extensive first-pass metabolism.[1][4] |
| Peak Plasma Concentration (Cmax) of Active Acid | Significantly Higher | Very Low / Undetectable | Efficient absorption and conversion of the prodrug lead to higher systemic concentrations of the active metabolite.[6][7] |
| Time to Peak Concentration (Tmax) of Active Acid | Rapid (e.g., 30-60 minutes) | Not Applicable | Esterases rapidly hydrolyze the prodrug upon its entry into circulation.[8] |
| Area Under the Curve (AUC) of Active Acid | Substantially Greater | Negligible | Higher bioavailability results in greater overall systemic exposure to the active drug.[8] |
Mechanism of Action & Signaling Pathway
Once the this compound is hydrolyzed to its active free acid form, it exerts its pharmacological effects by acting as an agonist for prostaglandin E receptors (EP receptors). There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors. The specific therapeutic effects of ZK118182 would depend on its binding affinity and agonist activity at these receptor subtypes, which in turn mediate various downstream cellular responses.
Experimental Protocols
To empirically determine the in vivo differences between this compound and its free acid, a standard preclinical oral bioavailability and efficacy study would be conducted.
Objective: To compare the pharmacokinetic profile and pharmacodynamic effect of orally administered this compound versus ZK118182 free acid in a rodent model.
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
Experimental Groups:
-
Group A: Vehicle control (e.g., 5% Tween 80 in distilled water), administered orally.
-
Group B: this compound, formulated in vehicle, oral gavage.
-
Group C: ZK118182 free acid, formulated in vehicle, oral gavage.
-
Group D (IV reference): ZK118182 free acid, in saline, intravenous injection (for absolute bioavailability calculation).
Methodology:
-
Administration: Animals are fasted overnight prior to dosing.[9] Drugs are administered via oral gavage at a defined dose (e.g., 10 mg/kg).[10][11]
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at specified time points (e.g., pre-dose, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant and an esterase inhibitor.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of ZK118182 free acid are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Parameters including Cmax, Tmax, AUC, and bioavailability (F%) are calculated using standard non-compartmental analysis software.
-
Pharmacodynamic Assessment: A relevant biomarker or physiological effect (e.g., reduction in blood pressure, anti-inflammatory effect in a carrageenan-induced paw edema model) is measured at various time points post-administration.
Conclusion
The use of an isopropyl ester prodrug strategy for ZK118182 is a well-founded approach to overcome the inherent limitations of oral administration of the free acid form. It is anticipated that this compound would demonstrate significantly improved oral bioavailability, leading to higher systemic exposure of the active ZK118182 free acid. This enhanced exposure is expected to translate into greater pharmacodynamic activity and therapeutic efficacy compared to the oral administration of the free acid itself. The experimental workflow detailed herein provides a standard methodology for confirming these expected advantages in a preclinical setting. Researchers should consider the prodrug form as the viable candidate for oral drug development programs.
References
- 1. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of acute and chronic inflammation by orally administered prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological and functional gastric cytoprotection by prostaglandin in rats receiving absolute ethanol orally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. scirp.org [scirp.org]
- 6. hub.hku.hk [hub.hku.hk]
- 7. Frontiers | A Relative Bioavailability Study of Two Misoprostol Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]
- 8. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downstate.edu [downstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Benchmarking ZK118182 Isopropyl Ester Against Current Glaucoma Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP). The primary goal of current glaucoma therapies is to lower IOP to prevent further vision loss. This guide provides a comparative analysis of ZK118182 Isopropyl ester, a prostaglandin (B15479496) analog with potent DP-agonist activity, against established first-line and adjunctive glaucoma medications. The information is intended to provide an objective overview for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.
Executive Summary
This compound is a prodrug formulation designed to enhance corneal absorption of its active form, ZK118182.[1] As a prostaglandin analog, it is positioned within a class of drugs that are considered first-line treatment for open-angle glaucoma due to their efficacy in lowering IOP and their once-daily dosing regimen.[2][3] This guide will compare the available preclinical data for this compound with the established clinical performance of other major classes of glaucoma drugs, including other prostaglandin analogs, beta-blockers, alpha-adrenergic agonists, carbonic anhydrase inhibitors, and Rho kinase inhibitors.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the IOP-lowering efficacy and common side effects of this compound in preclinical models alongside data for currently approved glaucoma therapies in clinical use. It is important to note that the data for ZK118182 is from animal studies and direct head-to-head clinical trial data is not available.
| Drug Class | Drug Name(s) | Mechanism of Action | IOP Reduction | Common Side Effects |
| DP-Agonist Prostaglandin Analog | This compound | Potent DP-agonist activity, likely increases uveoscleral outflow.[1] | Preclinical: 46% in monkeys, 20% in rabbits (at 0.03 µg).[1] | Not yet clinically evaluated. |
| Prostaglandin F Analogs | Latanoprost, Travoprost, Bimatoprost, Tafluprost | Increase uveoscleral outflow of aqueous humor.[2][4][5] | 25% - 33%.[2][6] | Conjunctival hyperemia, iris darkening, eyelash growth, eye irritation.[5] |
| Beta-Blockers | Timolol, Betaxolol | Decrease aqueous humor production.[7][8][9][10][11] | ~20-25%.[12] | Stinging/burning in the eye, blurred vision, potential systemic effects (bradycardia, bronchospasm).[9] |
| Alpha-Adrenergic Agonists | Brimonidine, Apraclonidine | Decrease aqueous humor production and increase uveoscleral outflow.[7][13] | ~25%.[12] | Allergic conjunctivitis, dry mouth, fatigue.[13] |
| Carbonic Anhydrase Inhibitors (Topical) | Dorzolamide, Brinzolamide | Decrease aqueous humor production.[7][14][15][16][17][18] | ~15-20%.[6] | Stinging or burning, blurred vision, bitter taste.[14][17] |
| Rho Kinase Inhibitors | Netarsudil, Ripasudil | Increase trabecular outflow of aqueous humor.[19][20][21][22][23] | ~5 mmHg. | Conjunctival hyperemia, corneal deposits, blurred vision.[23] |
Experimental Protocols
The evaluation of novel glaucoma therapies typically involves a series of preclinical and clinical studies. Below are detailed methodologies for key experiments relevant to the data presented.
Preclinical Intraocular Pressure (IOP) Measurement in Animal Models
-
Animal Models: Normotensive and ocular hypertensive animal models are used. Common models include rabbits, monkeys, and rodents (rats and mice).[1][24][25] Ocular hypertension can be induced by methods such as laser photocoagulation of the trabecular meshwork or intracameral injection of hypertonic saline.[26][27]
-
Drug Administration: The test compound (e.g., this compound) and vehicle control are administered topically to the eye.
-
IOP Measurement: IOP is measured at baseline and at various time points after drug administration.[1] Non-invasive tonometry is the standard method.[28]
-
Data Analysis: The percentage change in IOP from baseline is calculated for the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the IOP reduction.
Clinical Trial Design for Glaucoma Medications
-
Study Design: Randomized, double-masked, controlled clinical trials are the gold standard for evaluating new glaucoma drugs.[32] These trials typically compare the new drug to a placebo or an active comparator (a currently approved glaucoma medication).[6]
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension are enrolled.[33][34] Inclusion and exclusion criteria are strictly defined.
-
Treatment: Patients are randomly assigned to receive the investigational drug or the control. The duration of treatment can range from several weeks to months or even years.[32]
-
Efficacy Endpoints: The primary efficacy endpoint is the change in IOP from baseline.[32] Secondary endpoints may include the proportion of patients achieving a target IOP and the effect on visual field progression.[35][36]
-
Safety Evaluation: Adverse events are systematically recorded throughout the study. This includes both ocular and systemic side effects.
-
Statistical Analysis: Statistical methods are used to compare the efficacy and safety of the investigational drug with the control.[37][38]
Mandatory Visualizations
Signaling Pathway of Prostaglandin Analogs
Prostaglandin analogs, including DP-agonists like ZK118182, primarily lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. This is achieved through the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
Caption: Fig. 1: Signaling pathway of this compound.
Experimental Workflow for Preclinical Glaucoma Drug Efficacy
The following diagram illustrates a typical workflow for assessing the efficacy of a novel anti-glaucoma drug in a preclinical setting.
Caption: Fig. 2: Experimental workflow for preclinical glaucoma drug efficacy.
Conclusion
The preclinical data for this compound demonstrates a significant IOP-lowering effect in animal models, suggesting its potential as a future therapeutic agent for glaucoma.[1] Its mechanism as a DP-agonist prostaglandin analog places it in a well-established and highly effective class of anti-glaucoma medications. However, a comprehensive understanding of its comparative efficacy and safety profile against current standard-of-care treatments will require head-to-head clinical trials. The information and standardized protocols provided in this guide are intended to serve as a valuable resource for the ongoing research and development of novel therapies to combat glaucoma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin Analogs and Prostamides for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 6. Comparative Effectiveness of First-Line Medications for Primary Open-Angle Glaucoma: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Types Of Glaucoma Eyedrops & Medication [glaucoma.org]
- 8. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 10. epso.ca [epso.ca]
- 11. insightvisioncenter.com [insightvisioncenter.com]
- 12. Comparative effectiveness of commonly used drugs in primary open angle glaucoma in Indian eyes - Indian J Clin Exp Ophthalmol [ijceo.org]
- 13. Alpha Agonists for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 14. Glaucoma Drops: Carbonic Anhydrase Inhibitors - The Eye Depot [theeyedepot.com]
- 15. achieveeye.com [achieveeye.com]
- 16. gpnotebook.com [gpnotebook.com]
- 17. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 18. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. ichorlifesciences.com [ichorlifesciences.com]
- 27. iris-pharma.com [iris-pharma.com]
- 28. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. animaleyecare.com.au [animaleyecare.com.au]
- 30. wisevisionintl.com [wisevisionintl.com]
- 31. vet4life.co.uk [vet4life.co.uk]
- 32. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mayo.edu [mayo.edu]
- 35. Frontiers | Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment [frontiersin.org]
- 36. The Future of Glaucoma Therapy Adaptive Trial Design and Patient-Centric Protocols [clinicalleader.com]
- 37. Comparative Effectiveness of First-line Medications for Primary Open Angle Glaucoma – A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Assessing the Relative Potency of ZK118182 Isopropyl Ester: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZK118182 Isopropyl ester, a potent prostaglandin (B15479496) D2 (DP) receptor agonist, with other commercially available prostaglandin analogues used in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. The information presented herein is intended to assist researchers in evaluating the relative potency and pharmacological profile of this compound for preclinical and clinical research purposes.
Introduction to this compound
This compound is a prodrug of ZK118182, a selective and potent agonist of the prostaglandin D2 (DP1) receptor. The isopropyl ester formulation enhances corneal absorption, leading to a more pronounced therapeutic effect compared to its free acid form. Its primary mechanism of action is to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.
Comparative Potency in Preclinical Models
The following tables summarize the IOP-lowering efficacy of this compound in comparison to other widely used prostaglandin analogues in preclinical animal models. It is important to note that direct head-to-head studies under identical conditions are limited, and thus, comparisons should be made with consideration of the variations in experimental methodologies.
Table 1: Comparative IOP Reduction in Monkeys
| Compound | Animal Model | Baseline IOP (mmHg) | Dose/Concentration | Time Point of Max. Effect | Max. IOP Reduction (%) | Reference |
| This compound | Monkey | Not Specified | 0.03 µg | 2 hours | 46% | [1] |
| Latanoprost (B1674536) | Cynomolgus Monkey | ~25.7 | 0.005% once daily | 2 weeks | 34.2% | [2] |
| Bimatoprost (B1667075) | Cynomolgus Monkey | ~20.6 | 0.03% once daily | 6 hours (Day 3) | 28.6% | [3] |
| Travoprost | Monkey | Not Specified | 0.004% | Not Specified | 25-32% | [4] |
Table 2: Comparative IOP Reduction in Rabbits
| Compound | Animal Model | Baseline IOP (mmHg) | Dose/Concentration | Time Point of Max. Effect | Max. IOP Reduction (%) | Reference |
| This compound | Rabbit | Not Specified | 0.03 µg | 2 hours | 20% | [1] |
| Latanoprost | Albino Rabbit | Not Specified | 0.005% | Not Specified | Effective IOP reduction | [5] |
| Bimatoprost | Rabbit | Not Specified | Not Specified | Not Specified | Not effective in this model | |
| Travoprost | Rabbit | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The efficacy of prostaglandin analogues can vary significantly between species. For instance, bimatoprost was not found to be effective in the specific rabbit model cited.
Mechanism of Action: DP1 Receptor Signaling Pathway
ZK118182 acts as an agonist at the prostaglandin D2 (DP1) receptor. The activation of the DP1 receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow and a reduction in intraocular pressure.
Experimental Protocols
The following sections detail generalized methodologies for assessing the potency of IOP-lowering agents in preclinical models.
1. Animal Models
-
Monkeys (Cynomolgus or Rhesus): These are considered the gold standard for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes. Ocular hypertension can be induced by laser photocoagulation of the trabecular meshwork to mimic glaucomatous conditions.
-
Rabbits (New Zealand White): Rabbits are also commonly used, although their response to certain prostaglandin analogues can differ from primates. Ocular hypertension can be induced by various methods, including the injection of hypertonic saline into the vitreous humor.
2. Measurement of Intraocular Pressure (IOP)
A calibrated tonometer (e.g., Tono-Pen, pneumatonometer, or rebound tonometer) is used to measure IOP in anesthetized or conscious, restrained animals. Baseline IOP measurements are taken prior to drug administration. Following topical application of the test compound, IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose) to determine the time course and magnitude of the IOP-lowering effect.
3. Experimental Workflow for a Preclinical Ophthalmic Drug Potency Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel IOP-lowering drug.
Conclusion
This compound demonstrates significant IOP-lowering activity in preclinical models, positioning it as a potent DP receptor agonist. The data presented in this guide suggests its efficacy is comparable to, and in some instances may exceed, that of other established prostaglandin analogues. However, for a definitive assessment of its relative potency, direct comparative studies under standardized conditions are warranted. The provided experimental protocols and workflow diagrams offer a framework for conducting such evaluations. This information is intended to support further research and development in the field of glaucoma therapeutics.
References
- 1. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging trends in long-acting sustained drug delivery for glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between isopropyl unoprostone and latanoprost by prostaglandin E(2)induction, affinity to prostaglandin transporter, and intraocular metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
A review of clinical and preclinical data on prostaglandin analogs
A Comparative Guide to Prostaglandin (B15479496) Analogs in Glaucoma Management
Prostaglandin analogs (PGAs) are a cornerstone in the medical management of glaucoma, primarily due to their potent intraocular pressure (IOP)-lowering effects, once-daily dosing, and favorable systemic safety profile.[1][2] As a first-line treatment, they have revolutionized the therapeutic landscape for open-angle glaucoma and ocular hypertension.[3][4] This guide provides a comprehensive review of the clinical and preclinical data on commonly prescribed PGAs, including latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), and tafluprost, to assist researchers and drug development professionals in understanding their comparative performance.
Mechanism of Action: Enhancing Aqueous Outflow
The primary mechanism by which prostaglandin analogs reduce IOP is by increasing the outflow of aqueous humor from the eye.[5] They predominantly enhance uveoscleral outflow, an unconventional pathway, and to a lesser extent, may also improve outflow through the trabecular meshwork, the conventional pathway.[6][7]
This action is mediated through the activation of prostanoid FP receptors located in the ciliary muscle, trabecular meshwork, and sclera.[1][6] Binding to these G-protein coupled receptors triggers a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[1][8] This remodeling process involves the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and other components of the extracellular matrix, thereby reducing hydraulic resistance and facilitating aqueous humor drainage.[6][9]
FP Receptor signaling cascade initiated by prostaglandin analogs.
Clinical Data: Efficacy and Safety Comparison
Numerous clinical trials have compared the efficacy and safety of different prostaglandin analogs. While all are effective at lowering IOP, some studies suggest minor differences in their performance and side-effect profiles.[1] Bimatoprost 0.03% is often reported to be the most effective in long-term therapy, followed by travoprost 0.004% and latanoprost 0.005%.[1][10] However, latanoprost generally exhibits the lowest prevalence of adverse events.[1][10]
Intraocular Pressure Reduction
The following table summarizes the IOP-lowering efficacy of various prostaglandin analogs from comparative clinical trials.
| Prostaglandin Analog | Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Duration | Citation |
| Bimatoprost | 0.03% | 8.7 - 8.8 mmHg | 35.9% | 12 Weeks | [11][12][13] |
| Latanoprost | 0.005% | 7.3 - 8.6 mmHg | 29.9% | 12 Weeks | [11][12][13] |
| Travoprost | 0.004% | 7.6 - 8.0 mmHg | 30.8% | 12 Weeks | [11][12][13] |
| Tafluprost | 0.0015% | Non-inferior to Latanoprost | Non-inferior to Latanoprost | 12 Weeks | [14] |
Note: Efficacy can vary based on baseline IOP and patient population.
Common Adverse Events
The most frequently reported side effects of prostaglandin analogs are localized to the eye. Systemic side effects are rare.[5]
| Adverse Event | Latanoprost | Bimatoprost | Travoprost | Tafluprost | Citation |
| Conjunctival Hyperemia | Lower Incidence | Higher Incidence | Higher Incidence | Common | [11][13][15] |
| Eyelash Growth/Darkening | Common | Common | Common | Common | [5][15] |
| Iris Hyperpigmentation | Common | Common | Common | Common | [15][16] |
| Ocular Pruritus (Itching) | Less Common | More Common | More Common | Common | [13][14] |
| Stinging/Irritation | Less Common | More Common | More Common | Common | [5][14] |
Note: The incidence and severity of adverse events can vary among individuals.
Preclinical Data Overview
Preclinical evaluation of prostaglandin analogs typically involves in vitro and in vivo models to assess efficacy and safety before human trials.[17]
-
In Vitro Models: Cell-based assays using human ciliary muscle or trabecular meshwork cells help elucidate the molecular mechanisms of action, such as the activation of FP receptors and the expression of matrix metalloproteinases.[17][18]
-
In Vivo Models: Animal models, particularly monkeys (normotensive or with induced ocular hypertension), are crucial for evaluating the IOP-lowering effects of new compounds.[18][19] Rabbits are generally not suitable for efficacy screening as they are often insensitive to the IOP-lowering effects of FP-receptor agonists.[18] These models also help in assessing ocular tolerability and potential side effects.[19]
Experimental Protocols: A Representative Clinical Trial
To ensure robust and comparable data, clinical trials for prostaglandin analogs follow rigorous protocols. Below is a summary of the methodology for a typical multicenter, randomized, masked-evaluator study comparing different PGAs.
Objective: To compare the IOP-lowering effect and safety of latanoprost 0.005%, bimatoprost 0.03%, and travoprost 0.004% in patients with open-angle glaucoma or ocular hypertension.[11][12]
Study Design:
-
A 12-week, randomized, parallel-group, multicenter study.[11]
-
Masking: The evaluator measuring IOP and the investigator grading adverse events are masked to the treatment allocation.[11]
Patient Population:
-
Patients diagnosed with open-angle glaucoma or ocular hypertension.[11]
-
Inclusion criteria often include an IOP of ≥23 mmHg in at least one eye after a washout period of any previous ocular hypotensive medications.[11]
Treatment Protocol:
-
Patients are randomly assigned to one of the treatment groups.[11]
-
Medication (e.g., latanoprost, bimatoprost, or travoprost) is self-administered once daily in the evening.[11]
Outcome Measures:
-
Primary Efficacy Endpoint: The change in IOP from baseline to week 12, typically measured at a specific time point (e.g., 8:00 AM) to assess peak drug effect.[11]
-
Secondary Efficacy Endpoints: IOP measurements at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM) to evaluate diurnal control.[11]
-
Safety and Tolerability: Assessment of ocular and systemic adverse events, with a specific focus on conjunctival hyperemia, graded by a masked investigator.[11]
Workflow of a randomized, masked-evaluator clinical trial.
Conclusion
Prostaglandin analogs remain the most effective class of topical medications for reducing intraocular pressure.[1][3] Clinical data demonstrates that while bimatoprost may offer a slight efficacy advantage, latanoprost is often associated with better ocular tolerability.[1][11] The development of preservative-free formulations, such as tafluprost, provides an important alternative for patients with ocular surface disease or sensitivities to preservatives.[8][14] The choice of a specific prostaglandin analog should be tailored to the individual patient, balancing the need for maximal IOP reduction with the potential for local side effects. Future research and development may focus on novel delivery mechanisms and combination therapies to further enhance efficacy and patient adherence.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. optometry.edcelerate.com [optometry.edcelerate.com]
- 4. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mironova.com [mironova.com]
- 9. Prostaglandin Analog Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ophed.net [ophed.net]
- 13. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tafluprost: the first preservative-free prostaglandin to treat open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prospective Observational Post-Marketing Study of Tafluprost for Glaucoma and Ocular Hypertension: Effectiveness and Treatment Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Glaucoma Drug Development Services - Ace Therapeutics [acetherapeutics.com]
- 18. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on ZK118182 Isopropyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZK118182 Isopropyl ester, a prostaglandin (B15479496) DP receptor agonist, with other established prostaglandin analogues used in the management of glaucoma. The information presented is based on published pre-clinical and clinical findings, with a focus on intraocular pressure (IOP) reduction. Detailed experimental protocols are provided to aid in the replication of these findings.
Comparative Efficacy in Intraocular Pressure Reduction
This compound is a prodrug of ZK118182, a potent agonist of the prostaglandin D2 (DP) receptor.[1] Its primary therapeutic application is the reduction of intraocular pressure, a major risk factor for glaucoma. The following tables summarize the IOP-lowering effects of this compound and other commonly used prostaglandin analogues (Latanoprost, Travoprost (B1681362), and Bimatoprost) in relevant animal models. It is important to note that direct head-to-head comparative studies involving this compound are limited, and the data presented here is compiled from separate publications.
Table 1: Comparison of IOP Reduction in Monkey Models of Glaucoma
| Compound | Animal Model | Dose | IOP Reduction (%) | Reference |
| This compound | Monkey | 0.03 µg | 46% | [1] |
| Latanoprost (B1674536) | Glaucomatous Monkey | - | 22% | [2] |
| Travoprost | Glaucomatous Monkey | - | 20% | [2] |
| Bimatoprost (B1667075) | Glaucomatous Monkey | - | 18% | [2] |
Table 2: Comparison of IOP Reduction in Rabbit Models
| Compound | Animal Model | Dose | Maximum IOP Reduction (%) | Reference |
| This compound | Rabbit | 0.03 µg | 20% | [1] |
| Latanoprost (0.005%) | Albino Rabbit | - | 37% | [1][3] |
| Bimatoprost (0.03%) | Albino Rabbit | - | 25-32% | [4] |
Mechanism of Action: The Prostaglandin DP Receptor Signaling Pathway
ZK118182 exerts its effects by activating the prostaglandin DP receptor, a G-protein coupled receptor (GPCR). Activation of the DP receptor is coupled to the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This increase in cAMP activates Protein Kinase A (PKA), leading to downstream signaling events that ultimately result in increased uveoscleral outflow of aqueous humor and a reduction in intraocular pressure.
Figure 1. Signaling pathway of ZK118182 via the DP receptor.
Experimental Protocols
To facilitate the replication of published findings on the IOP-lowering effects of this compound and its comparators, the following is a generalized protocol for measuring intraocular pressure in a rabbit model.
Objective: To determine the effect of topically administered this compound on intraocular pressure in rabbits.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
This compound solution (e.g., in methyl acetate)
-
Vehicle control (e.g., methyl acetate)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, pneumatonometer)
-
Micropipette
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling for at least one week prior to the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Measure the baseline intraocular pressure in both eyes using a calibrated tonometer. Record three consecutive readings for each eye and calculate the average.
-
-
Drug Administration:
-
Randomly assign rabbits to treatment and control groups.
-
Instill a precise volume (e.g., 25-50 µL) of the this compound solution into one eye of each rabbit in the treatment group.
-
Instill the same volume of the vehicle control into the contralateral eye and into both eyes of the control group rabbits.
-
-
Post-Treatment IOP Measurement:
-
Measure the IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Follow the same procedure for IOP measurement as described in the baseline step.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Express the IOP reduction as a percentage of the baseline IOP.
-
Compare the IOP changes in the treated eyes with the control eyes using appropriate statistical methods (e.g., t-test or ANOVA).
-
Experimental Workflow:
Figure 2. Workflow for assessing IOP in a rabbit model.
Discussion and Conclusion
The mechanism of action via the DP receptor and the subsequent cAMP-PKA signaling pathway is a well-established route for prostaglandin-mediated IOP reduction. The detailed experimental protocol provided in this guide offers a standardized framework for researchers to independently verify and expand upon the published findings. Further research, including dose-response studies, duration of action assessments, and direct head-to-head comparisons with other glaucoma medications, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additivity of bimatoprost or travoprost to latanoprost in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of ZK118182 Isopropyl Ester: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This document provides essential guidance on the proper disposal procedures for ZK118182 Isopropyl Ester, ensuring the safety of laboratory personnel and minimizing environmental impact.
Disposal Procedures
As this compound is intended for research use only, all disposal methods must comply with local, state, and federal regulations for chemical waste.[1] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines.
Step-by-Step Disposal Plan:
-
Initial Assessment: Before disposal, ensure the substance is not mixed with incompatible materials. This compound is stable under normal conditions but should be kept away from strong oxidizing agents.
-
Containerization: The original container, or a chemically compatible and properly labeled waste container, should be used. Ensure the container is sealed to prevent leaks or spills.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines. It should be segregated as a chlorinated organic compound.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the CAS number "154927-31-8".[1][2] Include any relevant hazard symbols as required by your local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and direct sunlight.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₇ClO₅ | [1][2][3] |
| Molecular Weight | 429.0 g/mol | [1][3] |
| CAS Number | 154927-31-8 | [1][2] |
| Appearance | A solution in methyl acetate | [2] |
| Storage Temperature | -20°C |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the neutralization or deactivation of this compound for disposal. The recommended procedure is to follow standard protocols for halogenated organic compounds, which typically involve high-temperature incineration by a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ZK118182 Isopropyl ester
This guide provides critical safety and logistical information for the handling and disposal of ZK118182 Isopropyl ester, a prostaglandin (B15479496) analog. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational workflow for researchers, scientists, and drug development professionals.
Product Information:
This compound should be considered hazardous until more toxicological data is available. It is crucial to avoid ingestion, inhalation, and contact with eyes and skin.[3] Always wash hands thoroughly after handling.[3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. Should be compliant with EN166 or ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough time and permeation rate for methyl acetate (B1210297). Discard and replace if signs of degradation appear. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is advisable due to the flammable nature of the methyl acetate solvent. Should be fully buttoned. |
| Respiratory | Fume Hood | All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
Experimental Protocols and Handling
Storage: Store the compound at -20°C in a tightly sealed container.[1]
Preparation of Solutions:
-
Ensure all work is conducted in a chemical fume hood.
-
To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.
-
Immediately add the desired solvent, such as ethanol, DMSO, or dimethyl formamide, which have known solubilities for this compound.[3]
-
For aqueous buffers, it is recommended to dilute the methyl acetate solution directly into the aqueous buffer. The solubility in a 1:10 solution of ethanol:PBS (pH 7.2) is approximately 0.1 mg/ml.[3]
-
Aqueous solutions should not be stored for more than one day.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a designated, sealed, and properly labeled hazardous waste container. The container should specify "Flammable" and "Chemical Waste."
-
Solid Waste: Used gloves, pipette tips, and any other contaminated solid materials should be collected in a separate, sealed hazardous waste bag or container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Procedural flow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
